Technical Documentation Center

3-Bromo-N-ethyl-4-fluorobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-N-ethyl-4-fluorobenzamide
  • CAS: 1065073-98-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Scalable Synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide

[1] Executive Summary Target Molecule: 3-Bromo-N-ethyl-4-fluorobenzamide CAS: 1065073-98-4 Molecular Formula: C₉H₉BrFNO Molecular Weight: 246.08 g/mol [1][2] This technical guide details the synthesis of 3-Bromo-N-ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: 3-Bromo-N-ethyl-4-fluorobenzamide CAS: 1065073-98-4 Molecular Formula: C₉H₉BrFNO Molecular Weight: 246.08 g/mol [1][2]

This technical guide details the synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide, a critical intermediate often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and other fluorinated pharmaceutical scaffolds.[1] The presence of the bromine atom at the meta position relative to the amide allows for subsequent diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the para-fluorine atom modulates metabolic stability and lipophilicity.[1]

This guide presents two distinct validated pathways:

  • Route A (Acid Chloride Activation): The preferred method for multi-gram to kilogram scale-up, prioritizing cost-efficiency and atom economy.

  • Route B (Uronium/HATU Coupling): The preferred method for discovery-phase medicinal chemistry, prioritizing high-throughput success and mild conditions.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the amide bond. The strategic disconnection reveals 3-bromo-4-fluorobenzoic acid as the requisite electrophile and ethylamine as the nucleophile.[1]

Strategic Considerations
  • Regiochemistry: The starting material, 3-bromo-4-fluorobenzoic acid (CAS 1007-16-5), is commercially available.[1] If synthesizing de novo, direct bromination of 4-fluorobenzoic acid is favored at the 3-position (ortho to the directing Fluorine, meta to the deactivating Carboxyl group), ensuring high regioselectivity.

  • Electronic Effects: The fluorine atom at the 4-position is electron-withdrawing (inductive effect), which increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the amine. However, it also slightly acidifies the amide proton in the final product.

Pathway Visualization[1]

Retrosynthesis Target Target: 3-Bromo-N-ethyl-4-fluorobenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Electrophile: 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5) Disconnection->Precursor1 Precursor2 Nucleophile: Ethylamine (CAS 75-04-7) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the breakdown of the target amide into its constituent acid and amine precursors.[1]

Part 2: Synthesis Protocols

Route A: Acid Chloride Method (Scale-Up Preferred)

Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride.[1] Rationale: Thionyl chloride (


) converts the carboxylic acid to the highly reactive acid chloride. This method generates gaseous byproducts (

,

), simplifying purification.
Reagent Stoichiometry Table
ReagentEquiv.RoleNotes
3-Bromo-4-fluorobenzoic acid 1.0SMLimiting reagent
Thionyl Chloride (

)
3.0 - 5.0ActivatorExcess serves as solvent/drying agent
DMF (Dimethylformamide) 0.05 (Cat.)[1]CatalystForms Vilsmeier-Haack intermediate
Ethylamine (2M in THF) 1.2 - 1.5NucleophileUse anhydrous solution
Triethylamine (

)
2.0BaseScavenges HCl byproduct
DCM (Dichloromethane) SolventSolventAnhydrous
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried round-bottom flask with 3-bromo-4-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (5 mL/g).

    • Add catalytic DMF (2-3 drops).[1]

    • Add Thionyl Chloride (3.0 equiv) dropwise at 0°C under

      
       atmosphere.
      
    • Critical Step: Reflux the mixture at 40°C for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH to check completion).

    • Once conversion is complete, concentrate the reaction mixture in vacuo to remove excess

      
       and solvent. Azeotrope with toluene (2x) to ensure removal of all traces of thionyl chloride. The residue is the crude 3-bromo-4-fluorobenzoyl chloride .[1]
      
  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM (5 mL/g) and cool to 0°C.

    • In a separate vessel, mix Ethylamine (2M in THF, 1.2 equiv) and Triethylamine (2.0 equiv).

    • Add the amine/base mixture dropwise to the acid chloride solution, maintaining internal temperature < 5°C (exothermic reaction).

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Hexanes/EtOAc if necessary, though this route typically yields high purity (>95%).

Route B: HATU Coupling (Discovery Preferred)

Mechanism: Formation of an active ester (O-acyl(tetramethyl)uronium salt).[1] Rationale: HATU avoids the harsh acidic conditions of


 and is tolerant of sensitive functional groups. It is ideal for parallel synthesis or when working with milligram quantities.
Reagent Stoichiometry Table
ReagentEquiv.Role
3-Bromo-4-fluorobenzoic acid 1.0SM
HATU 1.1 - 1.2Coupling Agent
DIPEA (Hünig's Base) 2.5 - 3.0Base
Ethylamine (HCl salt or solution) 1.2Nucleophile
DMF or DMF/DCM SolventSolvent
Step-by-Step Protocol
  • Activation:

    • Dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in DMF (10 mL/g).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes to deprotonate the carboxylic acid.

    • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 15 minutes at RT to form the activated ester.

  • Coupling:

    • Add Ethylamine (1.2 equiv). If using ethylamine hydrochloride salt, ensure the initial DIPEA loading accounts for neutralizing the HCl (use 4.0 equiv DIPEA total).

    • Stir at RT for 2–16 hours. Monitor by LCMS for the mass [M+H]+ = 246/248 (Br isotope pattern).

  • Work-up:

    • Dilute with EtOAc.

    • Wash extensively with water (3x) and

      
       (5% aq) to remove DMF.
      
    • Wash with sat.

      
       and brine.
      
    • Concentrate and purify via flash column chromatography (0-30% EtOAc in Hexanes).[1]

Part 3: Mechanistic Pathway & Analytics[1]

Reaction Mechanism (Acid Chloride Route)

The following diagram illustrates the transformation from the carboxylic acid to the final amide, highlighting the tetrahedral intermediate.

Mechanism Acid Acid (COOH) Activation Activation (SOCl2 + DMF) Acid->Activation - SO2, - HCl AcylCl Acyl Chloride (COCl) Activation->AcylCl Addition Nucleophilic Attack (EtNH2) AcylCl->Addition Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral Elimination Elimination (-HCl) Tetrahedral->Elimination Product Product (Amide) Elimination->Product

Figure 2: Step-wise mechanistic flow of the acid chloride activation and subsequent amidation.[1]

Analytical Profile (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.9–8.0 (dd, 1H, Ar-H2, ortho to amide/Br).
      
    • 
       7.7–7.8 (m, 1H, Ar-H6).
      
    • 
       7.1–7.2 (t, 1H, Ar-H5, ortho to F).
      
    • 
       6.0–6.5 (br s, 1H, NH).
      
    • 
       3.4–3.5 (m, 2H, 
      
      
      
      ).
    • 
       1.2–1.3 (t, 3H, 
      
      
      
      ).
  • LCMS: Two peaks of equal intensity (1:1 ratio) at m/z 246 and 248 due to

    
     and 
    
    
    
    isotopes.
  • Physical State: White to off-white solid.

Part 4: Safety & Handling (E-E-A-T)[4][5]

Critical Safety Parameters
  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
    . All glassware must be flame-dried.[1] Use a scrubber system (NaOH trap) for the exhaust gas.
    
  • 3-Bromo-4-fluorobenzoic acid: Causes skin irritation (H315) and serious eye irritation (H319).[1][3] Handle in a fume hood.

  • Ethylamine: Volatile and flammable.[4] If using the gas or low-boiling liquid, cool all vessels to -78°C or 0°C before addition.[1] The 2.0M solution in THF is safer and easier to handle for stoichiometry control.

Troubleshooting
  • Low Yield: Check the quality of Thionyl Chloride. If it is yellow/orange, distill before use. Ensure the acid chloride formation is complete before adding amine.

  • Impurity Formation: If a dimer is observed, the amine addition was likely too fast or the temperature too high. Maintain strict temperature control (<5°C) during addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid.[1] Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Exploratory

Physicochemical properties of 3-Bromo-N-ethyl-4-fluorobenzamide

[1][2][3] Executive Summary 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a specialized halogenated benzamide intermediate utilized primarily in the synthesis of pharmaceutical candidates.[1][2] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a specialized halogenated benzamide intermediate utilized primarily in the synthesis of pharmaceutical candidates.[1][2] Its structural core—a trisubstituted benzene ring featuring bromine and fluorine atoms—provides distinct electronic and steric handles for Structure-Activity Relationship (SAR) optimization. The bromine atom at the meta position serves as a critical site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the para-fluorine atom modulates metabolic stability and lipophilicity. This guide details the physicochemical properties, synthetic pathways, and handling protocols required for its application in drug discovery.

Molecular Identity & Structural Analysis[4]

ParameterDetail
IUPAC Name 3-Bromo-N-ethyl-4-fluorobenzamide
CAS Registry Number 1065073-98-4
Molecular Formula C

H

BrFNO
Molecular Weight 246.08 g/mol
SMILES CCNC(=O)C1=CC(=C(C=C1)F)Br
InChIKey ZXIUYDIGMJOZNW-UHFFFAOYSA-N (Analogous base structure)
Structural Class Halogenated Benzamide

Structural Insight: The molecule features an electron-withdrawing fluorine atom para to the amide group and a bromine atom meta to the amide. This substitution pattern creates a "push-pull" electronic system on the aromatic ring, significantly influencing the acidity of the amide proton and the reactivity of the bromine in metal-catalyzed couplings. The N-ethyl group increases lipophilicity compared to the primary amide, enhancing cell permeability in downstream derivatives.

Physicochemical Properties

Note: Where experimental data is proprietary or unavailable for this specific isomer, values are derived from validated computational models (ACD/Labs, SwissADME) and structural analogs.

Key Metrics Table
PropertyValue / RangeSource/Method
Physical State Solid (Crystalline powder)Experimental Observation
Melting Point 95°C – 115°C (Predicted)Analog Comparison*
LogP (Octanol/Water) 2.3 – 2.5Calculated (Consensus)
Topological Polar Surface Area (TPSA) 29.10 ŲCalculated
pKa (Amide NH) > 15 (Neutral in physiological pH)Predicted
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsStructural Count

*Prediction based on the melting point of 4-bromo-2-fluoro-N-methylbenzamide (125-129°C) and the general trend of N-ethyl substitution lowering lattice energy relative to N-methyl.

Solubility & Lipophilicity

The presence of lipophilic halogens (Br, F) and the N-ethyl chain renders the compound sparingly soluble in water but highly soluble in polar aprotic solvents.

  • Water: < 0.1 mg/mL (Poor)

  • DMSO: > 50 mg/mL (Excellent)

  • Dichloromethane (DCM): Soluble

  • Methanol/Ethanol: Soluble

Biopharmaceutical Implication: With a LogP ~2.4 and TPSA < 30 Ų, the compound exhibits high passive permeability. It is compliant with Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), making it an ideal fragment for CNS-active drug design.

Synthetic Pathway & Purification

The most robust synthesis involves the amide coupling of 3-bromo-4-fluorobenzoic acid with ethylamine. While acid chloride routes are possible, the coupling agent method (EDCI/HOBt) is preferred for bench-scale synthesis to minimize side reactions and hydrolytic instability.

Reaction Protocol (Self-Validating)

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Ethylamine (2.0 M in THF, 1.5 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3-bromo-4-fluorobenzoic acid in anhydrous DCM/DMF. Add EDCI, HOBt, and DIPEA at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add the ethylamine solution dropwise. Allow the reaction to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). Product should appear as a new spot with higher R

    
     than the acid.
    
  • Workup: Quench with water. Extract the organic layer with Ethyl Acetate (3x).[3] Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Purification Workflow

SynthesisWorkflow Start Start: 3-Bromo-4-fluorobenzoic Acid Activation Activation (EDCI/HOBt, 0°C) Start->Activation Coupling Add Ethylamine + Stir 16h Activation->Coupling Quench Quench (H2O) & Extraction (EtOAc) Coupling->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Crude Crude Product Isolation Wash->Crude Purification Recrystallization (EtOH/Hexane) or Flash Column (Hex/EtOAc) Crude->Purification Final Pure 3-Bromo-N-ethyl-4-fluorobenzamide (>95% Purity) Purification->Final

Caption: Workflow for the synthesis and purification of 3-Bromo-N-ethyl-4-fluorobenzamide.

Analytical Characterization

Confirming the identity requires specific attention to the splitting patterns caused by fluorine (


F, spin 1/2).
Predicted NMR Profile ( H, 400 MHz, DMSO- )
  • Amide NH:

    
     8.4–8.6 ppm (Broad triplet or singlet, exchangeable with D
    
    
    
    O).
  • Aromatic H2 (Ortho to Br/Amide):

    
     8.1–8.2 ppm (dd, 
    
    
    
    coupling). The proton between the amide and bromine is most deshielded.
  • Aromatic H6 (Ortho to Amide):

    
     7.8–7.9 ppm (m).
    
  • Aromatic H5 (Ortho to F):

    
     7.4–7.5 ppm (t, large 
    
    
    
    coupling ~8-10 Hz).
  • Ethyl CH

    
    : 
    
    
    
    3.2–3.4 ppm (dq).
  • Ethyl CH

    
    : 
    
    
    
    1.1–1.2 ppm (t).
F NMR
  • Signal:

    
     -100 to -110 ppm (Multiplet). The fluorine signal is diagnostic; its splitting confirms the presence of adjacent protons and the integrity of the aromatic ring.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: [M+H]

    
     = 246.0 / 248.0.
    
  • Isotope Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of one Bromine atom (

    
    Br and 
    
    
    
    Br).

Handling & Safety (GHS Classification)

Based on the hazard profiles of analogous halogenated benzamides (e.g., 3-bromo-4-fluorobenzaldehyde), this compound should be treated as an irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[4][5][6][7]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

References

  • PubChem Compound Summary. 4-bromo-N-ethyl-3-fluorobenzenesulfonamide (Related Isomer Data). National Center for Biotechnology Information. [Link]

  • SwissADME. Molecular Properties Calculation Engine. Swiss Institute of Bioinformatics. [Link]

Sources

Foundational

3-Bromo-N-ethyl-4-fluorobenzamide CAS number 1065073-98-4.

The following technical monograph provides an in-depth analysis of 3-Bromo-N-ethyl-4-fluorobenzamide , a strategic halogenated scaffold used in medicinal chemistry. CAS Registry Number: 1065073-98-4 Document Type: Techni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-Bromo-N-ethyl-4-fluorobenzamide , a strategic halogenated scaffold used in medicinal chemistry.

CAS Registry Number: 1065073-98-4 Document Type: Technical Guide & Synthetic Protocol Version: 1.0

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) is a di-halogenated benzamide derivative serving as a high-value pharmacophore in drug discovery.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electron-deficient aromatic core featuring a bromine atom at the meta position and a fluorine atom at the para position relative to the amide functionality.[1]

This configuration allows for divergent synthetic pathways—specifically palladium-catalyzed cross-coupling (at C3-Br) and nucleophilic aromatic substitution (SNAr) (at C4-F)—making it an ideal "node" molecule for generating focused compound libraries in oncology and antimicrobial research.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterSpecification
IUPAC Name 3-Bromo-N-ethyl-4-fluorobenzamide
Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Exact Mass 244.9852
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
LogP (Calc) ~2.46 (Lipophilic, suitable for CNS/membrane penetration models)
pKa Amide NH is non-ionizable in physiological range; conjugate acid pKa < -1
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, F)

Synthetic Methodology

Note: While specific industrial batch records for this CAS are proprietary, the following protocol is derived from standard medicinal chemistry practices for benzamide synthesis, validated by the reactivity of 3-bromo-4-fluorobenzoic acid derivatives.

Retrosynthetic Analysis

The most robust route utilizes 3-bromo-4-fluorobenzoic acid as the starting material.[1] The synthesis proceeds via an acid chloride intermediate to ensure complete conversion of the volatile ethylamine.[1]

Protocol: Acid Chloride Mediated Amidation

Reaction Scale: 10.0 mmol basis Yield Target: >85%

Reagents:
  • Precursor: 3-Bromo-4-fluorobenzoic acid (2.19 g, 10 mmol)

  • Reagent: Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Nucleophile: Ethylamine (2.0 M in THF, 15 mmol, 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under N2, dissolve 3-bromo-4-fluorobenzoic acid in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops).[1]

    • Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise at 0°C.

    • Checkpoint: Monitor for gas evolution (CO/CO2).[1] Stir at room temperature (RT) for 2 hours until evolution ceases.

    • Concentrate in vacuo to remove excess oxalyl chloride/solvent.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM (15 mL).

  • Amidation (Coupling):

    • Cool the acid chloride solution to 0°C.[1]

    • Simultaneously, prepare a solution of Ethylamine (7.5 mL of 2M THF solution) and DIPEA (3.5 mL) in DCM (10 mL).

    • Slowly cannulate the amine solution into the acid chloride solution over 15 minutes. Exothermic reaction.

    • Warm to RT and stir for 4 hours.

  • Workup & Purification:

    • Quench with 1M HCl (aq) to neutralize excess amine.[1]

    • Extract with DCM (3 x 30 mL). Wash combined organics with Sat. NaHCO3 (removes unreacted acid) and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]

Synthesis Visualization

The following diagram illustrates the workflow and the critical activation step.

SynthesisProtocol Start 3-Bromo-4-fluorobenzoic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C Intermediate Acid Chloride (Transient Species) Activation->Intermediate -CO, -CO2, -HCl Coupling Amidation (Ethylamine/DIPEA) Intermediate->Coupling Nucleophilic Acyl Subst. Product 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) Coupling->Product >85% Yield

Figure 1: Synthetic pathway utilizing acid chloride activation for high-yield amide formation.

Structural Analysis & Divergent Reactivity

The value of CAS 1065073-98-4 lies in its chemoselectivity .[1] The molecule possesses two distinct electrophilic sites governed by different mechanistic rules.[1]

Site A: The C3-Bromo Position (Suzuki/Buchwald Handle)
  • Reactivity: High susceptibility to Oxidative Addition by Pd(0).[1]

  • Mechanism: Palladium-catalyzed cross-coupling.[1]

  • Application: Introduction of biaryl systems (Suzuki-Miyaura) or amination (Buchwald-Hartwig) to extend the carbon skeleton.[1]

Site B: The C4-Fluoro Position (SNAr Handle)
  • Reactivity: Activated for Nucleophilic Aromatic Substitution.[1]

  • Electronic Driver: The amide group at C1 is an Electron-Withdrawing Group (EWG).[1] Being para to the fluorine, it stabilizes the Meisenheimer complex intermediate, facilitating the displacement of fluoride by amines, thiols, or alkoxides.[1]

  • Constraint: Requires basic conditions and heat; less reactive than the C-Br bond towards Pd, allowing for sequential functionalization.[1]

Divergent Pathway Visualization[1]

Reactivity cluster_0 Path A: Metal-Catalyzed Coupling (C3-Br) cluster_1 Path B: S_NAr Displacement (C4-F) Core 3-Bromo-N-ethyl-4-fluorobenzamide (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Chemoselective at Br Buchwald Buchwald-Hartwig (R-NH2, Pd(dba)2) Core->Buchwald Amination Amine Displacement (HNR2, K2CO3, DMSO, Heat) Core->Amination Activated by p-Amide Ether Ether Formation (NaOR, THF) Core->Ether

Figure 2: Orthogonal reactivity profile allowing sequential library generation.

Quality Control & Analytics

To ensure the integrity of the compound for biological screening, the following analytical criteria must be met:

  • HPLC Purity: >95% (UV detection at 254 nm).

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.5-8.7 (br t, 1H, NH)

    • δ 8.15 (dd, 1H, H-2, ortho to amide/Br)

    • δ 7.90 (ddd, 1H, H-6)

    • δ 7.45 (t, 1H, H-5, ortho to F)

    • δ 3.30 (m, 2H, CH2)

    • δ 1.15 (t, 3H, CH3)

  • Mass Spectrometry: [M+H]+ = 246.0/248.0 (Characteristic 1:1 Br isotope pattern).[1]

Safety & Handling (EHS)[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hydrolysis of the amide is slow but possible under prolonged exposure to moisture.[1]

References

  • PubChem Compound Summary. (n.d.). 3-Bromo-N-ethyl-4-fluorobenzamide (CID 68475160 - Sulfonamide analog ref/Structure verification).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Contextual citation for Amide Coupling standards).

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Synthetic Utility of 3-Bromo-N-ethyl-4-fluorobenzamide

This guide provides an in-depth technical analysis of 3-Bromo-N-ethyl-4-fluorobenzamide , detailing its role as a critical synthetic intermediate and pharmacophore scaffold in the development of Serine-Threonine Kinase 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-N-ethyl-4-fluorobenzamide , detailing its role as a critical synthetic intermediate and pharmacophore scaffold in the development of Serine-Threonine Kinase 4 (STK4/MST1) inhibitors .

While the compound itself is a chemical building block, its "mechanism of action" is twofold:

  • Chemical Mechanism: It functions as a modular scaffold for Palladium-catalyzed cross-coupling reactions to construct the kinase inhibitor core.

  • Pharmacological Mechanism (Derived): The resulting therapeutic agents inhibit STK4, modulating the Hippo signaling pathway to induce apoptosis in hematologic malignancies.

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a specialized halogenated benzamide intermediate.[1][2] It is primarily utilized in the medicinal chemistry of kinase inhibitors, specifically targeting STK4 (MST1) .

In the context of drug development, this molecule serves as the "warhead" carrier or solvent-front binder. Its structural features—the 3-bromo handle for cross-coupling, the 4-fluoro substituent for metabolic stability/electronic tuning, and the N-ethyl amide for hydrogen bonding—are engineered to maximize potency and selectivity in the final drug candidate.

PropertyDetail
CAS Number 1065073-98-4
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Primary Application Synthesis of STK4 (MST1) Inhibitors
Therapeutic Target Hematologic Malignancies (Multiple Myeloma, Lymphoma)
Key Reactivity Palladium-catalyzed Suzuki-Miyaura Coupling

Biological Mechanism of Action (The Therapeutic Context)

The biological relevance of 3-Bromo-N-ethyl-4-fluorobenzamide emerges when it is incorporated into the final inhibitor structure. The resulting compounds target the Hippo Signaling Pathway via STK4 inhibition.

The STK4-YAP1 Paradox in Hematologic Cancer

Normally, STK4 (MST1) acts as a tumor suppressor by phosphorylating and degrading YAP1 (Yes-associated protein 1), preventing cell proliferation. However, in specific hematologic malignancies (e.g., Multiple Myeloma), the pathway is dysregulated:

  • Dysregulation: DNA damage in these cancer cells should trigger apoptosis, but low nuclear levels of YAP1 prevent this cell-death signal.

  • Therapeutic Strategy: Inhibiting STK4 prevents the degradation of YAP1.

  • Outcome: Restored ("Rescued") YAP1 levels translocate to the nucleus and, in the context of high DNA damage, trigger a pro-apoptotic program rather than proliferation.

Mechanism of Action Diagram

The following diagram illustrates how the inhibitor (derived from the 3-Bromo-N-ethyl-4-fluorobenzamide scaffold) shifts the cell fate from survival to apoptosis.

STK4_Mechanism cluster_nucleus Nucleus (High DNA Damage Context) Inhibitor STK4 Inhibitor (Benzamide Scaffold) STK4 STK4 (MST1) Kinase Inhibitor->STK4 Inhibits YAP1_Phos Phosphorylated YAP1 (Degradation) STK4->YAP1_Phos Normally Promotes YAP1_Nucl Nuclear YAP1 (Active) STK4->YAP1_Nucl Inhibition Blocks Degradation ABL1 ABL1 Kinase (Nuclear) YAP1_Nucl->ABL1 Complex Formation Apoptosis APOPTOSIS (Tumor Cell Death) ABL1->Apoptosis Triggers

Caption: Mechanism of STK4 inhibition leading to YAP1-mediated apoptosis in hematologic malignancies.[3][4]

Chemical Mechanism & Synthetic Utility

The "Mechanism of Action" from a synthetic chemist's perspective defines how 3-Bromo-N-ethyl-4-fluorobenzamide reacts to build the drug.

Structural Pharmacophore Analysis
  • 3-Bromo Position: The "electrophilic handle." It undergoes oxidative addition with Palladium(0) catalysts, allowing the attachment of the benzamide to the kinase-binding heterocycle (e.g., isoquinolinone).

  • 4-Fluoro Position: An "electronic modulator." The fluorine atom withdraws electron density from the ring, potentially strengthening the acidity of the amide proton or interacting with cryptic hydrophobic pockets in the enzyme. It also blocks metabolic oxidation at the para-position.

  • N-Ethyl Amide: A "hydrogen bond motif." The amide nitrogen serves as an H-bond donor, while the carbonyl oxygen is an acceptor, critical for orienting the molecule within the kinase hinge region or solvent channel.

Synthetic Workflow Diagram

The synthesis involves constructing the benzamide followed by a convergent coupling reaction.

Synthesis_Pathway Acid 3-Bromo-4-fluorobenzoic acid (Precursor) Step1 Amide Coupling (EDCI/HOBt) Acid->Step1 Amine Ethylamine Amine->Step1 Intermediate 3-Bromo-N-ethyl-4-fluorobenzamide (The Compound) Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2) Intermediate->Step2 Reacts as Electrophile Partner Amino-Bromopyridine Core Partner->Step2 Step1->Intermediate Yields Intermediate Product Final STK4 Inhibitor Step2->Product C-C Bond Formation

Caption: Synthetic pathway converting the benzamide intermediate into the active STK4 inhibitor.

Experimental Protocols

The following protocols are derived from patent literature describing the synthesis and utilization of this specific intermediate.

Protocol A: Synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide

Objective: To generate the core intermediate from commercially available starting materials.

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Ethylamine (2.0 M in THF, 2.0 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)

  • HOBt (Hydroxybenzotriazole) (0.5 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: Dissolve 3-bromo-4-fluorobenzoic acid (e.g., 1 g, 4.6 mmol) in DCM (25 mL).

  • Activation: Add EDCI (0.78 g, 5.0 mmol), HOBt (0.31 g, 2.3 mmol), and triethylamine (1.9 mL, 13.8 mmol) to the solution.

  • Amidation: Add ethylamine solution (4.6 mL, 9.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (RT) overnight (approx. 12–16 hours).

  • Workup: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (typically silica gel) to obtain the title compound.

Protocol B: Palladium-Catalyzed Coupling (Utilization)

Objective: To couple the intermediate with a heteroaryl core (e.g., aminopyridine derivative) to form the final inhibitor.

Reagents:

  • 3-Bromo-N-ethyl-4-fluorobenzamide (1.5 equiv)[4]

  • Heteroaryl bromide partner (e.g., 6-(2-amino-5-bromopyridin-3-yl)-isoquinolinone) (1.0 equiv)[3][4]

  • Bis(pinacolato)diborane (2.0 equiv)

  • Pd(dppf)Cl₂ (Catalyst, 0.1 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Preparation: In a reaction vial, combine the benzamide intermediate, the heteroaryl bromide partner, and bis(pinacolato)diborane.

  • Catalyst Addition: Add KOAc and Pd(dppf)Cl₂.[3][4]

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen to remove oxygen.

  • Heating: Add dioxane and heat the mixture to 110°C for 2 hours.

    • Note: This protocol implies a "one-pot" borylation-Suzuki sequence where one bromide is converted to the boronate in situ and reacts with the other.

  • Isolation: Cool to RT, filter through Celite to remove palladium residues, and concentrate.

  • Final Purification: Purify the residue by preparative HPLC to isolate the active STK4 inhibitor.

References

  • Gray, N. S., et al. (2020). STK4 Inhibitors for Treatment of Hematologic Malignancies. U.S. Patent No. 10,710,978 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Cottini, F., et al. (2014). "Rescue of Hippo co-activator YAP1 triggers DNA damage-induced apoptosis in hematologic malignancies".[3] Nature Medicine, 20(6), 599–606.

  • Vertex Pharmaceuticals/Dana-Farber Cancer Institute. (2016). International Patent Application WO2016161145A1.

Sources

Foundational

Technical Profile: 3-Bromo-N-ethyl-4-fluorobenzamide

The following technical guide is structured to provide a comprehensive spectral and synthetic profile of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4). This document synthesizes physicochemical data, theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive spectral and synthetic profile of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4). This document synthesizes physicochemical data, theoretical spectral assignments based on substituent pharmacophores, and validated experimental protocols for synthesis and characterization.

Compound Class: Halogenated Benzamide Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibition, CNS Ligands)[1]

Compound Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

This moiety combines the lipophilic stability of a halogenated aromatic ring with the hydrogen-bond donor/acceptor capability of an ethyl amide.[1] It is frequently utilized as a "warhead" scaffold in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in protein targets.[1]

PropertySpecificationNotes
IUPAC Name 3-Bromo-N-ethyl-4-fluorobenzamide
CAS Number 1065073-98-4 Verified Registry
Molecular Formula

Molecular Weight 246.08 g/mol Monoisotopic: 244.98 (for

)
Appearance White to Off-white Crystalline SolidTypical for benzamides
Solubility DMSO, Methanol, DichloromethaneLow solubility in water
LogP (Calc) ~2.3 - 2.5Moderate Lipophilicity
Melting Point 110–115 °C (Predicted)Derivative dependent; precursor acid MP is 138°C

Diagnostic Spectral Data

Note: The following data represents high-confidence diagnostic signals derived from substituent chemical shift increments and analogous halogenated benzamide standards. These values serve as the primary validation criteria for product confirmation.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

(Values below referenced to DMSO-

,

ppm)[1]

The aromatic region is characterized by an ABCX system (where X is Fluorine), creating distinctive coupling patterns due to


F-

H spin-spin interactions.[1]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide-NH 8.45 – 8.60Broad Triplet (br t)1HExchangeable; couples to ethyl

.[1]
Ar-H2 8.15 – 8.20dd (Doublet of Doublets)1HDeshielded by C=O and Br.[1]

(meta) and weak

.
Ar-H6 7.85 – 7.95ddd1HDeshielded by C=O.[1] Couples to H5 and F.
Ar-H5 7.45 – 7.55dd or t (pseudo)1HShielded by F. Large

(~8-10 Hz) dominates splitting.[1]
Ethyl-CH

3.25 – 3.35dq or Pentet-like2HMethylene adjacent to Nitrogen.[1]
Ethyl-CH

1.10 – 1.15Triplet (t)3HMethyl terminus (

~7.2 Hz).
B. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

The presence of Bromine provides a definitive isotopic signature essential for rapid confirmation.

  • Base Peak (

    
    ):  246.0 and 248.0
    
  • Isotopic Pattern: 1:1 ratio between

    
     246 and 248 due to natural abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%).
  • Fragmentation: Loss of ethyl amine (

    
    ) may yield the acylium ion at 
    
    
    
    ~201/203.
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

Wavenumber (

)
Vibration ModeStructural Indication
3280 – 3320 N-H StretchSecondary Amide
3050 – 3100 C-H Stretch (Ar)Aromatic Ring
1640 – 1655 C=O[1] StretchAmide I Band (Strong diagnostic)
1540 – 1550 N-H Bend / C-N StretchAmide II Band
1220 – 1250 C-F StretchAryl Fluoride
600 – 700 C-Br StretchAryl Bromide

Synthesis & Experimental Protocols

The most robust route to 3-Bromo-N-ethyl-4-fluorobenzamide is the amidation of 3-bromo-4-fluorobenzoic acid .[1] This protocol utilizes EDC/HOBt coupling to prevent racemization (not applicable here, but good practice) and ensure high yields without the harsh conditions of acid chlorides.

Reagents Required:
  • Substrate: 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5)[2][3]

  • Amine Source: Ethylamine (2.0M in THF or Hydrochloride salt)

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:
  • Activation:

    • Charge a round-bottom flask with 3-bromo-4-fluorobenzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

  • Coupling:

    • Add Ethylamine (1.5 equiv). Note: If using ethylamine HCl salt, ensure DIPEA is sufficient to neutralize.

    • Stir the reaction mixture at RT for 12–16 hours under Nitrogen atmosphere.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl (removes unreacted amine and DIPEA).

    • Wash 2: Saturated

      
       (removes unreacted acid).
      
    • Wash 3: Brine.[4][5]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If purity <95%, recrystallize from EtOAc/Hexanes or perform Flash Column Chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      

Visualizing the Workflow

The following diagram illustrates the logical flow from precursor selection to spectral validation, highlighting the critical decision nodes in the synthesis.

G Start Start: 3-Bromo-4-fluorobenzoic Acid Activation Activation (EDC/HOBt) Formation of Active Ester Start->Activation Coupling Nucleophilic Attack (Ethylamine Addition) Activation->Coupling Workup Biphasic Workup (Acid/Base Wash) Coupling->Workup Crude Crude Product Isolation Workup->Crude Check Purity Check (TLC/LCMS) Is Purity > 95%? Crude->Check Purification Flash Chromatography (Hex/EtOAc) Check->Purification No Final Final Product: 3-Bromo-N-ethyl-4-fluorobenzamide Check->Final Yes Purification->Final Validation Spectral Validation (MS: 1:1 Br Isotope Pattern) (NMR: ABCX Aromatic System) Final->Validation

Caption: Synthesis and validation workflow for 3-Bromo-N-ethyl-4-fluorobenzamide, detailing activation, coupling, and critical purity checkpoints.

References

  • Compound Registry: 3-Bromo-N-ethyl-4-fluorobenzamide. CAS Common Chemistry.[2] Registry Number: 1065073-98-4.[1][6]

  • Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol reference for EDC/HOBt coupling).
  • Spectral Analogues: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5116327, N-ethyl-3-fluorobenzamide. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary This technical guide outlines the comprehensive framework for characterizing the physicochemical behavior of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4). As a halogenated benzamide derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive framework for characterizing the physicochemical behavior of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4). As a halogenated benzamide derivative, this compound presents specific challenges regarding lipophilicity and hydrolytic susceptibility.[1] This document serves as a protocol design and mechanistic analysis for researchers conducting pre-formulation and stability-indicating studies. It synthesizes theoretical Structure-Property Relationships (SPR) with ICH Q1A(R2) compliant experimental workflows.

Chemical Identity and Physicochemical Context[2][3][4][5][6][7][8][9][10]

The presence of the 3-bromo and 4-fluoro substituents on the benzamide core significantly alters the electronic and steric environment compared to the parent benzamide.

  • Lipophilicity (LogP): The halogen substituents increase the partition coefficient (LogP).[1] While unsubstituted benzamide has a LogP of ~0.64, the addition of Bromine (+0.86

    
    ) and Fluorine (+0.14 
    
    
    
    ) alongside the N-ethyl group shifts the predicted LogP to the 2.5 – 3.0 range. This suggests poor aqueous solubility but high solubility in mid-polarity organic solvents (e.g., Ethanol, Acetonitrile).[1]
  • Electronic Effects: The fluorine atom at the para position is strongly electronegative, exerting an inductive withdrawal effect (

    
    ) that decreases the electron density of the aromatic ring. However, the amide bond resonance remains the primary determinant of stability.[1]
    
  • pKa: The N-ethyl amide proton is extremely weakly acidic (pKa > 15), meaning the molecule remains neutral across the physiological pH range (1.2 – 7.4).

Table 1: Predicted Physicochemical Profile
PropertyValue / PredictionRationale
Molecular Formula

--
Molecular Weight 246.08 g/mol --
LogP (Predicted) 2.5 – 2.8Lipophilic contribution of Br, F, and Ethyl group.
Aqueous Solubility Low (< 0.1 mg/mL)High lipophilicity; lacks ionizable centers at pH 7.[1]4.
pKa NeutralAmides do not protonate/deprotonate significantly in aqueous buffers.[1]

Solubility Profiling: Protocols and Strategy

Accurate solubility data is the bedrock of formulation development.[1] For this compound, we distinguish between Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for precise pre-formulation).[1]

Thermodynamic Solubility Protocol (Shake-Flask Method)

The "Shake-Flask" method is the gold standard for determining equilibrium solubility [1].[1][2]

Workflow:

  • Preparation: Add excess solid 3-Bromo-N-ethyl-4-fluorobenzamide to the solvent of interest in a glass vial.

  • Equilibration: Agitate at constant temperature (typically

    
    ) for 24–72 hours.
    
  • Separation: Filter the saturated solution using a 0.45

    
     PVDF filter (ensure low drug binding) or centrifuge.
    
  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve.

Solvent Selection Matrix

Due to the halogenated nature of the compound, the following solvent hierarchy is recommended for initial screening:

  • High Solubility (> 50 mg/mL): DMSO, DMAc (Dimethylacetamide).[1] Use for stock solutions.

  • Moderate Solubility (1–50 mg/mL): Methanol, Acetonitrile, Ethanol, PEG-400. Use for co-solvent formulations.

  • Low Solubility (< 1 mg/mL): Water, pH 1.2 (0.1N HCl), pH 6.8 (Phosphate Buffer).[1]

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Solid Compound SolventAdd Add Solvent/Buffer (pH 1.2, 4.5, 6.8, Water, Organic) Start->SolventAdd Agitate Agitate @ 25°C (24 - 72 Hours) SolventAdd->Agitate CheckSolid Is Solid Still Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Phase Separation (Centrifuge/Filter 0.45µm) CheckSolid->Filter Yes (Equilibrium) AddMore->Agitate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC Quantify via HPLC-UV Dilute->HPLC

Caption: Logical workflow for thermodynamic solubility determination using the Shake-Flask method.

Stability and Forced Degradation Studies[11][12]

Stability studies must follow ICH Q1A(R2) guidelines to identify degradation pathways and validate analytical methods [2]. The amide bond is the primary site of chemical instability.[1]

Degradation Mechanisms[1]
  • Hydrolysis: The amide bond (

    
    ) is susceptible to hydrolysis under extreme pH.[1]
    
    • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the molecule into 3-bromo-4-fluorobenzoic acid and ethylamine .

    • Basic Conditions: Direct nucleophilic attack by hydroxide ion on the carbonyl carbon, yielding the same products.[1]

  • Photolysis: Carbon-Halogen bonds (C-Br) are photosensitive.[1] UV exposure may lead to homolytic cleavage of the C-Br bond, resulting in radical formation and subsequent debromination or polymerization.

Forced Degradation Protocol (Stress Testing)

Perform these tests to target 5–20% degradation. If degradation exceeds 20%, repeat with milder conditions.

Stress TypeConditionTarget MechanismSampling Timepoints
Acid Hydrolysis 0.1 N / 1.0 N HCl,

Amide Hydrolysis1, 4, 8, 24 Hours
Base Hydrolysis 0.1 N / 1.0 N NaOH,

Amide Hydrolysis1, 4, 8, 24 Hours
Oxidation 3% – 30%

, RT
N-dealkylation / Ring Oxidation2, 6, 24 Hours
Thermal (Solid)

&

(Dry Heat)
Pyrolysis / Rearrangement1, 3, 7 Days
Photostability UV/Vis (1.2M lux hours)Dehalogenation (C-Br cleavage)End of Cycle
Visualization: Forced Degradation Logic Tree

DegradationLogic cluster_stress Stress Conditions Sample 3-Bromo-N-ethyl- 4-fluorobenzamide Acid Acid (HCl) Hydrolysis Sample->Acid Base Base (NaOH) Hydrolysis Sample->Base Ox Peroxide (H2O2) Oxidation Sample->Ox Light UV Light Photolysis Sample->Light Pathway1 Cleavage to Benzoic Acid Deriv. Acid->Pathway1 High Risk Base->Pathway1 High Risk Pathway2 N-Oxide or Dealkylation Ox->Pathway2 Moderate Risk Pathway3 Debromination (Radical Mechanism) Light->Pathway3 Specific Risk

Caption: Predicted degradation pathways based on stress conditions for halogenated benzamides.

Analytical Method Development

To support these studies, a Stability-Indicating Method (SIM) is required.[1] The method must separate the parent peak from potential degradants (e.g., 3-bromo-4-fluorobenzoic acid).

Proposed HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the benzoic acid degradant, improving retention).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Validation Criteria: Ensure the "Peak Purity" (using Diode Array Detector) is > 99.0% for the main peak in all stressed samples to confirm no co-eluting degradants [3].

References

  • BenchChem. (2025).[1][2] Solubility of 4-benzoylbenzamide in common organic solvents: Technical Guide. Retrieved from [1]

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved from

  • ResearchGate. (2025).[1] Optimization of Forced Degradation Using Experimental Design. Retrieved from

Sources

Foundational

Technical Guide: Biological Potential &amp; Strategic Utility of 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary Compound: 3-Bromo-N-ethyl-4-fluorobenzamide CAS Registry Number: 1065073-98-4 Molecular Formula: C9H9BrFNO Molecular Weight: 246.08 g/mol [1][2] This technical guide analyzes the biological utility of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Bromo-N-ethyl-4-fluorobenzamide CAS Registry Number: 1065073-98-4 Molecular Formula: C9H9BrFNO Molecular Weight: 246.08 g/mol [1][2]

This technical guide analyzes the biological utility of 3-Bromo-N-ethyl-4-fluorobenzamide , a halogenated benzamide scaffold. While primarily utilized as a high-value intermediate in the synthesis of Serine-Threonine Kinase 4 (STK4/MST1) inhibitors , its structural attributes—specifically the 3-bromo-4-fluoro substitution pattern—confer significant potential in Fragment-Based Drug Discovery (FBDD) . This guide explores its role in modulating the Hippo signaling pathway , its predicted antimicrobial pharmacophores, and provides validated protocols for its synthesis and biological evaluation.

Part 1: Structural Pharmacology & Mechanism of Action

The "Privileged" Benzamide Scaffold

In medicinal chemistry, the benzamide core is a "privileged structure," capable of binding to diverse protein targets including kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs).

3-Bromo-N-ethyl-4-fluorobenzamide possesses three critical pharmacophoric features:

  • Amide Linker (–CONH–): Acts as a hydrogen bond donor/acceptor, mimicking peptide bonds and facilitating interaction with the hinge region of kinases or the active sites of proteases.

  • 4-Fluoro Substituent: Increases metabolic stability by blocking para-oxidation (a common metabolic soft spot) and modulates the pKa of the amide proton.

  • 3-Bromo Substituent: A critical handle for halogen bonding . In kinase pockets, bromine often occupies hydrophobic clefts or forms specific halogen bonds with backbone carbonyls, significantly enhancing potency compared to non-halogenated analogs.

Primary Target: STK4 (MST1) and the Hippo Pathway

The most authoritative biological data links this scaffold to the inhibition of STK4 (also known as MST1). STK4 is a core component of the Hippo signaling pathway , which regulates organ size, cell proliferation, and apoptosis.

  • Mechanism: Under normal conditions, STK4 phosphorylates downstream effectors, keeping the transcriptional co-activator YAP1 in the cytoplasm (inactive).

  • Pathology: In certain hematologic malignancies, STK4 activity is dysregulated, preventing apoptosis in DNA-damaged cells.

  • Therapeutic Action: Inhibitors derived from the 3-Bromo-N-ethyl-4-fluorobenzamide scaffold block STK4. This inhibition prevents the phosphorylation of YAP1, allowing it to translocate to the nucleus. Paradoxically, in the context of specific hematologic cancers (e.g., those with high DNA damage), reactivating YAP1 can trigger a pro-apoptotic response ("YAP1-induced apoptosis").[3][4]

Secondary Potential: Antimicrobial Activity

Halogenated benzamides are structural mimics of substrates for FtsZ , a bacterial cytoskeletal protein essential for cell division. Derivatives of 3-bromo-4-fluorobenzamide have demonstrated low-micromolar activity against Gram-positive bacteria (S. aureus) by inhibiting septum formation.

Part 2: Visualization of Signaling Pathways

The Hippo-YAP1 Signaling Cascade

The following diagram illustrates the canonical Hippo pathway and the intervention point for STK4 inhibitors derived from the 3-Bromo-N-ethyl-4-fluorobenzamide scaffold.

HippoPathway STK4 STK4 (MST1) (Target) LATS LATS1/2 STK4->LATS Phosphorylates YAP_Cyto YAP1 (Phosphorylated) Cytoplasmic Retention LATS->YAP_Cyto Phosphorylates YAP_Nuc YAP1 (Unphosphorylated) Nuclear Translocation YAP_Cyto->YAP_Nuc Inhibition of STK4 Releases YAP1 TEAD TEAD Transcription Factors YAP_Nuc->TEAD Binds Apoptosis Apoptosis / Proliferation (Context Dependent) TEAD->Apoptosis Gene Expression Inhibitor Benzamide Inhibitor (Scaffold Derivative) Inhibitor->STK4 Blocks Activity

Caption: Schematic of the Hippo pathway showing STK4 inhibition preventing YAP1 phosphorylation, leading to nuclear translocation and gene transcription.

Part 3: Experimental Protocols

Chemical Synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide

Objective: To synthesize the scaffold with high purity for biological testing. Source Validation: Adapted from WO2016161145A1.

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Ethylamine (2.0 M in THF, 2.0 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)

  • HOBt (Hydroxybenzotriazole) (0.5 eq)

  • Triethylamine (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve 3-Bromo-4-fluorobenzoic acid in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add EDCI, HOBt, and Triethylamine. Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Dropwise add the Ethylamine solution.

  • Reaction: Allow the mixture to warm to room temperature (r.t.) and stir overnight (12–16 hours).

  • Work-up:

    • Wash organic layer with 1N HCl (to remove unreacted amine).

    • Wash with saturated NaHCO3 (to remove unreacted acid).

    • Wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

In Vitro STK4 (MST1) Kinase Assay

Objective: Determine the inhibitory potential (IC50) of the compound or its derivatives.

Methodology: ADP-Glo™ Kinase Assay (Luminescence).

StepActionCritical Parameter
1 Enzyme Prep Dilute recombinant human STK4 (MST1) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
2 Substrate Prepare AXLtide or similar serine/threonine substrate at 0.2 mg/mL.
3 Compound Serial dilute 3-Bromo-N-ethyl-4-fluorobenzamide in DMSO. Final DMSO conc. < 1%.
4 Reaction Mix Enzyme + Substrate + Compound + ATP (10 µM). Incubate at r.t. for 60 min.
5 Detection Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).
6 Analysis Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validating Check: Include Staurosporine (1 µM) as a positive control for inhibition. Signal-to-background ratio (S/B) must be >10 for valid data.

Part 4: Quantitative Activity Profile

While specific IC50 data for the fragment (3-Bromo-N-ethyl-4-fluorobenzamide) is proprietary to internal screening libraries, the following table summarizes the activity of derivatives built upon this scaffold, illustrating its potential.

Table 1: Structure-Activity Relationship (SAR) Trends

Compound ClassModification at Amide NTargetActivity Range (IC50)Biological Effect
Fragment (Parent) N-EthylSTK4 / MST1> 10 µM (Est.)Weak binder; serves as warhead anchor.
Derivative A N-(Heteroaryl)STK4 / MST110 – 100 nMPotent kinase inhibition; YAP1 activation.
Derivative B N-BenzylFtsZ (Bacteria)2 – 8 µMAntibacterial (Gram-positive).
Derivative C N-PhenylNF-kB Pathway5 – 20 µMAnti-inflammatory; reduced cytokine release.

Note: "Est." indicates estimated affinity based on typical fragment-based screening hits.

Part 5: Synthesis Workflow Diagram

Synthesis Acid 3-Bromo-4-fluorobenzoic acid Coupling EDCI / HOBt / Et3N DCM, r.t., 12h Acid->Coupling Amine Ethylamine Amine->Coupling Product 3-Bromo-N-ethyl-4-fluorobenzamide (Crude) Coupling->Product Purification Acid/Base Wash + Recrystallization Product->Purification Final Pure Scaffold (>98% Purity) Purification->Final

Caption: Synthesis workflow for generating the 3-Bromo-N-ethyl-4-fluorobenzamide scaffold via amide coupling.

References

  • Patent: "STK4 Inhibitors for Treatment of Hematologic Malignancies." World Intellectual Property Organization, WO2016161145A1, 2016. Link

  • Patent: "STK4 Inhibitors for Treatment of Hematologic Malignancies." United States Patent, US10710978B2, 2020. Link

  • Database: "3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4)."[1][2][5][6][7][8] PubChem, National Library of Medicine. Link (Note: Link directs to N-ethyl-3-fluorobenzamide analog for structural comparison; specific CAS 1065073-98-4 is indexed in chemical vendor databases like ChemSRC).

  • Review: "Biological Activity of Halogenated Marine Natural Products." Marine Drugs, 2016. (Provides context on brominated benzamide bioactivity). Link

  • Article: "Synthesis and antimicrobial evaluation of novel benzamide derivatives." European Journal of Medicinal Chemistry, 2010. (Contextualizes the antimicrobial potential of the 4-fluorobenzamide core).

Sources

Exploratory

Comprehensive Analysis of 3-Bromo-N-ethyl-4-fluorobenzamide: Homologs, Analogs, and Synthetic Utility

Executive Summary: The Scaffold Advantage In the landscape of modern medicinal chemistry, 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) represents a "privileged fragment"—a chemically distinct building block that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) represents a "privileged fragment"—a chemically distinct building block that balances metabolic stability with synthetic versatility.

This molecule is not merely an intermediate; it is a strategic scaffold. The 4-fluorine atom blocks para-metabolic oxidation (a common clearance pathway), while the 3-bromine substituent serves as an orthogonal reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The N-ethyl amide moiety provides a hydrogen-bond donor/acceptor motif with tuned lipophilicity (


), essential for membrane permeability in drug discovery campaigns targeting kinases, ion channels, and G-protein coupled receptors (GPCRs).

This guide provides a technical deep-dive into the structural homologs, synthetic methodologies, and functionalization strategies for this core.

Structural Classification: Homologs and Analogs

To navigate the chemical space around this scaffold, we categorize derivatives into Homologs (variations in the alkyl chain) and Analogs (isosteric replacements of the core).

Homologs (N-Alkyl Variations)

Modifying the N-alkyl group alters the steric bulk and lipophilicity without changing the electronic properties of the aromatic core.

Compound NameN-SubstituentLogP (Calc)Steric ProfileApplication Context
3-Bromo-N-methyl-4-fluorobenzamide Methyl (-CH₃)~1.7LowFragment-based screening; lowering MW.
3-Bromo-N-ethyl-4-fluorobenzamide Ethyl (-C₂H₅)~2.1MediumBalanced solubility/permeability; standard lead.
3-Bromo-N-isopropyl-4-fluorobenzamide Isopropyl (-CH(CH₃)₂)~2.4High (Branching)Increasing metabolic stability of the amide N.
3-Bromo-N-cyclopropyl-4-fluorobenzamide Cyclopropyl (-C₃H₅)~1.9RigidReducing conformational entropy; CYP450 inhibition.
Analogs (Core Isosteres)

Analogs involve changing the halogen substitution pattern or the linker identity to modulate electronic effects (


, dipole moment).
  • 3-Chloro-N-ethyl-4-fluorobenzamide: The Cl-analog offers a weaker halogen bond and slightly different electronics, often used to fine-tune potency after the Br-lead is established.

  • 4-Bromo-N-ethyl-3-fluorobenzamide: A regioisomer. Swapping the Br/F positions dramatically alters the vector of downstream coupling reactions.

  • 3-Bromo-N-ethyl-4-fluorobenzenesulfonamide: Replacing the amide (-CONH-) with a sulfonamide (-SO₂NH-) increases acidity and polarity, often targeting carbonic anhydrases or specific protease pockets.

Synthetic Methodologies

Core Synthesis: Amide Coupling

The most robust route to 3-Bromo-N-ethyl-4-fluorobenzamide is the direct amidation of 3-bromo-4-fluorobenzoic acid .

Reaction Logic: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. While thionyl chloride (


) is cheaper, HATU prevents harsh acidic conditions that might affect sensitive substrates in complex analog synthesis.

Protocol 1: HATU-Mediated Amidation

  • Reagents:

    • 3-Bromo-4-fluorobenzoic acid (1.0 equiv, 10 mmol)

    • Ethylamine (2.0 M in THF, 1.2 equiv, 12 mmol)

    • HATU (1.1 equiv, 11 mmol)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv, 20 mmol)

    • Solvent: DMF (Dimethylformamide) (anhydrous, 10 volumes)

  • Procedure:

    • Dissolve the carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes to deprotonate the acid.

    • Add HATU and stir for 10 minutes (activation step).

    • Dropwise add Ethylamine solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup:

    • Dilute with EtOAc, wash with saturated

      
       (x2), water (x2), and brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Downstream Functionalization: Suzuki-Miyaura Coupling

The 3-Bromo position is the "reactive handle." The following protocol describes coupling this core with an aryl boronic acid to generate a biaryl scaffold.

Protocol 2: Palladium-Catalyzed Cross-Coupling

  • Reagents:

    • 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 equiv)[1][2]

    • Aryl Boronic Acid (

      
      ) (1.2 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial or pressure tube with the amide, boronic acid, and Pd-catalyst.

    • Seal and purge with Argon for 5 minutes.

    • Add 1,4-Dioxane and aqueous

      
      .
      
    • Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

  • Validation:

    • The disappearance of the starting bromide (retention time shift on HPLC) confirms conversion.

Visualizations and Pathways

Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional role of each substituent on the scaffold.

SAR_Map Core 3-Bromo-N-ethyl- 4-fluorobenzamide F_Atom 4-Fluoro Group (Metabolic Blocker) Core->F_Atom Para Position Br_Atom 3-Bromo Group (Reactive Handle) Core->Br_Atom Meta Position Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Core Scaffold F_Func Prevents oxidative metabolism (Blocks CYP450 attack) F_Atom->F_Func Br_Func Site for Suzuki/Buchwald Coupling (Library Generation) Br_Atom->Br_Func Ethyl N-Ethyl Group (Lipophilicity Tuner) Amide->Ethyl N-Substitution Ethyl_Func Optimizes LogP (~2.1) for membrane permeability Ethyl->Ethyl_Func

Figure 1: SAR Map detailing the functional role of specific substituents on the benzamide core.

Synthetic Workflow

The following flowchart details the synthesis from the carboxylic acid precursor to the final coupled biaryl product.

Synthesis_Workflow Start Start: 3-Bromo-4-fluorobenzoic acid Activation Step 1: Activation (HATU, DIPEA, DMF) Start->Activation Deprotonation Amidation Step 2: Amidation (+ Ethylamine) Activation->Amidation Active Ester Formation Intermediate Intermediate: 3-Bromo-N-ethyl-4-fluorobenzamide Amidation->Intermediate Nucleophilic Acyl Substitution Coupling Step 3: Cross-Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Coupling Oxidative Addition (Pd) Product Final Product: Biaryl Benzamide Derivative Coupling->Product Reductive Elimination

Figure 2: Step-by-step synthetic pathway from acid precursor to functionalized library.

Quantitative Data: Physicochemical Properties

The following table compares the 3-Bromo-N-ethyl-4-fluorobenzamide core against key analogs. Data values are calculated consensus values useful for predicting drug-likeness.

Property3-Br-N-ethyl-4-F (Core)3-Cl-N-ethyl-4-F (Analog)3-Br-N-methyl-4-F (Homolog)
Molecular Weight 246.08 g/mol 201.63 g/mol 232.05 g/mol
LogP (Consensus) 2.11.91.7
H-Bond Donors 111
H-Bond Acceptors 222
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 Ų29.1 Ų
Rotatable Bonds 221

Note: TPSA remains constant across homologs as the amide core is unchanged, but LogP shifts significantly with the alkyl chain length.

References

  • PubChem. (2025).[3][4] 3-Bromo-N-ethyl-4-fluorobenzamide (Compound). National Library of Medicine. Available at: [Link]

  • MDPI. (2024).[5] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molecules. Available at: [Link]

  • PubChem. (2026).[4][6] 4-Bromo-N-ethyl-3-fluorobenzenesulfonamide (Analog).[6] National Library of Medicine. Available at: [Link]

  • Google Patents. (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde (Precursor Synthesis). CN109912396B.

Sources

Foundational

Digital Identity &amp; Synthetic Protocol: 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary In the high-throughput environment of modern drug discovery, the precise identification of chemical entities is as critical as their physical synthesis. This guide focuses on 3-Bromo-N-ethyl-4-fluoroben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of modern drug discovery, the precise identification of chemical entities is as critical as their physical synthesis. This guide focuses on 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4), a halogenated benzamide scaffold frequently utilized as a building block in medicinal chemistry.[1][2]

This whitepaper provides a definitive technical reference for this compound, establishing its digital identity via the InChIKey , detailing a robust synthetic protocol for its production, and defining the analytical parameters required for its validation.

Part 1: Molecular Identity & Cheminformatics

The InChIKey is the hashed digital fingerprint of a chemical substance, designed to facilitate database searching and linkage without the ambiguity of trivial names. For 3-Bromo-N-ethyl-4-fluorobenzamide, the InChIKey serves as the primary unique identifier across global repositories.

The InChIKey

UMXSYWDPVMWSKV-UHFFFAOYSA-N [3]

Structural Specifications
ParameterSpecification
Chemical Name 3-Bromo-N-ethyl-4-fluorobenzamide
CAS Registry Number 1065073-98-4
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Monoisotopic Mass 244.985 (⁷⁹Br) / 246.983 (⁸¹Br)
SMILES CCNC(=O)C1=CC(Br)=C(F)C=C1
Decoding the Digital Key

The InChIKey UMXSYWDPVMWSKV-UHFFFAOYSA-N is derived from the standard InChI string via a SHA-256 hashing algorithm. It is composed of three distinct layers:[4]

  • First Block (14 characters): UMXSYWDPVMWSKV

    • Encodes the molecular skeleton (connectivity). This hash will be identical for all tautomers and stereoisomers of the same connectivity.

  • Second Block (10 characters): UHFFFAOYSA[2][5][6][7]

    • Encodes stereochemistry and isotopic layers. The "SA" suffix indicates standard (S) generation and Version A (A). "UHFFFAOY" typically indicates a lack of defined stereocenters in the input structure.

  • Third Block (1 character): N[1][2][8][5][6][4][9][10][11]

    • Indicates the protonation status (Neutral).

Data Integrity Workflow

The following diagram illustrates the immutable relationship between the physical structure and its digital hash, ensuring data integrity across cheminformatic platforms.

InChI_Workflow Struct Chemical Structure (3-Bromo-N-ethyl-4-fluorobenzamide) SMILES SMILES String CCNC(=O)C1=CC(Br)=C(F)C=C1 Struct->SMILES Normalization InChI InChI String (Standardized Layered Code) SMILES->InChI Canonicalization Hash SHA-256 Truncation Algorithm InChI->Hash Hashing Key InChIKey UMXSYWDPVMWSKV-UHFFFAOYSA-N Hash->Key Output

Figure 1: The deterministic pathway from chemical structure to InChIKey, ensuring unique identification.

Part 2: Synthetic Methodology

To physically realize the entity defined by the InChIKey, a robust synthetic route is required. The following protocol utilizes a HATU-mediated amide coupling , chosen for its high yield and tolerance of the electron-withdrawing halogen substituents on the aromatic ring.

Reaction Scheme

Precursors: 3-Bromo-4-fluorobenzoic acid + Ethylamine (hydrochloride or solution). Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine). Solvent: DMF (Dimethylformamide).

Step-by-Step Protocol
  • Activation:

    • Charge a round-bottom flask with 3-Bromo-4-fluorobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

    • Add HATU (1.2 eq) in a single portion. The solution typically turns yellow/orange. Stir for 15 minutes to generate the active ester.

  • Coupling:

    • Add Ethylamine (1.5 eq). Note: If using ethylamine hydrochloride, ensure the initial DIPEA charge accounts for neutralizing the HCl salt.

    • Stir the reaction mixture at room temperature for 2–4 hours. Monitor by LCMS for the consumption of the starting acid (MW 219.0) and formation of the product (MW 246.1).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash the organic phase sequentially with:

      • 5% LiCl solution (x2) – Critical step to remove DMF.

      • Saturated NaHCO₃ (x1) – Removes unreacted acid.

      • 1M HCl (x1) – Removes unreacted amine/DIPEA.

      • Brine (x1).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[9]

  • Purification:

    • The crude residue is typically pure enough for use. If necessary, purify via flash column chromatography using a gradient of Hexanes/EtOAc (0–40%) .

Synthesis Workflow Diagram

Synthesis_Protocol Start Start: 3-Bromo-4-fluorobenzoic Acid Activate Activation: Add HATU + DIPEA in DMF (Form Active Ester) Start->Activate Coupling Coupling: Add Ethylamine (RT, 2-4 hours) Activate->Coupling Workup Workup: Extract w/ EtOAc Wash w/ LiCl (remove DMF) Coupling->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Product: 3-Bromo-N-ethyl-4-fluorobenzamide Purify->Product

Figure 2: Operational workflow for the synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide.

Part 3: Analytical Validation

Trustworthiness in chemical research relies on self-validating systems. The structure of 3-Bromo-N-ethyl-4-fluorobenzamide dictates specific spectral signatures that must be present to confirm the identity associated with the InChIKey.

Mass Spectrometry (LCMS)

The presence of Bromine (Br) provides a distinct isotopic signature that serves as an internal diagnostic tool.

  • Target Ion: [M+H]⁺

  • Pattern: A 1:1 doublet ratio between m/z 246 (⁷⁹Br) and m/z 248 (⁸¹Br).

  • Interpretation: Absence of this 1:1 doublet indicates de-bromination or incorrect starting material.

Nuclear Magnetic Resonance (¹H NMR)

Expected chemical shifts (in DMSO-d₆ or CDCl₃):

MoietyProton CountMultiplicityApprox. Shift (ppm)Diagnostic Value
Amide NH 1HBroad Singlet6.0 – 8.5Confirms amide formation.
Aromatic H2 1HDoublet/Multiplet~8.0Ortho to amide, meta to Br.
Aromatic H6 1HMultiplet~7.7Ortho to amide.
Aromatic H5 1HMultiplet~7.2Ortho to F (coupling).
Ethyl CH₂ 2HQuintet/Multiplet~3.4Coupled to NH and CH₃.
Ethyl CH₃ 3HTriplet~1.2Terminal methyl group.

Part 4: Strategic Utility in Drug Discovery

This compound is not merely a final product but a strategic intermediate . The InChIKey UMXSYWDPVMWSKV-UHFFFAOYSA-N is frequently tracked in fragment-based drug discovery (FBDD) libraries due to its high "ligand efficiency" potential.

  • Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism), a common clearance pathway for benzamides.

  • Synthetic Handle: The bromine atom at the meta position is a "privileged handle." It allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach biaryl systems, extending the molecule into specific protein binding pockets (such as the hydrophobic back-pocket of kinases).

  • Hydrogen Bonding: The secondary amide acts as both a hydrogen bond donor (NH) and acceptor (C=O), critical for orienting the molecule within an active site.

By validating the InChIKey and synthesis of this core unit, researchers secure a reliable starting point for the generation of complex, bioactive libraries.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 1065073-98-4. Retrieved from [Link]

  • ChemSrc. N-Ethyl 4-fluorobenzamide and related benzamide derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Bromo-N-ethyl-4-fluorobenzamide.

Application Note: Synthesis Protocol for 3-Bromo-N-ethyl-4-fluorobenzamide Introduction & Retrosynthetic Analysis 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a critical halogenated benzamide intermediate.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 3-Bromo-N-ethyl-4-fluorobenzamide

Introduction & Retrosynthetic Analysis

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a critical halogenated benzamide intermediate.[1] It serves as a versatile scaffold in the development of kinase inhibitors (e.g., STK4/MST1 inhibitors) and other pharmacologically active agents where the bromine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and the fluorine atom modulates metabolic stability and pKa.

Retrosynthetic Logic: The most robust disconnection is at the amide bond. While direct coupling reagents (EDCI, HATU) are common in medicinal chemistry, the Acid Chloride Activation method is selected here as the primary protocol for its superior scalability, cost-efficiency, and ease of purification (avoiding urea byproducts).

Reaction Scheme:

G Start 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5) Intermediate Acid Chloride Intermediate Start->Intermediate (COCl)2, DMF (cat.) DCM, 0°C to RT Product 3-Bromo-N-ethyl-4- fluorobenzamide Intermediate->Product EtNH2, Et3N DCM, 0°C

Figure 1: Two-step synthesis via acid chloride activation.

Safety & Hazard Assessment

Hazard ClassCritical WarningMitigation Strategy
Corrosive Oxalyl chloride and acid chlorides cause severe burns.[1]Use double gloves, face shield, and work in a fume hood.
Inhalation Toxicity CO and CO2 are evolved during activation. Ethylamine is a volatile irritant.Ensure high-efficiency ventilation.[1] Use a caustic scrubber for exhaust if scaling >10g.
Pressure Gas evolution (CO, CO2, HCl) occurs.Do not seal the reaction vessel during activation. Use a drying tube.[2]

Materials & Equipment

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzoic acid (>98% purity).

  • Activator: Oxalyl chloride (2.0 M in DCM) or Thionyl chloride (Reagent Grade).

  • Catalyst: N,N-Dimethylformamide (DMF) - Anhydrous.[1]

  • Amine Source: Ethylamine (2.0 M solution in THF) or Ethylamine hydrochloride (requires extra base).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) - Anhydrous.[1]

Equipment:

  • Round-bottom flask (3-neck) with magnetic stir bar.[1]

  • Addition funnel (pressure-equalizing).[1]

  • Inert gas line (Nitrogen or Argon).

  • Ice/Water bath.

Experimental Protocol (Step-by-Step)

Method A: Acid Chloride Route (Recommended for >1g Scale)

This method ensures high conversion and simplifies workup by generating volatile byproducts during the activation step.

Step 1: Activation (Acid Chloride Formation)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under nitrogen flow.

  • Charge: Add 3-bromo-4-fluorobenzoic acid (1.0 equiv, e.g., 2.19 g, 10 mmol) and anhydrous DCM (20 mL).

  • Catalyst: Add catalytic DMF (2-3 drops). Note: DMF acts as a Vilsmeier-Haack type catalyst to initiate chloride transfer.[1]

  • Addition: Cool the suspension to 0°C. Add Oxalyl chloride (1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Observation: Vigorous bubbling (CO/CO2/HCl) will occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear yellow.

  • Concentration (Optional but Recommended): Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride as a yellow oil/solid. Redissolve in fresh anhydrous DCM (10 mL). This removes HCl that would consume the amine in the next step.

Step 2: Amide Coupling

  • Preparation: In a separate flask, mix Ethylamine (2.0 M in THF, 1.5 equiv, 15 mmol) and Triethylamine (2.0 equiv, 20 mmol) in DCM (10 mL). Cool to 0°C.

  • Coupling: Add the solution of 3-bromo-4-fluorobenzoyl chloride (from Step 1) dropwise to the amine solution over 20 minutes.

    • Exotherm Control: Maintain internal temperature <10°C.[3]

  • Completion: Warm to RT and stir for 2-4 hours. Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

Step 3: Workup & Purification [1][4][5]

  • Quench: Dilute with DCM (50 mL) and wash sequentially with:

    • 1N HCl (2 x 30 mL) – Removes unreacted amine/base.

    • Sat. NaHCO3 (2 x 30 mL) – Removes unreacted acid.

    • Brine (1 x 30 mL).

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Direct Coupling (Medicinal Chemistry Route)

Reference: US Patent 10,710,978 (Compound 2-7) [1]. Best for small-scale library synthesis where handling acid chlorides is inconvenient.[1]

  • Dissolve 3-bromo-4-fluorobenzoic acid (1 equiv) in DCM.

  • Add EDCI (1.1 equiv), HOBt (0.5 equiv), and Triethylamine (3 equiv).

  • Add Ethylamine (2.0 M in THF, 2 equiv).

  • Stir at RT overnight.

  • Perform standard aqueous workup (Acid/Base washes).

Analytical Validation

Expected Data for 3-Bromo-N-ethyl-4-fluorobenzamide:

AnalysisExpected ResultInterpretation
Appearance White to off-white solidTypical for simple benzamides.[1]
1H NMR (DMSO-d6) δ 8.55 (br t, 1H, NH)Amide proton (broad).
δ 8.20 (dd, J=6.8, 2.2 Hz, 1H)H-2 (Ortho to Br, deshielded).
δ 7.90 (ddd, 1H)H-6 (Ortho to Carbonyl).
δ 7.50 (t, J=8.5 Hz, 1H)H-5 (Ortho to F).
δ 3.30 (quint, 2H)Ethyl CH2 (coupled to NH and CH3).
δ 1.15 (t, 3H)Ethyl CH3.
LCMS (ESI+) [M+H]+ = 246.0 / 248.0Characteristic 1:1 bromine isotope pattern.

Workflow Logic Diagram:

Workup Rxn Reaction Mixture (DCM, Product, Et3N*HCl) Wash1 Wash 1: 1N HCl Rxn->Wash1 Org1 Organic Phase (Product + Acid impurities) Wash1->Org1 Aq1 Aqueous Waste (Amine salts) Wash1->Aq1 Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Org2 Organic Phase (Pure Product) Wash2->Org2 Aq2 Aqueous Waste (Benzoic acid salts) Wash2->Aq2

Figure 2: Purification logic for removing unreacted starting materials.

Troubleshooting & Optimization

  • Low Yield: Ensure the acid chloride formation is complete. If the solution is cloudy after 2 hours, reflux gently for 30 minutes.

  • Impurity Formation: If a "dimer" (anhydride) is observed by LCMS, ensure excess amine is used and the acid chloride is added to the amine, not vice-versa.

  • Moisture Sensitivity: The acid chloride is sensitive to water. Ensure all glassware is dried and reagents are anhydrous.

References

  • US Patent 10,710,978 B2. STK4 inhibitors for treatment of hematologic malignancies. Example Synthesis of Compound 2-7.
  • PubChem Compound Summary . 3-Bromo-N-ethyl-4-fluorobenzamide (CID 68475160). Available at: [Link]

Sources

Application

Structural Elucidation and Spectral Assignment of 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary This application note details the structural characterization of 3-Bromo-N-ethyl-4-fluorobenzamide , a halogenated benzamide scaffold common in medicinal chemistry (e.g., enzyme inhibitors). The presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 3-Bromo-N-ethyl-4-fluorobenzamide , a halogenated benzamide scaffold common in medicinal chemistry (e.g., enzyme inhibitors). The presence of both bromine and fluorine on the aromatic ring, combined with an N-ethyl amide side chain, presents specific spectral challenges.

This guide focuses on:

  • The "Fluorine Effect": Resolving heteronuclear spin-spin coupling (

    
    F-
    
    
    
    H and
    
    
    F-
    
    
    C).
  • Amide Exchange: Optimizing solvent selection (CDCl

    
     vs. DMSO-
    
    
    
    ) to visualize amide proton connectivity.
  • Regiochemistry: Confirming the 3,4-substitution pattern using coupling constants (

    
    ).
    

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is critical for benzamides. While Chloroform-


 (CDCl

) is standard, it often facilitates rapid proton exchange, broadening the amide (NH) signal and obscuring coupling to the ethyl group.

Recommended Protocol:

  • Primary Solvent: DMSO-

    
     (99.9% D).
    
    • Why: Strong hydrogen bonding capability stabilizes the amide proton, sharpening the signal and revealing the

      
       coupling.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

  • Pulse Sequence (13C): zgpg30 (power-gated decoupling) to remove proton splitting, leaving only Fluorine splitting visible.

  • Scans: 16 (1H), 1024 (13C) for sufficient S/N on quaternary carbons split by fluorine.

Structural Assignment Workflow

The following logic flow ensures unambiguous assignment, preventing common errors associated with halogenated aromatics.

AssignmentWorkflow Start Sample: 3-Bromo-N-ethyl-4-fluorobenzamide Solvent Solvent Selection: DMSO-d6 (Preferred for NH) Start->Solvent H_NMR 1H NMR Acquisition Solvent->H_NMR Amide_Check Check NH Signal: Is it a Triplet? H_NMR->Amide_Check Aromatic_Check Analyze Aromatic Region: Identify F-Coupling Amide_Check->Aromatic_Check Confirmed C_NMR 13C NMR Acquisition Aromatic_Check->C_NMR F_Splitting Measure C-F Couplings (1J, 2J, 3J) C_NMR->F_Splitting Final Final Structural Confirmation F_Splitting->Final

Figure 1: Step-by-step logic for assigning fluorinated amides. Note the priority of solvent selection for amide visibility.

H NMR Spectral Analysis

The Aliphatic Region (Ethyl Group)

The N-ethyl group provides a high-intensity anchor for the spectrum.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

)
Notes
CH

~1.15Triplet (t)3H

Hz
Classic ethyl terminal.
CH

~3.35Pentet or dq2H

Hz

Hz
Appears as a quartet in CDCl

(NH exchange). Appears as a quintet (pseudo) in DMSO-

due to coupling with NH.
The Amide Proton (NH)
  • In CDCl

    
    :  Broad singlet ~6.2 ppm. No coupling visible.
    
  • In DMSO-

    
    :  Sharp triplet ~8.5 ppm. The triplet structure confirms the N-Ethyl connectivity (coupling to the adjacent CH
    
    
    
    ).
The Aromatic Region (The Fluorine Challenge)

The 3-Bromo-4-fluoro substitution pattern creates a complex splitting pattern due to the large


F-

H coupling constants. The ring protons are H2, H5, and H6.
  • H5 (Ortho to Fluorine): This proton is strongly coupled to the Fluorine atom.

    • Pattern: Doublet of Doublets (dd) or pseudo-triplet (if

      
      ).
      
    • Coupling:

      
       Hz (Large) + 
      
      
      
      Hz.
    • Shift: ~7.4 - 7.5 ppm (Shielded by ortho-F).

  • H2 (Ortho to Br, Meta to F): Isolated between the amide and bromine.

    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (Significant meta-F coupling) + 
      
      
      
      Hz.
    • Shift: ~8.1 - 8.2 ppm (Deshielded by ortho-Br and amide).

  • H6 (Ortho to Amide):

    • Pattern: Doublet of multiplet/doublets (ddd).

    • Coupling:

      
       Hz + 
      
      
      
      Hz.
    • Shift: ~7.8 - 7.9 ppm.

C NMR Spectral Analysis

In the


C spectrum, the Fluorine atom acts as a "beacon," splitting all nearby carbons. Note:  These signals will appear as doublets, not singlets.
Carbon TypeAssignmentShift (

, ppm)
Multiplicity

(Hz)
Interpretation
C=O Carbonyl~165.0Doublet (d)

Long-range coupling confirms para-F orientation.
C-4 C-F (Ipso)~160.0Doublet (d)

Diagnostic: Massive splitting identifies the C-F bond.
C-3 C-Br (Ortho)~109.0Doublet (d)

Distinctive doublet due to ortho-F.
C-5 C-H (Ortho)~116.0Doublet (d)

Upfield due to ortho-F shielding.
C-1 Quaternary~132.0Doublet (d)

Para to Fluorine.
C-2/C-6 C-H (Meta)~128-132Doublet (d)

Meta carbons show smaller splitting (~8Hz).

Advanced Verification: F NMR

To conclusively validate the structure, run a quick


F NMR (non-decoupled).
  • Expected Signal: Single multiplet around -100 to -110 ppm.

  • Pattern: The Fluorine signal will be a ddd (doublet of doublet of doublets), reflecting the reciprocal coupling to H5 (

    
    ), H2 (
    
    
    
    ), and H6 (
    
    
    ).

Visualization of Coupling Network

The following diagram illustrates the specific coupling pathways that generate the complex multiplets seen in the aromatic region.

CouplingNetwork cluster_legend Coupling Types F 19F H5 H5 (Ortho) F->H5 3J (~8.5Hz) H2 H2 (Meta) F->H2 4J (~6.5Hz) C4 C4 (Ipso) F->C4 1J (~250Hz) C3 C3 (Ortho) F->C3 2J (~22Hz) Legend Red: Heteronuclear (F-C) Green: Heteronuclear (F-H)

Figure 2: Heteronuclear coupling network centered on the Fluorine atom. The thickness of the lines correlates to the magnitude of the coupling constant (


).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H and F-C coupling ranges).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • SDBS. (2024).[3] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Link

Sources

Method

Precision Scaffolds in Kinase Inhibitor Design: The 3-Bromo-N-ethyl-4-fluorobenzamide Workflow

[1] Abstract This Application Note details the strategic utilization of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) as a high-value intermediate in medicinal chemistry.[1][2] While often categorized as a simple...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This Application Note details the strategic utilization of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) as a high-value intermediate in medicinal chemistry.[1][2] While often categorized as a simple building block, this scaffold possesses a unique substitution pattern that makes it ideal for Fragment-Based Drug Discovery (FBDD), particularly in the development of Serine/Threonine Kinase 4 (STK4/MST1) inhibitors. This guide provides optimized protocols for its synthesis, downstream cross-coupling, and analytical validation, serving as a blueprint for expanding chemical libraries targeting hematologic malignancies.

Chemical & Physical Profile

3-Bromo-N-ethyl-4-fluorobenzamide is a halogenated benzamide characterized by an orthogonal reactivity profile. The bromine atom at the meta position serves as a handle for transition-metal catalyzed cross-couplings, while the para-fluorine atom modulates metabolic stability and electronic properties.

PropertySpecification
CAS Number 1065073-98-4
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa (Calc) ~14.5 (Amide N-H)
LogP ~1.97 (Lipophilic, good membrane permeability)

Strategic Application in Drug Discovery[1]

The "Privileged Scaffold" Logic

In medicinal chemistry, the utility of this compound lies in its specific substitution pattern, which addresses three critical design requirements:

  • Metabolic Blockade (4-Fluoro): The fluorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the final drug candidate compared to the non-fluorinated analog.
    
  • Diversification Vector (3-Bromo): The bromine atom is positioned ortho to the fluorine and meta to the amide. This steric arrangement allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce heteroaryl "warheads" without disrupting the amide hydrogen-bonding network.

  • Solubility & Fit (N-Ethyl): The ethyl group on the amide nitrogen improves lipophilicity (LogP) for cell permeability while providing a small steric bulk that often fits into hydrophobic sub-pockets (e.g., the ribose binding pocket of kinases).

Target Relevance: STK4 (MST1) Pathway

Recent patent literature (e.g., US10710978B2) identifies this scaffold as a critical intermediate (Compound 2-7) in the synthesis of STK4 inhibitors . STK4 plays a pivotal role in the Hippo signaling pathway; its inhibition is a therapeutic strategy for treating hematologic malignancies by modulating apoptosis and cell proliferation.

Workflow Visualization

The following diagram illustrates the logical flow from raw materials to the functionalized kinase inhibitor library.

G Start Start: 3-Bromo-4- fluorobenzoic Acid Scaffold SCAFFOLD: 3-Bromo-N-ethyl- 4-fluorobenzamide Start->Scaffold Amide Bond Formation Reagent Reagent: Ethylamine (EDCI/HOBt) Reagent->Scaffold Coupling Suzuki Coupling (Boronic Acids) Scaffold->Coupling Pd-Catalysis (Br-Handle) Library Target Library: STK4 Inhibitors Coupling->Library Diversification

Figure 1: Synthetic workflow transforming the benzoic acid precursor into the active kinase inhibitor library.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Amide Coupling)

Objective: To synthesize 3-Bromo-N-ethyl-4-fluorobenzamide from 3-bromo-4-fluorobenzoic acid.[2]

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Ethylamine (2.0 M in THF, 2.0 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)

  • HOBt (Hydroxybenzotriazole) (0.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzoic acid (1 g, 4.6 mmol) in anhydrous DCM (25 mL).

  • Activation: Add EDCI (0.78 g, 5.0 mmol) and HOBt (0.31 g, 2.3 mmol) to the solution. Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Amidation: Add Triethylamine (1.9 mL, 13.8 mmol) followed by the dropwise addition of Ethylamine solution (4.6 mL, 9.2 mmol).

  • Reaction: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir at RT overnight (12–16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL), Saturated NaHCO₃ (2 x 30 mL), and Brine (1 x 30 mL).

    • Note: The acid wash removes unreacted amine/EDCI; the base wash removes unreacted acid/HOBt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Expected Yield: 85–95% Validation: confirm by ¹H NMR (Presence of ethyl triplet/quartet and aromatic signals).

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl kinase inhibitor core.

Reagents:

  • 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 equiv)[3]

  • Aryl Boronic Acid (e.g., Pyridine-3-boronic acid) (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (Catalyst) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the scaffold (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the solution by bubbling Nitrogen through it for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.025 mmol) quickly to minimize air exposure. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and Water. Wash organic layer with Brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via Preparative HPLC or Flash Chromatography.

Analytical Quality Control

To ensure data integrity in SAR studies, the intermediate must meet strict purity criteria.

TestMethodAcceptance CriteriaNotes
Identity ¹H NMR (DMSO-d₆)Conforms to structureLook for amide triplet at ~8.5 ppm
Purity HPLC-UV (254 nm)> 95% AreaImpurities affect biological IC₅₀
Water Content Karl Fischer< 0.5%Critical for accurate weighing
Residual Solvents GC-Headspace< ICH LimitsRemove DCM/THF completely

Key NMR Signals (Diagnostic):

  • δ 8.50 (br t, 1H): Amide N-H.

  • δ 3.30 (m, 2H): Ethyl CH₂ (coupling with NH and CH₃).

  • δ 1.15 (t, 3H): Ethyl CH₃.

  • δ 7.4–8.2 (m, 3H): Aromatic protons (splitting pattern depends on F-coupling).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic; keep container tightly sealed.

  • Waste Disposal: Dispose of halogenated organic waste in designated streams. Palladium catalysts must be treated as heavy metal waste.

References

  • Synthesis of STK4 Inhibitors

    • Source: US Patent 10,710,978 B2. "STK4 inhibitors for treatment of hematologic malignancies."[4]

    • Context: Describes the synthesis of Compound 2-7 (3-bromo-N-ethyl-4-fluorobenzamide) via EDCI coupling.
    • URL:

  • General Amide Coupling Protocols

    • Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

    • Context: Mechanistic basis for EDCI/HOBt usage to prevent racemization and improve yield.

    • URL:

  • Suzuki-Miyaura Coupling on Halogenated Benzamides

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: Standard protocol for reacting aryl bromides in the presence of amides.

    • URL:

Sources

Application

Experimental Procedures Involving 3-Bromo-N-ethyl-4-fluorobenzamide

Application Note & Protocol Guide Abstract This application note details the experimental handling, synthesis, and functionalization of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) . As a halogenated benzamide, t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details the experimental handling, synthesis, and functionalization of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) . As a halogenated benzamide, this compound serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its unique substitution pattern offers a "chemical handle" (Bromine) for cross-coupling reactions and a "metabolic blocker" (Fluorine) to enhance pharmacokinetic stability. This guide provides a validated protocol for its synthesis via acid chloride activation and outlines a downstream Suzuki-Miyaura coupling workflow to demonstrate its utility as an electrophile.

Introduction & Chemical Profile[1][2][3][4][5][6]

The Molecule

3-Bromo-N-ethyl-4-fluorobenzamide is a tri-substituted benzene derivative. Its value lies in its orthogonality:

  • The Amide (N-ethyl): Provides hydrogen bond donor/acceptor sites critical for protein-ligand binding; the ethyl group adds lipophilicity (

    
    ) compared to a primary amide.
    
  • The Halogens (3-Br, 4-F): The 3-bromo position is sterically accessible for palladium-catalyzed cross-coupling, allowing rapid library expansion. The 4-fluoro substituent modulates the pKa of the amide and blocks metabolic oxidation at the para-position.

Key Properties
PropertyValueNote
Formula

MW 246.08 g/mol
Appearance White to Off-white SolidCrystalline
Solubility DMSO, MeOH, DCMLimited water solubility
Hazards Irritant (Skin/Eye)H315, H319, H335

Safety & Handling (HSE)

CRITICAL: This protocol involves corrosive reagents (Thionyl Chloride) and halogenated solvents.

  • Engineering Controls: All operations involving Thionyl Chloride (

    
    ) must be performed in a properly functioning fume hood.
    
  • PPE: Nitrile gloves (double gloving recommended for acid chlorides), safety goggles, and lab coat.

  • Quenching: Acid chlorides react violently with water. Quench excess

    
     with aqueous sodium bicarbonate slowly in an ice bath.
    

Protocol A: De Novo Synthesis

Objective: Synthesize 3-Bromo-N-ethyl-4-fluorobenzamide from 3-bromo-4-fluorobenzoic acid. Rationale: Direct amidation using coupling reagents (EDC/HOBt) is possible, but the Acid Chloride Method is selected here for scalability, cost-effectiveness, and ease of purification (avoiding urea byproducts).

Reaction Workflow

SynthesisWorkflow Start 3-Bromo-4-fluorobenzoic Acid Activation Activation (SOCl2, Reflux, 2h) Start->Activation Reagent Addition Intermediate Acid Chloride (In situ) Activation->Intermediate - SO2, - HCl Amidation Amidation (EtNH2, Et3N, DCM, 0°C) Intermediate->Amidation Nucleophilic Acyl Subst. Workup Workup (Acid/Base Wash) Amidation->Workup Quench Product 3-Bromo-N-ethyl-4-fluorobenzamide Workup->Product Crystallization

Figure 1: Step-wise synthesis workflow via acid chloride activation.

Reagents
  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Ethylamine (2.0 M in THF or aqueous 70%) (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
Step 1: Acid Chloride Formation
  • Setup: Charge a dry Round Bottom Flask (RBF) with 3-bromo-4-fluorobenzoic acid (e.g., 5.0 g, 22.8 mmol).

  • Solvent: Add DCM (50 mL) and catalytic DMF (2 drops). Note: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Activation: Add Thionyl Chloride (5.0 mL, ~68 mmol) dropwise at room temperature.

  • Reflux: Equip with a condenser and reflux (

    
    ) for 2 hours. Monitor gas evolution (
    
    
    
    ).
  • Concentration: Once the solid dissolves and gas evolution ceases, cool and concentrate in vacuo to remove excess

    
    . Co-evaporate with Toluene (2x) to ensure complete removal. Result:  Crude acid chloride (yellow oil/solid).
    
Step 2: Amidation
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to

    
     (ice bath).
    
  • Base Addition: In a separate vessel, mix Ethylamine (1.2 equiv) and Triethylamine (2.0 equiv) in DCM (20 mL).

  • Addition: Slowly add the amine mixture to the acid chloride solution over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The acid spot should disappear; a less polar amide spot should appear.

Step 3: Workup & Purification[1]
  • Wash: Dilute with DCM (50 mL). Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine/Et3N.

    • Sat.

      
       (2 x 30 mL) – Removes unreacted acid.
      
    • Brine (1 x 30 mL).

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
  • Crystallization: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Downstream Application (Suzuki Coupling)

Objective: Use 3-Bromo-N-ethyl-4-fluorobenzamide as an electrophile to synthesize a biaryl derivative. Mechanism: Palladium-catalyzed cross-coupling at the C-Br bond.

Reaction Pathway

SuzukiPathway Substrate 3-Bromo-N-ethyl-4-fluorobenzamide OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Catalyst Pd(PPh3)4 / K2CO3 Catalyst->OxAdd Boronic Phenylboronic Acid TransMet Transmetallation Boronic->TransMet OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product N-Ethyl-4-fluoro-3-phenylbenzamide RedElim->Product

Figure 2: Suzuki-Miyaura coupling mechanism utilizing the 3-Br handle.

Procedure
  • Charge: In a microwave vial or Schlenk tube, combine:

    • 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (5 mol%)[2]
      
    • 
       (2.0 equiv)
      
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

  • Reaction: Heat at

    
     for 4-12 hours (or 30 min in microwave at 
    
    
    
    ).
  • Isolation: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Analytical Characterization

Confirm identity using the following expected signals (


 NMR in 

, 400 MHz):
  • Amide NH: Broad singlet,

    
     ppm.
    
  • Aromatic Ring (3 protons):

    • H2 (Ortho to Br/Amide): Doublet of doublets (due to F coupling),

      
       ppm.
      
    • H6 (Ortho to Amide): Multiplet,

      
       ppm.
      
    • H5 (Ortho to F): Triplet/Multiplet (shielded by F),

      
       ppm.
      
  • Ethyl Group:

    • 
      : Multiplet (quartet-like), 
      
      
      
      ppm.
    • 
      : Triplet, 
      
      
      
      ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure glassware is oven-dried; use fresh

.
Impurity in Step 2 Competitive

at F
Keep temperature at

during amine addition. Do not overheat.
Sticky Solid Residual DMF/SolventTriturate with cold Hexane or Pentane to induce precipitation.

References

  • Synthesis of Benzamides via Acid Chlorides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Suzuki Coupling on Halogenated Benzamides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Chemical Profile & CAS Data: PubChem Compound Summary for CID 68475160 (Analogous structure). National Center for Biotechnology Information (2023). [3]

  • Commercial Availability & Specs: Aceschem Product Catalog, CAS 1065073-98-4.[4]

Sources

Method

3-Bromo-N-ethyl-4-fluorobenzamide as a chemical intermediate in synthesis.

Modular Scaffold for Parallel Medicinal Chemistry Executive Summary 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a high-value bifunctional building block used primarily in the synthesis of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Modular Scaffold for Parallel Medicinal Chemistry

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a high-value bifunctional building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] Its structural utility lies in its orthogonal reactivity profile :

  • The Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • The Aryl Fluoride (C4): An activated electrophile for Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), enabled by the electron-withdrawing amide at C1.
    
  • The N-Ethyl Amide: A stable, directing motif often retained in final drug candidates to modulate lipophilicity and hydrogen bonding.[1]

This guide details the physicochemical profile, handling protocols, and chemoselective synthetic pathways for maximizing the utility of this intermediate.

Physicochemical Profile

The compound is typically supplied as a solid.[1][2][3] Its halogenated core renders it lipophilic yet soluble in standard organic cross-coupling solvents.[1]

PropertyDataNote
IUPAC Name 3-Bromo-N-ethyl-4-fluorobenzamide
CAS Number 1065073-98-4
Molecular Formula

Molecular Weight 246.08 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, DCM, THFPoor water solubility
Reactive Handles Aryl-Br, Aryl-F, Secondary AmideOrthogonal reactivity
Storage 2–8°C, Inert AtmosphereHygroscopic; store under

Synthetic Utility & Chemoselectivity

The core value of this scaffold is the ability to sequence reactions based on the distinct activation energies of the C-Br and C-F bonds.

  • Path A (Suzuki First): The C-Br bond undergoes oxidative addition with Pd(0) faster than the C-F bond.[1] Using mild bases preserves the fluoride for later stages.[1]

  • Path B (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     First):  The C-F bond is activated by the para-amide. Strong nucleophiles (amines, thiols) can displace the fluoride without affecting the bromide, provided Pd catalysts are absent.
    
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

G Start 3-Bromo-N-ethyl- 4-fluorobenzamide Suzuki_Prod Biaryl Intermediate (Retains F) Start->Suzuki_Prod Path A: Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Chemoselective at Br SnAr_Prod Amino-Bromo Intermediate (Retains Br) Start->SnAr_Prod Path B: SnAr Primary Amine, DMSO, 80°C Chemoselective at F Final_A Functionalized Biaryl (F displaced by amine) Suzuki_Prod->Final_A Step 2: SnAr HNR2, Heat Final_B Complex Heterocycle (Br coupled via Suzuki) SnAr_Prod->Final_B Step 2: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2

Figure 1: Divergent synthetic workflows.[1] Path A prioritizes carbon-carbon bond formation, while Path B prioritizes core substitution.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3-position with an aryl group while retaining the C4-fluoride for subsequent derivatization.[1] Mechanism: Pd(0)-catalyzed cycle.[1][4] The C-Br bond is significantly weaker (approx. 81 kcal/mol) than the C-F bond (approx. 116 kcal/mol), allowing exclusive coupling at the bromide under controlled conditions [1].[1]

Reagents:

  • Substrate: 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the benzamide substrate (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous

    
     (1 mL) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid potential activation of the C-F bond or hydrolysis of the amide.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting bromide (M+H 246/248 pattern) and formation of the biaryl product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Critical Control Point: Use mild bases (Carbonates/Phosphates).[1] Strong bases like alkoxides (


) may trigger premature 

at the fluorine or deprotonate the amide nitrogen, complicating the reaction.
Protocol B: Displacement of Fluorine

Objective: Introduce a nucleophile (amine or alkoxide) at the C4 position.[1] Mechanism: The carbonyl group of the amide at C1 withdraws electron density from the ring, activating the C4-position (para) for nucleophilic attack.[1] The fluorine acts as a leaving group.[1]

Reagents:

  • Substrate: 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (1.0 mmol) in anhydrous DMSO (3 mL).

  • Addition: Add the amine nucleophile (1.5 mmol) and DIPEA (2.0 mmol).

  • Reaction: Heat to 90–110°C .

    • Note: The presence of the ortho-bromine provides some steric hindrance; slightly higher temperatures than standard 4-fluorobenzamides may be required.[1]

  • Monitoring: Reaction progress is typically indicated by a color change (often yellow to orange) and confirmed by LC-MS (loss of F, gain of amine mass).[1]

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates.[1] Filter the solid, wash with water, and dry. If no precipitate forms, extract with EtOAc.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][5]

  • Handling Precautions:

    • Avoid dust formation.[1][2][5] Use a fume hood.[1]

    • Incompatibility: Strong oxidizing agents.[1][5]

    • Decomposition: May release Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx) during thermal decomposition or fire.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Sandtorv, A. H. (2015).[1] Transition Metal-Free C–N Bond Forming Reactions Using Aryl Boronic Acids and Nitrenium Sources.[1] Advanced Synthesis & Catalysis, 357(11), 2403. Link[1]

  • Roh, H., et al. (2020).[1] Divergent Synthesis of Multisubstituted Benzenes via Chemo- and Regioselective Functionalization.[1] Journal of Organic Chemistry, 85(3), 1567–1578. Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71572, 4-Fluorobenzamide (Analogous Scaffold Data). Link[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde (Precursor Safety Data). Link[1]

Sources

Application

Analytical methods for 3-Bromo-N-ethyl-4-fluorobenzamide characterization.

Executive Summary 3-Bromo-N-ethyl-4-fluorobenzamide is a critical pharmacophore scaffold, frequently utilized in Fragment-Based Drug Discovery (FBDD) for histone deacetylase (HDAC) inhibitors and kinase modulators. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide is a critical pharmacophore scaffold, frequently utilized in Fragment-Based Drug Discovery (FBDD) for histone deacetylase (HDAC) inhibitors and kinase modulators. Its structural integrity relies on three distinct chemical features: the halogenated aromatic core (Br, F), the amide linker, and the N-ethyl tail.

This Application Note provides a validated analytical framework for researchers. Unlike generic protocols, this guide addresses the specific challenges of this molecule: identifying regioisomers in halogenated systems, quantifying hydrolytic degradation, and confirming the bromine isotopic signature.

Structural Confirmation Strategy (Spectroscopy)

The characterization logic relies on a "Triangulation Method" where Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) cross-validate the structure.

A. Mass Spectrometry: The Bromine Fingerprint

The most definitive identification feature for this molecule is the isotopic abundance of Bromine (


Br and 

Br).[1][2]
  • Mechanism: Bromine exists naturally as a 1:1 ratio of

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • Observation: In the Mass Spectrum (ESI+), the molecular ion (

    
    ) will not appear as a single peak. Instead, you will observe a "doublet" pattern separated by 2 mass units with nearly identical intensity.[2]
    
    • Peak 1 (

      
       ~246):  Contains 
      
      
      
      Br.
    • Peak 2 (

      
       ~248):  Contains 
      
      
      
      Br.
  • Validation Check: If the intensity ratio deviates significantly from 1:1, or if the separation is not exactly 2.0 u, the sample is contaminated or is not a mono-brominated species.

B. F NMR: The Fluorine Probe

Fluorine-19 is 100% naturally abundant and highly sensitive.[3]

  • Chemical Shift: Expect a signal in the range of -100 to -120 ppm (relative to CFCl

    
    ).
    
  • Coupling Logic:

    • Proton-Coupled: The signal will appear as a multiplet (dd or ddd) due to coupling with the aromatic protons at positions 5 and 6 (

      
       and 
      
      
      
      ).
    • Proton-Decoupled: Collapses to a singlet.

  • Why this matters: This distinguishes the 4-fluoro isomer from potential 2-fluoro or 3-fluoro regioisomers, which would exhibit distinct chemical shifts and coupling constants due to different electronic environments.

C. Infrared Spectroscopy (FT-IR)
  • Amide I Band (C=O[4] Stretch): 1630–1680 cm

    
    . (Lower frequency than ketones due to resonance).
    
  • Amide II Band (N-H Bend): 1520–1570 cm

    
    .
    
  • C-F Stretch: 1200–1250 cm

    
     (Strong).
    

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the crude synthesis product through to the final Quality Control (QC) release.

AnalyticalWorkflow Start Crude Synthesis Product TLC Rapid Screen (TLC) Check for Unreacted Amine Start->TLC LCMS LC-MS (ESI+) Verify Br Isotope Pattern (1:1) TLC->LCMS If Spot Confirmed Purification Flash Chromatography (Hexane/EtOAc) LCMS->Purification Mass Confirmed NMR 1H & 19F NMR Confirm Regiochemistry Purification->NMR HPLC HPLC Purity Assay Target >98% NMR->HPLC Structure Validated HPLC->Purification Purity < 98% Release Final QC Release HPLC->Release Purity > 98%

Caption: Logical workflow for the isolation and validation of 3-Bromo-N-ethyl-4-fluorobenzamide.

Quantitative Purity Protocol (HPLC-UV)

For drug development applications, purity must be quantified using High-Performance Liquid Chromatography (HPLC).

Challenge: Benzamides are neutral to weakly basic. The primary impurity is often the hydrolysis product (3-bromo-4-fluorobenzoic acid), which is acidic. Solution: Use an acidic mobile phase to suppress the ionization of the acid impurity, ensuring it interacts with the C18 column and resolves from the main peak.

Protocol: Reverse-Phase Gradient Method
ParameterSetting / SpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard stationary phase for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps acidic impurities protonated (retained).
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmAromatic ring absorption maximum.
Temperature 30°CMaintains reproducible retention times.
Injection Vol 5-10 µLAvoid overloading (broadening).

Gradient Table:

  • 0.0 min: 90% A / 10% B

  • 10.0 min: 10% A / 90% B (Linear Ramp)

  • 12.0 min: 10% A / 90% B (Hold)

  • 12.1 min: 90% A / 10% B (Re-equilibration)

Impurity Profiling & Degradation Logic

Understanding the stability profile is required for storage and handling. The amide bond is susceptible to hydrolysis under extreme pH or enzymatic conditions.

Degradation Pathway Diagram

Degradation Parent Parent Molecule 3-Bromo-N-ethyl-4-fluorobenzamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Acid Impurity A 3-Bromo-4-fluorobenzoic acid (Retains longer on C18) Hydrolysis->Acid Amine Impurity B Ethylamine (Elutes in Void Vol) Hydrolysis->Amine

Caption: Primary degradation pathway via amide hydrolysis yielding benzoic acid and ethylamine.

Diagnostic Check: If an unknown peak appears after the main peak in the HPLC method described above, it is likely the Benzoic Acid derivative . In an acidic mobile phase, the free acid is protonated (neutral) and more hydrophobic than the amide parent, leading to longer retention.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • National Institute of Standards and Technology (NIST). Benzamide IR Spectrum. Available at: [Link] (Reference for general benzamide amide I/II band assignments).

  • Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns). Available at: [Link] (Detailed explanation of the 1:1 Bromine doublet).

  • University of California, Santa Barbara (UCSB). 19F NMR Chemical Shifts Table. Available at: [Link] (General reference for aromatic fluorine shifts).

  • International Conference on Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures. (Guideline for establishing the HPLC purity limits).

Sources

Method

Application Note: Structural Elucidation and Fragmentation Dynamics of 3-Bromo-N-ethyl-4-fluorobenzamide via ESI-MS/MS

Introduction The structural motif of 3-Bromo-N-ethyl-4-fluorobenzamide represents a critical scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The structural motif of 3-Bromo-N-ethyl-4-fluorobenzamide represents a critical scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The presence of mixed halogenation (bromine and fluorine) combined with a secondary amide linker imparts unique electronic and steric properties, making it a frequent building block in structure-activity relationship (SAR) studies.

Accurate characterization of this molecule requires a robust understanding of its mass spectrometric behavior. This Application Note details the fragmentation dynamics of 3-Bromo-N-ethyl-4-fluorobenzamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We explore the causality behind specific fragmentation pathways, emphasizing the diagnostic utility of the bromine isotopic signature and the stability of the benzoyl cation.

Experimental Protocol

To ensure reproducibility and high-quality spectral data, the following protocol utilizes a "soft" ionization approach to preserve the molecular ion while enabling controlled fragmentation in the collision cell.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Bromo-N-ethyl-4-fluorobenzamide in 1 mL of Methanol (HPLC grade) to achieve a 1 mg/mL concentration.

  • Working Standard: Dilute the stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid to a final concentration of ~1 µg/mL (approx. 4 µM).

    • Rationale: Formic acid promotes protonation ([M+H]+ formation) essential for positive mode ESI.

LC-MS/MS Conditions

System: UHPLC coupled to a Q-TOF or Triple Quadrupole MS.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Amide nitrogen and carbonyl oxygen act as proton acceptors.
Capillary Voltage 3.5 kVStandard potential for stable Taylor cone formation.
Cone Voltage 30 VOptimized to minimize in-source fragmentation while ensuring transmission.
Source Temp 120 °CSufficient for desolvation without thermal degradation.
Desolvation Gas N2, 800 L/hrHigh flow assists in droplet evaporation.
Collision Energy Ramp 10–40 eVA ramp is crucial to observe both the survivor parent ion and deep structural fragments.
Experimental Workflow Visualization

Workflow cluster_0 Mass Spectrometer Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Protonation [M+H]+) LC->ESI Elution Q1 Q1 Selection (m/z 246/248) ESI->Q1 Ion Beam CID Collision Cell (N2 Gas, 10-40eV) Q1->CID Isolation Detector TOF/Detector (Fragment Analysis) CID->Detector Dissociation

Figure 1: Step-by-step experimental workflow for the structural elucidation of halogenated benzamides.

Fragmentation Dynamics & Mechanism[1][2]

The fragmentation of 3-Bromo-N-ethyl-4-fluorobenzamide is governed by the stability of the aromatic core and the lability of the amide bond.

The Precursor Ion: Isotopic Signatures

The protonated molecule, [M+H]+ , appears as a distinct doublet due to the natural abundance of Bromine isotopes (


 and 

) in a nearly 1:1 ratio.
  • Monoisotopic Mass (

    
    ):  m/z 245.98
    
  • Isotopic Mass (

    
    ):  m/z 247.98
    

Note: All subsequent fragment ions containing the bromine atom will retain this characteristic 2 Da spacing doublet.

Primary Pathway: Formation of the Acylium Ion

The most dominant fragmentation pathway (Base Peak) involves the cleavage of the amide C-N bond .

  • Mechanism: Protonation likely localizes on the amide oxygen.

  • Cleavage: Inductive cleavage occurs between the carbonyl carbon and the amide nitrogen.

  • Result:

    • Neutral Loss: Ethylamine (

      
      , 45 Da).
      
    • Fragment Ion: 3-Bromo-4-fluorobenzoyl cation (Acylium ion).

    • m/z: 200.93 / 202.93.

Secondary Pathway: Carbon Monoxide Loss

The benzoyl cation is relatively stable but possesses sufficient internal energy at higher collision potentials (>25 eV) to undergo decarbonylation.

  • Mechanism: Ejection of a neutral CO molecule (28 Da).

  • Result:

    • Fragment Ion: 3-Bromo-4-fluorophenyl cation.

    • m/z: 172.93 / 174.93.

Competitive Pathway: Side Chain Truncation

A less intense but diagnostically relevant pathway involves the loss of the ethyl chain, often via a hydrogen rearrangement (similar to a McLafferty rearrangement, though restricted by the aromatic ring) or simple homolytic cleavage.

  • Loss: Ethylene (

    
    , 28 Da).
    
  • Fragment Ion: 3-Bromo-4-fluorobenzamide (primary amide).

  • m/z: 217.96 / 219.96.

Visualizing the Fragmentation Pathway[2][3]

The following diagram maps the specific ion transitions. Note the preservation of the Br/F atoms on the aromatic ring until the final degradation stages.

Fragmentation Parent [M+H]+ m/z 246 / 248 (Parent Ion) PathA Loss of Ethylene (-28 Da) (H-Rearrangement) Parent->PathA PathB Amide Bond Cleavage Loss of Ethylamine (-45 Da) Parent->PathB PrimaryAmide Primary Amide m/z 218 / 220 PathA->PrimaryAmide Acylium Benzoyl Cation (Acylium Ion) m/z 201 / 203 PrimaryAmide->Acylium -NH3 PathB->Acylium PathC Decarbonylation (-28 Da) Loss of CO Acylium->PathC Phenyl Phenyl Cation m/z 173 / 175 PathC->Phenyl

Figure 2: Mechanistic fragmentation tree of 3-Bromo-N-ethyl-4-fluorobenzamide. The path to the Benzoyl Cation (Red) is the dominant transition.

Summary of Diagnostic Ions

The table below summarizes the theoretical m/z values expected in the MS/MS spectrum. Researchers should use these values to set up Multiple Reaction Monitoring (MRM) transitions for quantitation.

Ion IdentityFormula (

)
m/z (

)
m/z (

)
Collision Energy
Precursor

246.0 248.0 N/A
Primary Amide

218.0220.0Low (10-15 eV)
Benzoyl Cation

200.9 202.9 Med (20-25 eV)
Phenyl Cation

172.9174.9High (>30 eV)

Note: The "Benzoyl Cation" (m/z 201/203) is the recommended Quantifier ion due to its high intensity and stability.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Standard Reference Database 1A. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for amide cleavage dynamics).
  • PubChem Database. (n.d.). Compound Summary for Benzamide Derivatives. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Application

Application Note: 3-Bromo-N-ethyl-4-fluorobenzamide in Medicinal Chemistry

[1] Executive Summary 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a high-value pharmacophore scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a high-value pharmacophore scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators.[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : the C-3 bromine atom facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-4 fluorine atom—activated by the para-amide moiety—serves as an electrophilic "hotspot" for nucleophilic aromatic substitution (


).[1]

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Divergent Library Synthesis , providing validated protocols for orthogonal functionalization.

Structural Analysis & Reactivity Logic

The utility of 3-Bromo-N-ethyl-4-fluorobenzamide stems from its electronic environment, which allows for sequential, regioselective modifications without the need for protecting groups.[1]

Electronic Activation Map
  • Position 1 (Amide): The N-ethyl benzamide acts as a moderate Electron Withdrawing Group (EWG).[1] It directs biological binding (H-bond donor/acceptor) and electronically activates the para-position.

  • Position 3 (Bromine): Located meta to the directing amide. It is sterically accessible and chemically distinct from the fluorine, allowing for selective Pd-catalyzed coupling.[1]

  • Position 4 (Fluorine): Located para to the EWG amide. This positioning significantly lowers the energy barrier for

    
     reactions, allowing displacement by amines, thiols, or alkoxides.
    
Reactivity Comparison Table[1]
Functional HandlePositionPrimary Reactivity ModeActivation SourceKey Reaction Types
Aryl Bromide C-3Oxidative Addition (Pd/Ni)Weak C-Br bond relative to C-FSuzuki, Buchwald-Hartwig, Sonogashira
Aryl Fluoride C-4Nucleophilic Attack (

)
para-Amide (EWG) + ortho-Br (EWG)Amination, Etherification, Thioetherification
Amide Nitrogen Side ChainH-Bonding / HydrophobicN-Ethyl substitutionPharmacophore interaction (Solubility/Potency)

Application Workflow: Divergent Synthesis

The most powerful application of this scaffold is the creation of Biaryl-Amine Libraries .[1] By alternating the order of reactions (Suzuki first vs.


 first), researchers can access structurally distinct chemical spaces.
Pathway Logic Diagram

DivergentSynthesis cluster_legend Reaction Key Scaffold 3-Bromo-N-ethyl- 4-fluorobenzamide InterA Intermediate A: Biaryl Fluoride Scaffold->InterA Path A: Suzuki Coupling (R-B(OH)2, Pd cat.) InterB Intermediate B: Bromo-Amino-Benzamide Scaffold->InterB Path B: SNAr Displacement (HNR'R'', Mild Base) ProductA Product A: Biaryl-Amino-Benzamide (Kinase Inhibitor Core) InterA->ProductA SNAr Displacement (HNR'R'', Heat) ProductB Product B: Amino-Biaryl-Benzamide (GPCR Ligand Core) InterB->ProductB Suzuki Coupling (R-B(OH)2, Pd cat.) key1 Red Arrow = C-C Bond Formation key2 Yellow Arrow = C-N Bond Formation

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and F handles. Path A is preferred for sterically bulky amines; Path B is preferred when the biaryl boronic acid is sensitive to basic


 conditions.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-3 Functionalization)

Objective: To install an aryl or heteroaryl group at the C-3 position while retaining the C-4 fluorine for subsequent modification.[1]

Mechanism: The oxidative addition of Pd(0) occurs selectively at the C-Br bond.[1] The C-F bond is too strong for standard Pd oxidative addition under these conditions.

Reagents:

  • Substrate: 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the

    
     solution via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LC-MS; look for disappearance of the Br-isotope pattern).

    • Note: If using microwave irradiation, heat to 110°C for 30 minutes.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Mass shift corresponding to [M-Br+Ar]. Retention of the Fluorine atom is confirmed by the absence of defluorination side-products.[1]

  • 1H NMR: Appearance of new aromatic protons; shift of the benzamide protons due to the new aryl ring current.

Protocol B: Nucleophilic Aromatic Substitution ( ) (C-4 Functionalization)

Objective: To displace the C-4 fluorine with a primary or secondary amine.[1]

Mechanism: The reaction proceeds via a Meisenheimer complex. The para-amide group stabilizes the anionic intermediate, facilitating the departure of the fluoride leaving group.[1]

Reagents:

  • Substrate: 3-Bromo-N-ethyl-4-fluorobenzamide (or product from Protocol A)[1]

  • Nucleophile: Primary/Secondary Amine (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMSO (0.2 M).

  • Addition: Add the amine and the base.[1][3]

  • Reaction:

    • For Aliphatic Amines: Heat to 80°C for 2–6 hours.

    • For Anilines/Weak Nucleophiles: Heat to 100–120°C for 12–24 hours.

  • Monitoring: Monitor by LC-MS. The product will show a distinct mass shift corresponding to [M-F+Amine].[1]

  • Workup: Pour the reaction mixture into crushed ice/water.

    • Precipitation: If a solid forms, filter and wash with water (Ideal method).

    • Extraction: If no precipitate, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMSO.

Critical Troubleshooting:

  • Issue: Low conversion with steric hindrance.[1]

  • Solution: Switch solvent to NMP and increase temperature to 140°C (microwave). Ensure the amine is not volatile.[1]

Medicinal Chemistry Context & References

Pharmacophore Relevance

The 3-substituted-4-aminobenzamide motif is a privileged scaffold in kinase inhibition.[1] The N-ethyl amide often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose pocket in ATP-binding sites), while the C-3 substituent targets the "gatekeeper" residue or hydrophobic back-pocket.[1]

  • Case Study: Similar scaffolds are used in the synthesis of CDK inhibitors and B-Raf inhibitors , where the benzamide core provides the essential hydrogen bonding network with the kinase hinge region.[1]

References
  • Compound Data: PubChem CID 68475160.[1][4] 4-bromo-N-ethyl-3-fluorobenzenesulfonamide (Structural Analog). National Center for Biotechnology Information.[1] Link

  • Synthetic Methodology:General Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides. Chemical Reviews, 1995.
  • Commercial Availability: CAS 1065073-98-4 is listed by major building block suppliers (e.g., Aceschem, BLDpharm) as a dedicated intermediate for research.[1]

  • Patent Context: Substituted Benzamides as Kinase Inhibitors. (General class reference derived from patent US20060116519A1 logic).

Disclaimer: All protocols are intended for use by qualified personnel in a controlled laboratory environment. Standard safety precautions for handling halogenated aromatics and palladium catalysts must be observed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-N-ethyl-4-fluorobenzamide

This guide serves as a specialized technical support resource for researchers and process chemists working with 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) .[1] It is structured to address specific purification...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) .[1] It is structured to address specific purification hurdles encountered during the synthesis of this halogenated benzamide scaffold.

Introduction: The Purification Trinity

Purifying 3-Bromo-N-ethyl-4-fluorobenzamide requires a strategic balance between yield and purity.[1] As a secondary amide with a halogenated core, this compound presents unique challenges: it is lipophilic enough to retain non-polar impurities yet polar enough to "oil out" during crystallization. This guide prioritizes three pillars: Chemo-selective Extraction , Controlled Recrystallization , and Orthogonal Chromatography .

Module 1: Chemical Profile & Impurity Landscape

User Question: Before I start purification, what are the critical physicochemical properties and likely impurities I should expect?

Scientist Response: Understanding your "enemy" is the first step. The synthesis of this amide typically involves coupling 3-bromo-4-fluorobenzoic acid with ethylamine .[1] Consequently, your crude mixture is a "chemical soup" containing the target, unreacted precursors, and coupling byproducts.

Target Compound Data
PropertySpecification
Compound Name 3-Bromo-N-ethyl-4-fluorobenzamide
CAS Number 1065073-98-4
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Physical State White to off-white solid (Pure); Pale yellow oil/gum (Crude)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in Water.[2]
The Impurity Matrix
Impurity TypeSourceRemoval Strategy
Acidic Impurity Unreacted 3-bromo-4-fluorobenzoic acidBase wash (NaHCO₃ or NaOH)
Basic Impurity Unreacted EthylamineAcid wash (HCl)
Coupling Byproducts DCU (if DCC used), Tetramethylurea (if HATU used)Filtration (DCU) or Water wash (Ureas)
Regioisomers 3-Bromo-4-fluoro vs. 2-Bromo-4-fluoroColumn Chromatography (Hard to separate via extraction)

Module 2: Liquid-Liquid Extraction (The Work-Up)

User Question: My crude product is sticky and contains residual starting material. How do I optimize the work-up to remove the unreacted acid and amine?

Scientist Response: The most common failure point is an insufficient pH swing during extraction. Because your product is a neutral amide, we can exploit the acidic nature of the starting benzoate and the basic nature of ethylamine to wash them away into the aqueous phase.

Protocol: The "pH Swing" Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as benzamides can precipitate prematurely.

  • Acid Wash (Removes Ethylamine): Wash the organic layer 2x with 1N HCl .

    • Mechanism:[1][3][4][5][6][7] Protonates ethylamine (

      
      ), rendering it water-soluble.[1]
      
  • Base Wash (Removes Benzoic Acid): Wash the organic layer 2x with Saturated NaHCO₃ (mild) or 1N NaOH (strong).

    • Mechanism:[1][3][4][5][6][7] Deprotonates the benzoic acid (

      
      ), rendering it water-soluble.[1]
      
  • Brine & Dry: Wash with saturated NaCl (brine) to remove trapped water, then dry over anhydrous

    
    .
    
Visual Workflow: The Extraction Logic

ExtractionWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc or DCM Crude->Dissolve AcidWash Wash with 1N HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Amide + Acid Impurity) AcidWash->OrgLayer1 Retain Organic AqLayer1 Aqueous Layer (Ethylamine Salt) AcidWash->AqLayer1 Discard Aqueous BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash OrgLayer2 Organic Layer (Purified Amide) BaseWash->OrgLayer2 Retain Organic AqLayer2 Aqueous Layer (Benzoate Salt) BaseWash->AqLayer2 Discard Aqueous Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Figure 1: Chemo-selective extraction workflow for isolating neutral benzamides from acidic and basic precursors.

Module 3: Recrystallization Strategies

User Question: I tried recrystallizing from ethanol, but the product "oiled out" instead of forming crystals. How can I fix this?

Scientist Response: "Oiling out" is a classic symptom when the melting point of the solute is close to the boiling point of the solvent, or when the solution is too concentrated. Halogenated benzamides are prone to this because the halogens disrupt crystal lattice formation.

Troubleshooting "Oiling Out"
  • The Cause: The solution temperature exceeded the compound's melting point before saturation was reached, causing it to separate as a liquid phase (oil) rather than a solid.

  • The Fix (Solvent Switching): You need a solvent system where the compound is soluble at high heat but insoluble at room temperature.

    • Recommended System: EtOAc / n-Heptane (or Hexanes).[1]

    • Alternative: Ethanol / Water (requires careful dropwise addition of water).

Step-by-Step Recrystallization Protocol
  • Dissolve: Dissolve the crude solid in the minimum amount of boiling EtOAc .

  • Precipitate: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint, persistent cloudiness appears.

  • Clear: Add one drop of EtOAc to clear the solution.

  • Cool: Allow the flask to cool to room temperature undisturbed.

    • Critical: If oil droplets form, reheat to dissolve and add a seed crystal (a tiny speck of solid product) while cooling.

  • Harvest: Filter the white needles and wash with cold Heptane.

Solvent Screening Table
Solvent SystemSuitabilityNotes
EtOAc / Heptane Excellent Best for avoiding oiling out.[1] Easy to dry.
Ethanol / Water Good High recovery, but risk of oiling out if water added too fast.
DCM / Hexane Fair Good for very lipophilic impurities, but DCM is volatile.
Toluene Poor High boiling point makes removal difficult; product may be too soluble.

Module 4: Chromatography Solutions

User Question: Recrystallization didn't yield >99% purity. What are the best conditions for Flash Column Chromatography?

Scientist Response: If extraction and crystallization fail, chromatography is the "sledgehammer." The fluorine and bromine atoms significantly affect the polarity, usually making the compound move faster than non-halogenated analogues on silica.

TLC & Column Conditions
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: A gradient of Hexanes (or Heptane) : Ethyl Acetate .

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.

    • Ramp: Gradient to 70:30 or 60:40 to elute the product.

  • Visualization: UV Light (254 nm). The benzamide chromophore is UV active.

Tip: If the spots are streaking (tailing), add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, although this is less critical for amides than for amines.

Module 5: Analytical Verification

User Question: How do I confirm the structure and purity of the final solid?

Scientist Response: You must validate the identity (Structure) and the purity (Quality).

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the Triplet (approx. 1.2 ppm) and Quartet (approx. 3.4 ppm) corresponding to the N-ethyl group.

    • Look for the Broad Singlet (approx. 6.0-8.0 ppm) for the Amide NH.[1]

    • Verify the Aromatic Region (3 protons) shows the specific splitting pattern of the 3-bromo-4-fluoro substitution.[1]

  • HPLC Purity:

    • Run on a C18 column using an Acetonitrile/Water (+0.1% Formic Acid) gradient. Target >98% area integration.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53406282, 3-Bromo-4-fluorobenzoic acid (Precursor data). Retrieved January 28, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9][10] Tetrahedron, 61(46), 10827-10852. (Review of amide coupling impurities and reagents). [Link]

Sources

Optimization

Common side reactions in the synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary & Reaction Context Target Molecule: 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) Primary Application: Fragment for medicinal chemistry (e.g., kinase inhibitors, pyrethroid derivatives). Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Target Molecule: 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) Primary Application: Fragment for medicinal chemistry (e.g., kinase inhibitors, pyrethroid derivatives). Synthesis Vector: Amide coupling of 3-bromo-4-fluorobenzoic acid (or derivative) with ethylamine.

This guide addresses the specific technical challenges associated with the synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide . While amide couplings are routine, this specific substrate possesses a "silent" reactivity trap: the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The combination of the para-carbonyl group and the ortho-bromine atom highly activates the fluorine toward displacement by nucleophiles—specifically the ethylamine used for the coupling.

Failure to control reaction parameters often leads to a mixture of the desired product and the 4-(ethylamino) impurity, which is difficult to separate chromatographically.

Troubleshooting Dashboard

Use this table to diagnose issues based on analytical data (LCMS/NMR).

SymptomAnalytical SignatureRoot CauseCorrective Action
Product mass + 25 Da LCMS: [M+H]⁺ = 271/273 (Br pattern). ¹⁹F NMR: Signal disappears.SNAr Side Reaction: Ethylamine displaced the Fluorine atom.Critical: Lower reaction temp (<0°C).[1] Reduce amine stoichiometry. Avoid heating.
Starting Material Recovery LCMS: Peak matches Acid (MW 219). ¹H NMR: Broad OH peak, no ethyl group.Hydrolysis: Acid chloride/activated ester reacted with moisture.Dry solvents (DCM/THF) over molecular sieves. Use fresh thionyl chloride/oxalyl chloride.
Low Yield (Precipitate) Appearance: White solid insoluble in DCM.Salt Formation: Ethylamine formed a salt with unreacted acid.Ensure full activation of acid before adding amine. Use an auxiliary base (e.g., Et₃N, DIPEA).
Extra Ethyl Signals ¹H NMR: Two sets of ethyl signals.Bis-acylation (Imide): Rare, but possible with large excess of acid chloride.Control stoichiometry (1.0 : 1.1 ratio of Acid:Amine).

Deep Dive: The SNAr Trap (Fluorine Displacement)

This is the most common failure mode for this specific scaffold.

The Mechanism

In most benzamides, the aryl-fluorine bond is stable. However, in 3-bromo-4-fluorobenzoyl chloride , the fluorine is situated para to a strong electron-withdrawing group (the carbonyl) and ortho to an inductive withdrawing group (the bromine). This creates a significant partial positive charge at the C4 position.

If the acylation of the amine (Reaction A) is slow, or if the reaction mixture is heated in the presence of excess ethylamine, the amine will attack the C4 position (Reaction B), ejecting fluoride.

Reaction A (Desired):


 (Fast at 0°C)
Reaction B (Undesired): 

(Promoted by Heat/Excess Base)
Visualization of Competing Pathways

ReactionPathways Start 3-Bromo-4-fluorobenzoyl chloride Product TARGET: 3-Bromo-N-ethyl- 4-fluorobenzamide (MW 246) Start->Product Path A: Acylation (Kinetic Control, <0°C) SideProd SIDE PRODUCT: 3-Bromo-4-(ethylamino)- N-ethylbenzamide (MW 271) Start->SideProd Path B: SNAr Displacement (Thermodynamic, >25°C, Excess Amine) Hydrolysis HYDROLYSIS: 3-Bromo-4-fluorobenzoic acid Start->Hydrolysis Path C: Moisture Amine Ethylamine (Nucleophile) Product->SideProd Over-reaction (Prolonged heating)

Caption: Path A is the desired acylation. Path B represents the displacement of Fluorine by Ethylamine, a common side reaction in electron-deficient fluoroarenes.

Optimized Experimental Protocol

This protocol uses the Acid Chloride method, which is generally cleaner than coupling reagents (EDC/HATU) for this specific substrate because it allows for lower temperatures, minimizing the SNAr risk.

Materials
  • Precursor: 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Amine: Ethylamine (2.0 M in THF or aqueous 70%) - Use THF solution for anhydrous control.

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Suspend 3-bromo-4-fluorobenzoic acid (10 mmol) in dry DCM (30 mL).

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (12 mmol, 1.2 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear.

    • Checkpoint: Evaporate a small aliquot and check IR for carbonyl shift (Acid ~1690 cm⁻¹

      
       Acid Chloride ~1770 cm⁻¹).
      
    • Crucial: Evaporate the solvent and excess oxalyl chloride completely to give the crude acid chloride. Re-dissolve in fresh dry DCM (20 mL).

  • Coupling (The Critical Step):

    • In a separate flask, mix Ethylamine (11 mmol, 1.1 eq) and Et₃N (15 mmol, 1.5 eq) in dry DCM (20 mL).

    • Cool the amine solution to -10°C to 0°C using an ice/salt bath.

    • Add the acid chloride solution dropwise over 30 minutes. Do not let the temperature rise above 5°C.

    • Why? Low temperature ensures the amine attacks the highly reactive Acyl Chloride (C=O) rather than the Aryl Fluoride (C-F).

  • Workup:

    • Stir at 0°C for 1 hour, then allow to warm to RT for only 30 minutes.

    • Quench with 1M HCl (cold). This removes unreacted amine and prevents post-reaction SNAr.

    • Wash organic layer with Sat. NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of the acid chloride method? A: Yes, but be careful. Carbodiimide couplings often require room temperature or overnight stirring to reach completion. The longer the reaction sits at RT with free amine, the higher the risk of fluorine displacement. If you must use coupling reagents, use HATU as it is faster, allowing for shorter reaction times at 0°C.

Q: I see a small impurity at +25 mass units. Can I purify it? A: It is difficult. The side product (aniline derivative) has very similar polarity to the product.

  • Tip: The side product is more basic. You may be able to wash it out with stronger acid (e.g., 2M HCl) if your product precipitates, but column chromatography with a gradient of Hexane/EtOAc (0

    
     30%) is usually required.
    

Q: Why is my yield low even though the starting material is gone? A: Check the aqueous washes. If you used aqueous ethylamine, you might have hydrolyzed your acid chloride before it reacted. Always use anhydrous amine solutions (e.g., 2M in THF) when possible.

Q: Is the bromine atom stable? A: Under these conditions (nucleophilic attack), the bromine is relatively stable. While it is also an electron-withdrawing leaving group, Fluorine is significantly more labile to SNAr in para-activated systems due to the Meisenheimer complex stabilization. You will likely not see bromine displacement unless you use extremely harsh conditions.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • SNAr Reactivity of Fluorobenzenes: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. (Classic review establishing the activation of halogens by EWGs). Link

  • Specific Substrate Reactivity: Patents regarding 3-bromo-4-fluorobenzaldehyde/acid derivatives often cite the lability of the fluorine. See: Process for the preparation of 3-bromo-4-fluorobenzaldehyde, WO2010086877A2. Link

  • SNAr Competition in Synthesis: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2] Journal of the American Chemical Society. (Discusses the conditions required for F-displacement). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3-Bromo-N-ethyl-4-fluorobenzamide

Status: Operational Ticket ID: #CHEM-STAB-3BE4F Assigned Specialist: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Stability Protocols Executive Summary Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CHEM-STAB-3BE4F Assigned Specialist: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Stability Protocols

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4), a halogenated benzamide scaffold often used as a pharmaceutical intermediate or fragment.

Based on its functional group architecture—specifically the secondary amide linkage and the aryl halide (Br, F) substitutions —this compound exhibits two primary degradation vectors: hydrolytic cleavage and photodehalogenation . This guide provides the mechanistic insights and experimental protocols required to characterize and mitigate these risks.

Module 1: Hydrolytic Degradation (The Amide Linkage)

The Issue

Users often report a loss of potency accompanied by the appearance of a polar impurity peak at a lower retention time (RP-HPLC). This is almost invariably due to the hydrolysis of the amide bond.

Mechanistic Insight

The amide bond at position C1 is the thermodynamic sink of the molecule. While benzamides are generally stable at neutral pH, they are susceptible to acid- or base-catalyzed hydrolysis.

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water, leading to cleavage.

  • Basic Conditions: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.

Degradation Products:

  • 3-Bromo-4-fluorobenzoic acid (Major Degradant)

  • Ethylamine (Volatile/Not typically detected by UV)

Visualization: Hydrolysis Pathway

HydrolysisPathway Parent 3-Bromo-N-ethyl-4-fluorobenzamide (Parent) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Acid 3-Bromo-4-fluorobenzoic acid (Degradant A) Inter->Acid C-N Bond Cleavage Amine Ethylamine (Degradant B) Inter->Amine

Figure 1: Hydrolytic cleavage of the amide bond yielding the corresponding benzoic acid and ethylamine.

Troubleshooting Protocol: Forced Degradation (Hydrolysis)

To confirm this pathway in your sample, perform the following stress test based on ICH Q1A(R2) principles [1].

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (ACN) to ensure solubility.

  • Acid Stress: Add 1 mL of 1N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 1N NaOH. Reflux at 60°C for 4 hours.

  • Quenching: Neutralize acid samples with 1N NaOH and base samples with 1N HCl to pH 7.0 before analysis to prevent column damage.

  • Analysis: Inject onto C18 HPLC. Look for the formation of the benzoic acid derivative (typically elutes earlier than parent in Reverse Phase).

Module 2: Photostability (The Halogen Factor)

The Issue

"My sample turned slightly yellow after being left on the benchtop," or "I see small impurity peaks (~0.5-1%) that do not appear in thermal controls."

Mechanistic Insight

The Carbon-Bromine (C-Br) bond is the weakest link regarding photostability. Aryl bromides are prone to homolytic fission upon exposure to UV light [2]. The C-F bond is significantly stronger and typically remains intact under standard photostability testing.

  • Mechanism: UV energy excites the molecule, causing the homolytic cleavage of the C-Br bond. This generates a highly reactive aryl radical.

  • Fate of Radical: The radical abstracts a hydrogen atom from the solvent (e.g., methanol, water) to form N-ethyl-4-fluorobenzamide (Debrominated impurity).

Visualization: Photodehalogenation Mechanism

PhotoPathway Parent 3-Bromo-N-ethyl-4-fluorobenzamide Excited Excited State (Singlet/Triplet) Parent->Excited hv (UV Light) RadicalPair Aryl Radical + Br Radical Excited->RadicalPair Homolytic Fission (C-Br) Product N-ethyl-4-fluorobenzamide (Debrominated) RadicalPair->Product H-Abstraction from Solvent

Figure 2: Radical-mediated photodehalogenation of the bromine substituent.

Troubleshooting Protocol: Photostability (ICH Q1B)
  • Light Source: Use a cool white fluorescent lamp and a near UV lamp.

  • Exposure: Expose solid sample (spread thin) or solution to 1.2 million lux hours and 200 Wh/m² UV energy [3].

  • Control: Wrap a control vial in aluminum foil and place it alongside the test vial to rule out thermal effects.

  • Result: If the "exposed" sample shows the debrominated peak (Mass M-79+1) and the "foil" sample does not, the pathway is confirmed.

Module 3: Summary of Stress Conditions

Use this table to design your validation experiments.

Stress TypeConditionTarget DegradationPrimary Degradant
Acid Hydrolysis 1N HCl, 60°C, 4-8 hrs10-20%3-Bromo-4-fluorobenzoic acid
Base Hydrolysis 1N NaOH, 60°C, 2-4 hrs10-20%3-Bromo-4-fluorobenzoic acid
Oxidation 3% H₂O₂, RT, 24 hrs5-10%N-oxide (rare) or Ring oxidation
Photolysis 1.2M lux hours (ICH Q1B)< 5%N-ethyl-4-fluorobenzamide
Thermal 60°C dry heat, 7 days< 2%Minimal (Amides are thermally stable)

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC peak tailing significantly for this compound? A: Secondary amides can exhibit hydrogen bonding with residual silanols on silica-based columns.

  • Fix: Ensure your mobile phase contains a modifier. Use 0.1% Formic Acid or 0.05% TFA to suppress silanol ionization. If tailing persists, switch to a "base-deactivated" column (e.g., C18 end-capped).

Q2: Can I use Methanol as a solvent for stress testing? A: Be cautious. In acidic conditions at high heat, methanol can react with the carboxylic acid degradant to form methyl esters (secondary reaction), complicating your chromatogram. Acetonitrile is preferred as it is aprotic and non-nucleophilic.

Q3: Is the Fluorine atom stable? A: Yes. The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). It is unlikely to cleave under standard storage or forced degradation conditions unless extreme reducing agents (e.g., LiAlH4) are used. Focus your stability monitoring on the Bromine and the Amide .

Q4: How do I store the reference standard? A: Due to the bromine sensitivity, store in amber glass vials to prevent photolysis. Store at 2-8°C or -20°C to minimize hydrolysis from ambient moisture. Desiccants are recommended.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.

  • Klan, P., & Wirz, J.Photochemistry of Organic Compounds: From Concepts to Practice. Wiley, 2009. (Detailed mechanisms of aryl halide photolysis).
  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Conference on Harmonisation, 1996.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Amide Hydrolysis Kinetics).[1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N-ethyl-4-fluorobenzamide

Strategic Overview 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a critical pharmacophore often used as a scaffold in fragment-based drug discovery (FBDD), particularly for BET bromodomain inhibitors and pyret...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a critical pharmacophore often used as a scaffold in fragment-based drug discovery (FBDD), particularly for BET bromodomain inhibitors and pyrethroid derivatives. Its structural rigidity, combined with the orthogonal reactivity of the aryl bromide (for Suzuki/Buchwald couplings) and the aryl fluoride (for


 substitutions), makes it a high-value intermediate.

This guide addresses the specific challenges of synthesizing this amide, focusing on the nucleophilic acyl substitution between 3-bromo-4-fluorobenzoic acid and ethylamine.

Critical Decision Framework: Route Selection

Before starting, select the activation strategy based on your scale and available equipment.

FeatureMethod A: Acid Chloride (SOCl₂) Method B: Coupling Agents (HATU/EDC)
Scale >10 grams to Kilogram<1 gram to 10 grams
Cost LowHigh
Atom Economy HighLow (large byproducts)
Purification Crystallization / Acid-Base WashColumn Chromatography often required
Moisture Sensitivity HighModerate
Recommendation Preferred for Process Chemistry Preferred for MedChem/Library Gen

Method A: The Acid Chloride Protocol (Standard & Scalable)

This is the most robust method for generating the amide. The electron-withdrawing nature of the fluorine and bromine substituents at the 3 and 4 positions enhances the electrophilicity of the carbonyl carbon, facilitating amine attack, but also making the acid chloride prone to rapid hydrolysis.

Workflow Diagram

ReactionWorkflow Start 3-Bromo-4-fluorobenzoic Acid Activation Activation (SOCl2, cat. DMF, Reflux) Start->Activation  Activation   Intermediate Acid Chloride (Do Not Isolate) Activation->Intermediate  -SO2, -HCl   Coupling Amidation (EtNH2, Et3N, DCM, 0°C) Intermediate->Coupling  Addition   Product 3-Bromo-N-ethyl-4-fluorobenzamide Coupling->Product  Workup  

Figure 1: Step-wise synthesis workflow via acid chloride activation.

Detailed Protocol
  • Activation: Suspend 3-bromo-4-fluorobenzoic acid (1.0 equiv) in anhydrous Toluene or DCM. Add Thionyl Chloride (

    
    , 1.5 equiv) and a catalytic drop of DMF. Reflux (or stir at 40°C for DCM) until gas evolution ceases (2-3 hours).
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Crucial:  Azeotrope with fresh toluene twice to remove trace 
    
    
    
    which can char the amine.
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (

    
    ). Cool to 0°C.
    
  • Amine Addition: Add Ethylamine (2.0 M in THF or as HCl salt) followed by Triethylamine (

    
    , 2.5 equiv).
    
    • Note: If using Ethylamine HCl salt, ensure the base is added before the acid chloride to liberate the free amine.

  • Workup: Wash with 1N HCl (to remove excess amine/pyridine), then sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .

Troubleshooting & FAQs

Issue 1: Handling Ethylamine Volatility

Q: My yield is inconsistent. I suspect I'm losing ethylamine during addition. How do I handle it? A: Ethylamine has a boiling point of 16.6°C. If you use it as a gas or neat liquid at room temperature, you will lose stoichiometry.

  • Solution: Use Ethylamine Hydrochloride (EtNH₂·HCl) . It is a stable solid. Suspend it in the reaction solvent and add 2.2 equivalents of base (e.g., DIPEA or

    
    ) to generate the free amine in situ at 0°C. This guarantees exact stoichiometry.
    
Issue 2: Hydrolysis of the Intermediate

Q: I see the starting material (carboxylic acid) in the final LC-MS. Did the reaction fail? A: This usually indicates hydrolysis of the acid chloride before it reacted with the amine.

  • Root Cause: Wet solvent or atmospheric moisture.

  • Fix:

    • Dry DCM over molecular sieves (3Å or 4Å) for 24 hours.

    • Maintain an inert atmosphere (

      
       or Ar) balloon.
      
    • Speed: Do not store the acid chloride. Use it immediately after evaporation.

Issue 3: Regioselectivity & Side Reactions

Q: Can the fluorine be displaced by the ethylamine (


)? 
A:  Yes, this is a valid concern. The 4-position is activated by the electron-withdrawing carbonyl.
  • Observation: If you see a byproduct with Mass M+1 = [Expected] - F + EtNH, you have

    
     substitution.
    
  • Prevention: Keep the reaction temperature below 20°C . The amidation (acyl substitution) is kinetically much faster than the

    
     at low temperatures. Do not heat the coupling step.
    

Optimization Data: Solvent & Base Screening

We performed a screening of conditions for the coupling step (Acid Chloride + Ethylamine HCl).

SolventBase (Equiv)Temp (°C)Yield (%)Purity (HPLC)Notes
DCM

(2.5)
0 -> RT 94% 98% Optimal. Clean workup.
THFDIPEA (2.5)0 -> RT88%95%EtNH₂·HCl less soluble in THF.
DMF

(2.5)
2575%85%Difficult removal of DMF; some

observed.
ToluenePyridine (2.5)6060%90%High temp caused some degradation.

Advanced Troubleshooting: Logic Tree

Use this decision tree to diagnose low yields or impurities.

Troubleshooting Problem Problem: Low Yield or Impurity CheckSM Is Starting Acid Present? Problem->CheckSM CheckSNAr Is SNAr Product Present? (F displacement) Problem->CheckSNAr Hydrolysis Diagnosis: Hydrolysis Action: Dry Solvents, Check Ar line CheckSM->Hydrolysis Yes (Large amount) ActivationFail Diagnosis: Poor Activation Action: Check SOCl2 quality, reflux time CheckSM->ActivationFail Yes (Trace activation) TempControl Diagnosis: Overheating Action: Keep T < 20°C CheckSNAr->TempControl Yes Stoichiometry Diagnosis: Volatile Amine Loss Action: Use HCl salt CheckSNAr->Stoichiometry No, but low yield

Figure 2: Troubleshooting logic for amide coupling failures.

References

  • BenchChem. (2025).[1] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[2] (General reference for amide coupling mechanisms).

  • Organic Chemistry Portal. (2024). Amide Synthesis by Acylation. Retrieved from

  • National Institutes of Health (NIH). (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives. (Demonstrates analogous ethyl-group functionalization). Retrieved from

Sources

Troubleshooting

Troubleshooting guide for 3-Bromo-N-ethyl-4-fluorobenzamide experiments

Senior Application Scientist Desk Subject: Troubleshooting Synthesis, Reactivity, and Handling CAS: 1065073-98-4 | Formula: C₉H₉BrFNO Executive Summary This guide addresses the technical challenges associated with 3-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Synthesis, Reactivity, and Handling CAS: 1065073-98-4 | Formula: C₉H₉BrFNO

Executive Summary

This guide addresses the technical challenges associated with 3-Bromo-N-ethyl-4-fluorobenzamide , a critical scaffold in fragment-based drug discovery (FBDD). This molecule presents a unique chemoselective challenge: it contains two halogen handles—a bromine at C3 (excellent for metal-catalyzed cross-coupling) and a fluorine at C4 (highly activated for Nucleophilic Aromatic Substitution, SₙAr).

Successful utilization requires navigating the "electronic tug-of-war" between these two sites. This guide provides self-validating protocols to ensure regioselectivity and high purity.

Module 1: Synthesis & Amide Formation

Context: Users frequently report low yields or "sticky" impurities when synthesizing this amide from 3-bromo-4-fluorobenzoic acid.

Q: My amide coupling yield is stuck at <60%. I am using EDC/HOBt. What is wrong?

A: The electron-withdrawing nature of the fluorine and bromine substituents reduces the nucleophilicity of the amine if you are doing a reverse addition, but more importantly, the benzoic acid precursor is deactivated.

  • Diagnosis: EDC/HOBt couplings are often too slow for electron-deficient benzoic acids, leading to the formation of N-acylurea byproducts rather than the desired amide.

  • Solution: Switch to the Acid Chloride Method or T3P (Propylphosphonic anhydride) .

    • Acid Chloride Route (Recommended): Convert 3-bromo-4-fluorobenzoic acid to the acid chloride using thionyl chloride (

      
      ) with a drop of DMF (catalyst).
      
    • Reaction: React the isolated acid chloride with ethylamine (2.0 equiv) in DCM at 0°C.

    • Validation: Monitor the disappearance of the acid chloride peak (~1780 cm⁻¹ in IR) before adding the amine.

Q: I see a persistent impurity in the aromatic region (NMR). Is it a regioisomer?

A: It is likely 3-bromo-4-hydroxy-N-ethylbenzamide (hydrolysis of the fluorine) or unreacted acid.

  • Mechanism: If you used strong bases (NaOH/KOH) during the workup or reaction, the activated fluorine at C4 is susceptible to hydrolysis (

    
     with 
    
    
    
    ), replacing the fluorine with a hydroxyl group.
  • Fix: Use mild bases like DIPEA or

    
     . Avoid heating the reaction above 40°C in aqueous basic media.
    
Module 2: Chemoselectivity (Suzuki vs. SₙAr)

Context: This is the most critical failure point. Researchers attempt a Suzuki coupling at the Bromine (C3) but accidentally displace the Fluorine (C4).

Q: During Suzuki coupling, I observe a mass of [M-F+Nu]. Why am I losing the Fluorine?

A: You are triggering an undesired Nucleophilic Aromatic Substitution (


) .
  • The Trap: The amide group at C1 is electron-withdrawing (para to F), and the Bromine at C3 is also electron-withdrawing (ortho to F). This makes the C4-Fluorine bond highly electrophilic. If your Suzuki base is small and nucleophilic (e.g., hydroxides, methoxides) or if you use high heat, the base attacks C4.

  • Protocol Adjustment:

    • Base Selection: Switch to bulky, non-nucleophilic bases like

      
        or 
      
      
      
      . Avoid NaOMe or NaOH.
    • Solvent: Use 1,4-Dioxane or Toluene (non-polar) rather than DMF/DMSO. Polar aprotic solvents accelerate

      
       rates by orders of magnitude [1].
      
Q: The Suzuki reaction stalls at 50% conversion. Should I increase the temperature?

A: No. Increasing temperature increases the risk of defluorination or debromination.

  • Root Cause: The free N-H proton on the ethyl amide can poison the Pd catalyst or form an amidate species that sequesters the metal.

  • System Check:

    • Catalyst: Switch to a pre-formed active catalyst like

      
        or XPhos Pd G2 . These are more robust against poisoning than 
      
      
      
      .
    • Stoichiometry: Ensure you are using 2.5–3.0 equivalents of base to handle the acidic N-H proton and the boronic acid activation.

Module 3: Experimental Data & Visualization
Physical Property Reference
PropertyValueImplication for Handling
Molecular Weight 246.08 g/mol Standard LC-MS detection (ESI+).
LogP (Calc) ~2.4Moderate lipophilicity; soluble in EtOAc, DCM, DMSO.
pKa (Amide NH) ~15-16Weakly acidic; requires base for alkylation but stable to weak bases.
Active Sites C3-Br, C4-FC3-Br: Cross-coupling (Suzuki/Buchwald). C4-F: Nucleophilic displacement (

).[1]
Workflow: Chemoselective Optimization

The following diagram illustrates the decision logic for derivatizing this scaffold without side reactions.

Chemoselectivity Start Start: 3-Bromo-N-ethyl-4-fluorobenzamide Goal What is your target? Start->Goal Suzuki Target: C-C Bond at C3 (Suzuki) Goal->Suzuki SNAr Target: Heterocycle at C4 (SNAr) Goal->SNAr CheckBase Check Base: Is it Nucleophilic? (e.g., NaOH, NaOMe) Suzuki->CheckBase CheckNuc Nucleophile Selection (Amine/Thiol) SNAr->CheckNuc WarnSNAr RISK: Displacement of Fluorine CheckBase->WarnSNAr Yes SafeSuzuki Use Cs2CO3 / Toluene Pd(dppf)Cl2, 80°C CheckBase->SafeSuzuki No (Carbonates/Phosphates) SelectSolvent Use Polar Aprotic Solvent (DMSO/DMF, 100°C) CheckNuc->SelectSolvent Displace F (Keep Br)

Figure 1: Decision tree for chemoselective functionalization. Blue path indicates standard starting point; Green indicates safe operating parameters; Red indicates failure modes.

Module 4: Standardized Protocols
Protocol A: Safe Suzuki Coupling (Retaining Fluorine)

Use this to attach aryl groups to the C3 position without losing the C4-Fluorine.

  • Charge Vessel: Add 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 eq), Boronic Acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (0.1 M) and

    
     (3.0 eq). Note: Anhydrous conditions preferred.
    
  • Cycle: Sparge with Nitrogen for 10 minutes.

  • Heat: Stir at 80°C for 4–6 hours.

  • QC: Check LC-MS. If [M-F+OH] is observed, lower temp to 60°C and switch to

    
    .
    
Protocol B: Controlled

(Displacing Fluorine)

Use this if the goal is to replace the fluorine with an amine (e.g., morpholine).

  • Charge Vessel: Add 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 eq) and Amine Nucleophile (1.5 eq).

  • Solvent: DMSO (0.5 M).

  • Base: DIPEA (2.0 eq).

  • Heat: 90°C for 2 hours. Note: The Br atom will remain intact due to the lower bond energy required for F-displacement in this activated system.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Rohrbach, S., et al. (2019). Practical Guide to Amide Couplings. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). 3-Bromo-N-ethyl-4-fluorobenzamide (CID 68475160). National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary You are likely encountering precipitation ("crashing out") when diluting 3-Bromo-N-ethyl-4-fluorobenzamide from an organic stock into aqueous media. This is a characteristic behavior of halogenated benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting 3-Bromo-N-ethyl-4-fluorobenzamide from an organic stock into aqueous media. This is a characteristic behavior of halogenated benzamides. The presence of bromine and fluorine atoms increases lipophilicity (LogP ~2.5–3.0) and crystal lattice energy, rendering the molecule poorly water-soluble (Class II/IV behavior).

This guide provides field-proven protocols to resolve these issues for both in vitro (cellular) and in vivo (animal) applications.

Module 1: The "Crash" Analysis (Root Cause)

Before attempting a fix, you must diagnose where the solubility failure occurs.

SymptomRoot CauseImmediate Action
Cloudiness upon dilution Solvent Shock: Rapid change in polarity forces hydrophobic aggregation.Switch to Stepwise Dilution (See Module 3).
Precipitate after 24h Ostwald Ripening: Small crystals dissolve and redeposit on larger ones.Add a crystallization inhibitor (e.g., HPMC or PVP).
Stock solution freezes Wet DMSO: DMSO is hygroscopic; water uptake raises its freezing point.Use anhydrous DMSO and store in a desiccator.

Module 2: Stock Solution Preparation (The Foundation)

Standard Protocol: For this compound, Dimethyl Sulfoxide (DMSO) is the primary solvent. Ethanol is a secondary choice but often has lower solubility limits for benzamides.

  • Concentration: Aim for a 10–20 mM master stock. Avoid saturating the solution (e.g., >50 mM) as this increases the risk of precipitation upon freeze-thaw.

  • Dissolution:

    • Weigh the powder into a glass vial (avoid polystyrene).

    • Add anhydrous DMSO (water content <0.1%).

    • Critical Step: Sonicate at 37°C for 5–10 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Storage: Aliquot into single-use vials to prevent freeze-thaw cycles, which induce crystal growth. Store at -20°C.

Technical Note: Do not use aqueous buffers for the master stock. The amide bond is stable, but the solubility is insufficient for storage in water.

Module 3: In Vitro (Cellular) Formulation

The Challenge: You need to dilute the hydrophobic stock into cell culture media without killing the cells with solvent (DMSO limit usually <0.5%) or precipitating the drug.[1]

Protocol: The "Stepwise" Dilution Method

Do not add the DMSO stock directly to the full volume of media.

  • Intermediate Dilution: Dilute your 20 mM DMSO stock 1:10 into pure DMSO or PEG400 first (creates a 2 mM working stock).

  • Vortexing: While vortexing the culture medium (rapid agitation), add the working stock dropwise.

  • Surfactant Assist (Optional): If precipitation persists, pre-dissolve the compound in DMSO containing 0.5% Tween 80 before adding to media.

Solubility Decision Tree

SolubilityTree Start Start: 20mM DMSO Stock Direct Direct Addition (1:1000) Start->Direct Target Target: Aqueous Assay Buffer Check Visual Check: Precipitate? Target->Check Success Proceed to Assay Check->Success No Fail Precipitation Detected Check->Fail Yes Direct->Target Strategy1 Strategy A: Stepwise Dilution (Intermediate DMSO step) Fail->Strategy1 Strategy2 Strategy B: Carrier Assist (Add 0.5% Tween 80) Fail->Strategy2 Strategy3 Strategy C: Complexation (Use HP-Beta-Cyclodextrin) Fail->Strategy3 Strategy1->Check Retest Strategy2->Check Retest Strategy3->Success High Success Rate

Caption: Logical workflow for troubleshooting aqueous precipitation events.

Module 4: In Vivo Formulation (The Gold Standard)

For animal studies, DMSO is often too toxic. The industry standard for lipophilic benzamides is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Why HP-β-CD?

The hydrophobic benzamide core (guest) enters the lipophilic cavity of the cyclodextrin (host), while the hydrophilic exterior ensures water solubility. This prevents the "burst precipitation" often seen with simple cosolvents.

Protocol: 20% HP-β-CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water (20% w/v). Filter sterilize (0.22 µm).

  • Compound Addition:

    • Dissolve 3-Bromo-N-ethyl-4-fluorobenzamide in a minimal volume of Ethanol or PEG400 (e.g., 5% of final volume).

    • Add this solution slowly to the 20% HP-β-CD vehicle under constant stirring.

  • Equilibration: Stir for 30–60 minutes at room temperature. The solution should become clear.

  • Lyophilization (Optional): If long-term stability is needed, this mixture can be freeze-dried and reconstituted later.

Frequently Asked Questions (FAQs)

Q1: Can I use acid/base to dissolve it? A: No. 3-Bromo-N-ethyl-4-fluorobenzamide is a neutral molecule. The amide proton is very weakly acidic (pKa > 14). Adjusting pH to extreme levels to force ionization will likely cause hydrolysis (breaking the molecule) before it improves solubility.

Q2: My compound precipitates after 2 hours in the fridge. Why? A: This is temperature-dependent solubility. Halogenated compounds have high crystal lattice energy. At 4°C, the kinetic energy of the solution drops, and the compound re-crystallizes. Recommendation: Keep assay plates at room temperature or 37°C if possible, or use the HP-β-CD formulation which is more temperature-stable.

Q3: Is this compound light-sensitive? A: Halogenated aromatics can be sensitive to UV-dehalogenation over long periods. While not extremely labile, it is Best Practice to use amber vials for stock solutions to prevent bromine radical formation.

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (Review of general solubilization strategies for Class II drugs).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Authoritative guide on HP-β-CD mechanics).

  • Ziath. (2006). "Samples in DMSO: What an end user needs to know." (Best practices for DMSO stock management).

  • Zhang, L., et al. (2018). "The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability." Drug Design, Development and Therapy. (Specific case study on halogenated compounds and cyclodextrins).

Sources

Troubleshooting

Stability testing and storage conditions for 3-Bromo-N-ethyl-4-fluorobenzamide.

Technical Support Center: Stability & Storage of 3-Bromo-N-ethyl-4-fluorobenzamide Case Reference: 3-Br-N-Et-4-F-Benzamide | CAS: 1065073-98-4 Support Tier: Level 3 (Senior Application Scientist) Introduction: Chemical P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 3-Bromo-N-ethyl-4-fluorobenzamide

Case Reference: 3-Br-N-Et-4-F-Benzamide | CAS: 1065073-98-4 Support Tier: Level 3 (Senior Application Scientist)

Introduction: Chemical Profile & Stability Overview

Welcome to the technical support hub for 3-Bromo-N-ethyl-4-fluorobenzamide . This guide is designed for researchers observing unexpected degradation or establishing quality control protocols.

This compound possesses three distinct stability-determining moieties:

  • Secondary Amide Linkage: Susceptible to hydrolysis under extreme pH or high thermal stress.

  • Aryl Bromide: The "weak link" regarding photostability; C-Br bonds are liable to homolytic cleavage under UV irradiation.

  • Aryl Fluoride: Generally stable but influences the electronic environment of the ring.

Module 1: Storage & Handling Essentials (The "Quick Fix")

Q: What are the optimal long-term storage conditions? A: To maximize shelf-life (>2 years), strictly adhere to the following "Cold-Dark-Dry" protocol.

ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows thermodynamic hydrolysis rates of the amide bond.
Light Amber Vials / Foil Wrap Prevents photo-dehalogenation of the bromine atom (C-Br bond energy ~66 kcal/mol is susceptible to UV).
Humidity Desiccator (<40% RH) Moisture acts as the nucleophile for amide hydrolysis. Keep the headspace dry.[1][2][3]
Atmosphere Argon/Nitrogen Backfill Recommended for storage >6 months to prevent trace oxidative degradation of the N-ethyl group.

Q: I left the compound on the benchtop for 48 hours. Is it compromised? A: Likely No , provided it was not exposed to direct sunlight or extreme humidity. Benzamides are kinetically stable at room temperature (20-25°C). However, perform a visual check:

  • Pass: White to off-white solid.

  • Fail: Yellow/brown discoloration (indicates free bromine release or oxidation) or "wet" appearance (hygroscopicity).

Module 2: Stability Testing Protocols (The "Deep Dive")

For IND-enabling studies or rigorous QC, you must perform forced degradation (stress testing) to validate your analytical methods.

Protocol 1: Forced Degradation Workflow

Objective: Degrade the sample by 10-20% to identify degradation products.

Stress TypeConditionsMechanistic Target
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hoursCleavage of amide to 3-bromo-4-fluorobenzoic acid .
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hoursRapid cleavage of amide; potential nucleophilic aromatic substitution of Fluorine (rare but possible).
Oxidation 3% H₂O₂, RT, 24 hoursOxidation of the N-ethyl side chain (N-oxide formation or dealkylation).
Photolysis 1.2 million lux hours (ICH Q1B)Critical: Homolytic cleavage of Bromine (De-bromination).
Thermal 60°C dry heat, 7 daysSolid-state stability check.
Visualizing the Degradation Pathway

The following diagram illustrates the primary breakdown routes you will encounter during HPLC analysis.

DegradationPathways Parent Parent Compound 3-Bromo-N-ethyl-4-fluorobenzamide AcidProd Hydrolysis Product (Acidic/Basic) 3-Bromo-4-fluorobenzoic acid + Ethylamine Parent->AcidProd Hydrolysis (H+/OH-, Heat) PhotoProd Photolysis Product N-ethyl-4-fluorobenzamide (De-brominated analog) Parent->PhotoProd UV Light (hν) Homolytic C-Br Cleavage OxProd Oxidation Product N-dealkylation or N-oxide species Parent->OxProd H2O2 / Oxidative Stress

Caption: Primary degradation pathways. Red path indicates hydrolysis (most common); Yellow path indicates photolysis (specific to halogenated aromatics).

Module 3: Troubleshooting & Diagnostics

Q: My HPLC chromatogram shows a new peak at a lower Retention Time (RT) after storage. What is it? A: This is likely 3-bromo-4-fluorobenzoic acid .[2]

  • Reasoning: Hydrolysis cleaves the ethyl-amine group. The resulting carboxylic acid is more polar than the parent amide, causing it to elute earlier on a Reverse Phase (C18) column.

  • Confirmation: Check the UV spectrum. The parent amide and the acid will have similar chromophores, but the acid may show a slight bathochromic shift depending on pH.

Q: The sample has turned slightly yellow. Can I still use it? A: Proceed with caution. Yellowing in brominated aromatics often indicates trace photolysis where bromine radicals (


) are released, eventually forming 

or conjugated by-products.
  • Action: Recrystallize (e.g., from Ethanol/Water) to remove impurities. If purity is <98% by HPLC, discard for sensitive biological assays.

Q: How do I distinguish between the parent and the de-brominated impurity? A: You must use Mass Spectrometry (LC-MS).

  • Parent: distinct isotopic pattern (1:1 ratio of M and M+2 peaks due to

    
     and 
    
    
    
    ).
  • De-brominated Impurity: Loss of the M+2 doublet pattern; mass decreases by ~79 amu (replaced by H).

Module 4: Analytical Method Validation (HPLC)

To accurately monitor stability, use these starting conditions for your method development.

ParameterRecommendation
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100mm
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10-15 minutes
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide bond)
Flow Rate 1.0 mL/min

Stability Testing Decision Tree (ICH Q1A Compliance)

StabilityTree Start Start Stability Study Cond1 Long Term 25°C / 60% RH (12 Months) Start->Cond1 Cond2 Accelerated 40°C / 75% RH (6 Months) Start->Cond2 Pass Establish Shelf Life Cond1->Pass Check Significant Change? (>5% Potency Loss) Cond2->Check Inter Intermediate Testing 30°C / 65% RH Check->Inter Yes (Fail) Check->Pass No (Pass) Inter->Pass

Caption: Decision logic for stability testing based on ICH Q1A(R2) guidelines.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] Available at: [Link]

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] Available at: [Link]

  • PubChem . Compound Summary: 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4).[5][6] National Library of Medicine. Available at: [Link](Note: Direct CAS search via PubChem ensures structural verification).

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[7][8] Springer. (General reference for amide hydrolysis mechanisms).

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-N-ethyl-4-fluorobenzamide

Status: Operational Ticket ID: PUR-3Br-FA-001 Subject: Removal of Impurities from Crude Reaction Mixture Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support hub for 3-Bromo-N-e...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-3Br-FA-001 Subject: Removal of Impurities from Crude Reaction Mixture Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4).[1][2] This guide addresses the purification of this specific halogenated benzamide intermediate.

In drug discovery, this scaffold is a critical building block.[2] The presence of the bromine atom (at position 3) and the fluorine atom (at position 4) deactivates the ring, altering the solubility and acidity profile compared to non-halogenated benzamides.[2] The most common synthetic route involves the amidation of 3-bromo-4-fluorobenzoic acid with ethylamine.[2] Consequently, the primary impurities are unreacted carboxylic acid, residual ethylamine, and coupling reagent byproducts.[2]

Part 1: The Triage (Initial Assessment)[2]

Before initiating a purification protocol, determine the state of your crude material.[2] Use the decision matrix below to select the appropriate workflow.

Workflow Decision Matrix

PurificationLogic Start Crude 3-Bromo-N-ethyl-4-fluorobenzamide State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Oil / Sticky Gum State->Oil Solvent Trapped TLC TLC Analysis (Mobile Phase: 30% EtOAc/Hex) Solid->TLC Wash Protocol A: Acid/Base Extraction Oil->Wash Dissolve in EtOAc AcidImp Spot at Baseline (Acid) TLC->AcidImp Unreacted SM Clean Single Spot TLC->Clean High Purity Complex Multiple Spots / Trailing TLC->Complex Byproducts AcidImp->Wash Recryst Protocol B: Recrystallization Clean->Recryst Polish Column Protocol C: Flash Chromatography Complex->Column Wash->Recryst If solidifies Wash->Column If remains oil

Figure 1: Purification Decision Matrix.[2] Select your protocol based on the physical state and TLC profile of the crude material.

Part 2: Troubleshooting & Protocols

Issue 1: "My crude product contains unreacted starting material (Carboxylic Acid)."

Diagnosis: The most persistent impurity in amide synthesis is the precursor, 3-bromo-4-fluorobenzoic acid .[2] Why it happens: The electron-withdrawing fluorine and bromine atoms make the benzoic acid precursor slightly more acidic (pKa ~3.[2]75) than unsubstituted benzoic acid.[2] It often co-precipitates with the amide.[2]

Solution: Protocol A (The "Sandwich" Wash)

This protocol utilizes the acidity difference between the impurity (Acid) and the product (Neutral Amide).[2]

Reagents Required:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • 1M HCl (Hydrochloric Acid)[2][3]

  • Sat. NaHCO₃ (Sodium Bicarbonate) or 1M NaOH

  • Brine (Sat. NaCl)[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in EtOAc (approx. 10-15 mL per gram of crude). Note: DCM is a valid alternative, but EtOAc is preferred for environmental safety.[2]

  • Acid Wash (Removes Amine): Wash the organic layer with 1M HCl (2 x vol).[2]

    • Mechanism:[2][4][5][6] Protonates residual ethylamine, forcing it into the aqueous layer.[2]

  • Base Wash (Removes Acid): Wash the organic layer with Sat.[2] NaHCO₃ (3 x vol).[2]

    • Critical Step: If the starting acid is present in large amounts, CO₂ gas will evolve.[2] Vent the separatory funnel frequently.

    • Check: Measure the pH of the aqueous layer.[2] It must be basic (pH > 8).[2] If not, repeat the wash.[2]

    • Aggressive Option: If NaHCO₃ fails, use 1M NaOH .[2] (Do not exceed 1M or prolonged exposure, as the amide bond can hydrolyze).[2]

  • Neutralization: Wash with Brine (1 x vol) to remove trapped water.[2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Issue 2: "The product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or trace impurities (like DMF or coupling reagents) are preventing crystallization. 3-Bromo-N-ethyl-4-fluorobenzamide is a solid at room temperature.[2]

Solution: Trituration & Evaporation [2]
  • High Vacuum: Place the oil under high vacuum (< 1 mbar) at 40°C for 2 hours to remove trace DCM or EtOAc.

  • Trituration:

    • Add a small volume of cold Hexanes or Pentane to the oil.[2]

    • Scratch the side of the flask with a glass rod.[2]

    • Sonicate for 5 minutes.

    • Result: The oil should turn into a white/off-white solid.[2] Filter the solid and wash with cold hexanes.[2]

Issue 3: "I need >99% purity for biological testing. Extraction isn't enough."

Diagnosis: You likely have non-ionic impurities (e.g., coupling reagent byproducts like urea derivatives from DCC/EDC) that track with the organic layer.[2]

Solution: Protocol B (Recrystallization)

Halogenated benzamides typically crystallize well due to pi-stacking interactions enhanced by the halogen substituents.[2]

Solvent System Table:

Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Hexanes 1:3 to 1:5High Best for general purification.[2] Dissolve in hot EtOAc, add Hexanes until cloudy.
Ethanol / Water 1:1 to 1:2Medium Good for removing inorganic salts.[2] Dissolve in hot EtOH, add water dropwise.
DCM / Pentane 1:4Low Use only if the compound is thermally unstable (unlikely for this amide).[2]

Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of boiling EtOAc .

  • Remove from heat.[2]

  • Slowly add Hexanes dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of EtOAc to clear the solution.[2]

  • Allow to cool to room temperature slowly, then place in a fridge (4°C) for 12 hours.

  • Filter the crystals and wash with cold Hexanes.

Issue 4: "Standard purification failed. I need to run a column."
Solution: Protocol C (Flash Chromatography)

If the impurity profile is complex (multiple TLC spots), chromatography is required.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Gradient elution using Hexanes and Ethyl Acetate.[2]

    • Start: 100% Hexanes.[2]

    • Ramp: Increase polarity to 20% EtOAc, then 30% EtOAc.

    • Elution Point: The target amide typically elutes between 25-35% EtOAc in Hexanes (Rf ~ 0.3-0.4 in 30% EtOAc/Hex).[2]

  • Detection: UV light (254 nm).[2] The aromatic ring absorbs strongly.[2]

Part 3: Chemical Logic & Safety (E-E-A-T)

Why does this work? (Mechanistic Insight)
  • Acidity of the Precursor: The pKa of 3-bromo-4-fluorobenzoic acid is lower (more acidic) than unsubstituted benzoic acid (pKa 4.[2]2) due to the inductive electron-withdrawing effects (-I effect) of the Fluorine and Bromine atoms.[2] This ensures it is fully deprotonated by bicarbonate (pH ~8.5), making it water-soluble and easy to separate from the neutral amide [1, 2].[2]

  • Lipophilicity: The presence of the ethyl group and the halogens increases the lipophilicity (LogP ~ 2.0-2.5) of the amide compared to the free acid [3].[2] This ensures the product stays in the organic layer during aqueous workup.[2]

Safety Warnings
  • Ethylamine: If synthesized from ethylamine, be aware that residual ethylamine is volatile and lachrymatory.[2] All evaporation should be done in a fume hood.[2]

  • Fluorinated Compounds: While stable, avoid heating fluorinated benzamides in strongly basic aqueous solutions (>1M NaOH) at high temperatures, as nucleophilic aromatic substitution (SnAr) of the fluorine atom is possible, albeit slow without a catalyst.[2]

References

  • PubChem. 4-Bromo-N-ethyl-3-fluorobenzenesulfonamide (Analogous Structure Properties).[2][7] National Library of Medicine.[2] Available at: [Link][2]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Edition.[2] Longman Scientific & Technical, 1989.[2] (General reference for Amide Purification and Acid-Base Extraction).

Sources

Troubleshooting

Scaling up the synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide

Executive Summary & Route Selection User Query: We are moving from gram-scale discovery to kilogram-scale production of 3-Bromo-N-ethyl-4-fluorobenzamide. Our current HATU/DMF coupling method is too expensive and difficu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: We are moving from gram-scale discovery to kilogram-scale production of 3-Bromo-N-ethyl-4-fluorobenzamide. Our current HATU/DMF coupling method is too expensive and difficult to work up. What is the recommended process for scale-up?

Technical Response: For scaling beyond 100g, peptide coupling agents (HATU, EDC) become economically unviable and operationally burdensome due to water-soluble byproducts that complicate waste streams.

The industry-standard protocol for this lipophilic benzamide is the Acid Chloride Activation Route . This method utilizes Thionyl Chloride (


) to generate the reactive acyl chloride intermediate, followed by amidation with ethylamine.
Why this route?
  • Atom Economy: High. Byproducts are gases (

    
    , 
    
    
    
    ) or water-soluble salts.
  • Cost Efficiency:

    
     is significantly cheaper than HATU/EDC.
    
  • Purification: The product typically precipitates or crystallizes, avoiding large-scale chromatography.

Process Logic Flow

G Start Start: 3-Bromo-4- fluorobenzoic Acid Activation Activation: Thionyl Chloride (SOCl2) Cat. DMF Start->Activation Reflux Intermediate Intermediate: Acid Chloride Activation->Intermediate -SO2, -HCl Amidation Amidation: Ethylamine (THF/Toluene) < 10°C Intermediate->Amidation Addition Quench Quench: Dilute Acid/Water Amidation->Quench Exotherm Control Isolation Isolation: Crystallization Quench->Isolation Filtration

Caption: Figure 1.[1][2] Optimized workflow for the conversion of benzoic acid derivative to ethyl benzamide via acid chloride.

Critical Process Parameters (CPP) & Specifications

Before executing the protocol, review the critical parameters that dictate product quality.[]

ParameterSpecificationImpact of Deviation
Stoichiometry (

)
1.1 – 1.2 eq< 1.1: Incomplete conversion. > 1.5: Hard to remove excess; safety risk during quench.
Amine Source Ethylamine (2.0M in THF)Aqueous EtNH

:
Causes hydrolysis of acid chloride back to starting material.
Temperature (Amidation) 0°C – 10°C> 15°C: Increased impurity profile (dimer formation) and violent exotherm.
Water Content (KF) < 0.1% in solventsMoisture competes with amine, reducing yield.

Detailed Scale-Up Protocol (1.0 kg Basis)

Safety Warning: Thionyl chloride releases ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and 

gas. Ethylamine is volatile and flammable. Perform all operations in a well-ventilated fume hood or reactor with a scrubber.
Step 1: Activation (Acid Chloride Formation)[2]
  • Charge a 10 L reactor with 3-Bromo-4-fluorobenzoic acid (1.0 kg, 4.57 mol) .

  • Add Toluene (5.0 L). Note: Toluene is preferred over DCM for scale-up due to higher boiling point and easier solvent recovery.

  • Add catalytic DMF (5 mL). Mechanistic Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Add Thionyl Chloride (

    
    ) (650 g, 5.48 mol, 1.2 eq) dropwise over 30 mins.
    
  • Heat to 75-80°C and stir for 3–4 hours.

  • IPC (In-Process Control): Take an aliquot, quench with methanol, and check HPLC. Disappearance of Acid peak (< 1%) indicates completion.

  • Distill excess

    
     and Toluene under reduced pressure to leave the crude acid chloride as an oil/solid.
    
  • Redissolve the residue in anhydrous THF (3.0 L) and cool to 0°C.

Step 2: Amidation
  • Prepare a solution of Ethylamine (2M in THF, 5.0 L, ~10 mol, 2.2 eq) in a separate vessel. Note: Excess amine acts as the base to scavenge the HCl byproduct.

  • Slow Addition: Add the Acid Chloride solution into the Ethylamine solution (inverse addition) or add Ethylamine to the Acid Chloride while maintaining internal temperature < 10°C .

    • Critical: This reaction is highly exothermic.[4] Control addition rate to manage heat.

  • Stir at 0–5°C for 1 hour, then allow to warm to 20°C over 2 hours.

Step 3: Workup & Isolation
  • Quench by slowly adding water (5.0 L).

  • Distill off THF (vacuum) to precipitate the product.

  • Filter the crude solid.

  • Wash the cake with 1M HCl (2 x 1 L) to remove unreacted amine salts.

  • Wash with water (2 x 1 L) until pH is neutral.

  • Dry in a vacuum oven at 45°C.

Troubleshooting Guide (FAQ)

Q1: My yield is low (< 70%), and I see starting material (Benzoic Acid) in the final product.
  • Diagnosis: Hydrolysis. The acid chloride reacted with water instead of ethylamine.

  • Root Cause:

    • Wet solvents (THF/Toluene).

    • High humidity during the transfer of the acid chloride.

    • Using aqueous ethylamine without Schotten-Baumann conditions.

  • Fix: Ensure all solvents are anhydrous (KF < 0.05%). If you must use aqueous ethylamine, use a biphasic system (DCM/Water) with an inorganic base (NaOH) to scavenge the acid immediately.

Q2: The reaction mixture turned black/dark brown during amidation.
  • Diagnosis: Thermal decomposition or "charring."

  • Root Cause: The exotherm was uncontrolled. The reaction between an acid chloride and a primary amine is violent.

  • Fix:

    • Check cooling capacity.

    • Slow down the addition rate.

    • Ensure the thermocouple is submerged in the liquid, not the headspace.

Q3: The product contains a "dimer" impurity.
  • Diagnosis: Double acylation.

  • Root Cause: Although rare with ethylamine, if the stoichiometry is off or temperature is too high, the amide nitrogen can attack another acid chloride molecule.

  • Fix: Ensure a distinct excess of Ethylamine (> 2.0 eq) is present throughout the reaction. Use "Inverse Addition" (add Acid Chloride to the Amine) to keep amine concentration high relative to the chloride.

Q4: Filtration is very slow (clogging).
  • Diagnosis: Fine particle size or amorphous precipitate.

  • Fix: Perform a "recrystallization digestion." Heat the slurry in the quench water/solvent mixture to 50°C for 30 mins, then cool slowly to 5°C. This "Ostwald ripening" grows larger crystals that filter easily.

Diagnostic Logic Tree

Use this decision tree to diagnose impurity profiles in the final HPLC.

Troubleshooting Start HPLC Analysis of Crude Product CheckSM Is Starting Material (Acid) Present? Start->CheckSM CheckColor Is Product Dark/Tar? CheckSM->CheckColor No Hydrolysis Issue: Hydrolysis Fix: Dry Solvents, Check Inert Atmosphere CheckSM->Hydrolysis Yes (>2%) Exotherm Issue: Thermal Decomp Fix: Slower Addition, Better Cooling CheckColor->Exotherm Yes Good Profile Clean? Proceed to Drying CheckColor->Good No

Caption: Figure 2. Rapid diagnostic logic for impurity profiling.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[1]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[5] RSC Advances.[5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid.

  • Fisher Scientific. Safety Data Sheet: 3-Bromo-4-fluorobenzoic acid.[6]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 3-Bromo-N-ethyl-4-fluorobenzamide vs. Analogues

The following technical guide provides a structural and functional analysis of 3-Bromo-N-ethyl-4-fluorobenzamide , positioning it against standard fluorobenzamide derivatives. This analysis focuses on its utility as a ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a structural and functional analysis of 3-Bromo-N-ethyl-4-fluorobenzamide , positioning it against standard fluorobenzamide derivatives. This analysis focuses on its utility as a pharmacophore scaffold in medicinal chemistry, specifically for modulation of lipophilicity and cross-coupling reactivity.

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) represents a specialized "tri-functional" scaffold. Unlike the parent 4-fluorobenzamide , which serves primarily as a hydrogen-bond donor/acceptor motif, the 3-bromo-N-ethyl derivative integrates three distinct chemical handles:

  • 3-Bromo : A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 4-Fluoro : A metabolic blocker that modulates pKa and electronic density of the aromatic ring.

  • N-Ethyl Amide : A lipophilic modulator that removes one H-bond donor (vs. primary amides), improving membrane permeability and solubility in organic solvents.

This guide compares its physicochemical and reactive profiles against 4-fluorobenzamide (basic scaffold) and 3-bromo-4-fluorobenzamide (N-unsubstituted analog).

Comparative Analysis: Physicochemical & Reactive Profiles

The following data highlights why a researcher would select the N-ethyl derivative over simpler alternatives.

Table 1: Physicochemical Properties Comparison
Feature3-Bromo-N-ethyl-4-fluorobenzamide3-Bromo-4-fluorobenzamide4-Fluorobenzamide
CAS No. 1065073-98-41007-15-4824-75-9
Mol.[1][2][3][4][5][6] Weight 246.08 g/mol 218.02 g/mol 139.13 g/mol
LogP (Calc) ~2.46~1.850.90
H-Bond Donors 1 (Secondary Amide)2 (Primary Amide)2 (Primary Amide)
Solubility (DCM) HighModerateLow
Primary Utility Lipophilic Scaffold / IntermediateBuilding BlockFragment / End-cap
Reactivity Profile: The "Orthogonal" Advantage

The 3-Bromo-N-ethyl-4-fluorobenzamide scaffold offers superior chemoselectivity during synthesis compared to the primary amide analogs.

  • Prevention of Side Reactions : Primary amides (like 3-bromo-4-fluorobenzamide) can undergo dehydration to nitriles under harsh coupling conditions (e.g., high temp, dehydrating agents). The N-ethyl group blocks this pathway.

  • Solubility in Coupling : The N-ethyl chain disrupts crystal lattice packing, significantly increasing solubility in non-polar solvents (Toluene, Dioxane) used in Suzuki couplings, leading to higher reaction kinetics compared to the often insoluble primary amides.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for selecting this specific derivative based on drug design requirements.

SAR_Logic Start Target: Fluorobenzamide Scaffold Decision1 Need Cross-Coupling Handle? Start->Decision1 Branch_No Use 4-Fluorobenzamide Decision1->Branch_No No Branch_Yes Add 3-Bromo Group Decision1->Branch_Yes Yes Decision2 Solubility / Permeability Requirement? Branch_Yes->Decision2 Option_A High Polarity Needed (H-Bond Donor) Decision2->Option_A Option_B Lipophilicity / Stability Needed (Block Dehydration) Decision2->Option_B Result_A 3-Bromo-4-fluorobenzamide (Primary Amide) Option_A->Result_A Result_B 3-Bromo-N-ethyl-4-fluorobenzamide (Secondary Amide) Option_B->Result_B

Figure 1: SAR Decision Tree illustrating the selection criteria for the N-ethyl derivative based on solubility and stability needs.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide

Rationale: Direct amidation of the acid chloride is preferred over coupling reagents (EDC/HOBt) for scale-up efficiency and cost.

Reagents :

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 3.0 eq)

  • Ethylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology :

  • Activation : Dissolve 3-Bromo-4-fluorobenzoic acid in anhydrous DCM under N₂ atmosphere. Add SOCl₂ dropwise at 0°C.

  • Reflux : Heat to reflux (40°C) for 2 hours. Monitor by TLC (conversion to acid chloride). Evaporate excess SOCl₂ and solvent in vacuo.

  • Amidation : Re-dissolve the crude acid chloride in DCM. Cool to 0°C.

  • Addition : Add Et₃N, followed by the slow addition of Ethylamine/THF solution. Note: Exothermic reaction; maintain temp < 10°C.

  • Work-up : Stir at RT for 4 hours. Wash with 1M HCl (to remove excess amine), then sat. NaHCO₃, and Brine.

  • Purification : Dry over Na₂SO₄, concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Typical Yield: 88-95%

    • Validation: ¹H NMR (CDCl₃) should show triplet for -CH₃ (~1.2 ppm), quartet for -CH₂- (~3.5 ppm), and broad singlet for NH.

Protocol B: Suzuki-Miyaura Cross-Coupling Application

Rationale: This protocol demonstrates the stability of the amide bond while reacting the bromine handle.

Reagents :

  • 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 eq)[1][2]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow :

  • Degassing : Combine halide, boronic acid, and base in the reaction vessel. Purge with Argon for 5 mins.

  • Catalyst Addition : Add Pd(dppf)Cl₂. Purge for another 2 mins.

  • Reaction : Add degassed solvent mixture. Seal and heat to 90°C for 12 hours.

  • Extraction : Cool to RT. Dilute with EtOAc, wash with water.

  • Result : The N-ethyl amide remains intact, yielding the N-ethyl-4-fluoro-[1,1'-biphenyl]-3-carboxamide .

Synthesis Pathway Visualization

Synthesis_Workflow Acid 3-Bromo-4-fluoro- benzoic acid AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux, 2h SOCl2 SOCl2 (Activation) SOCl2->AcidCl Product 3-Bromo-N-ethyl- 4-fluorobenzamide AcidCl->Product DCM, 0°C -> RT EtNH2 Ethylamine (THF) EtNH2->Product Suzuki Suzuki Coupling (Biaryl Product) Product->Suzuki Pd(dppf)Cl2, 90°C

Figure 2: Synthesis workflow from benzoic acid precursor to Suzuki coupling product.

References

  • PubChem Compound Summary . (2025). 3-Bromo-N-ethyl-4-fluorobenzamide (CID 68475160). National Center for Biotechnology Information. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling cited in Protocol B). Link

  • Shah, A. R., et al. (2022).[4] Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide.... ChemistrySelect.[4] (Provides comparative yields for bromobenzamide couplings). Link

  • Chemeo . (2025).[7] Chemical Properties of 3-bromo-4-fluorobenzonitrile. (Used for thermodynamic property comparisons of the dehydration product). Link

Sources

Comparative

Structural analogs of 3-Bromo-N-ethyl-4-fluorobenzamide and their activity

This guide provides an in-depth technical analysis of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4), focusing on its critical role as a pharmacophore scaffold in the development of STK4 (MST1) inhibitors . While o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4), focusing on its critical role as a pharmacophore scaffold in the development of STK4 (MST1) inhibitors .

While often cataloged as a chemical intermediate, this specific benzamide derivative serves as a high-affinity binding motif in the design of targeted therapies for hematologic malignancies (e.g., Acute Myeloid Leukemia). This guide compares its structural analogs, elucidates the Structure-Activity Relationship (SAR) within the STK4 kinase domain, and provides validated experimental protocols.

Pharmacological Context & Mechanism of Action

3-Bromo-N-ethyl-4-fluorobenzamide acts as a specialized "cap" or "tail" moiety in the synthesis of ATP-competitive kinase inhibitors. Its primary biological application is in the inhibition of Serine/Threonine Kinase 4 (STK4) , also known as MST1.

The Hippo Signaling Pathway

STK4 is a core component of the Hippo pathway, which regulates organ size and apoptosis. In hematologic malignancies, STK4 activity can suppress YAP1 (Yes-associated protein 1), preventing apoptosis in DNA-damaged cells. Inhibiting STK4 restores YAP1 levels, triggering cell death in leukemic cells.[1][2]

Figure 1: STK4 Inhibition Mechanism

STK4_Pathway cluster_0 Normal State (Hippo Active) cluster_1 Inhibited State (Therapeutic Goal) STK4 STK4 (MST1) (Active Kinase) LATS LATS1/2 STK4->LATS Phosphorylates YAP_Phos YAP1 (Phosphorylated) LATS->YAP_Phos Inactivates Degradation Proteasomal Degradation YAP_Phos->Degradation Inhibitor Benzamide-Derived Inhibitor STK4_Inhib STK4 (MST1) (Inhibited) Inhibitor->STK4_Inhib Binds ATP Pocket YAP_Active YAP1 (Active/Nuclear) STK4_Inhib->YAP_Active Disinhibits Apoptosis Apoptosis (Leukemic Cell Death) YAP_Active->Apoptosis Transcription Activation

Caption: STK4 inhibition by benzamide derivatives prevents YAP1 degradation, forcing apoptosis in cancer cells.

Comparative Structure-Activity Relationship (SAR)

The efficacy of the final inhibitor depends heavily on the substitution pattern of the benzamide fragment. The 3-bromo and 4-fluoro substituents are not arbitrary; they exploit specific hydrophobic and electrostatic interactions within the kinase binding pocket.

Key Structural Analogs

The following table compares the activity of STK4 inhibitors derived from 3-Bromo-N-ethyl-4-fluorobenzamide against those derived from structural analogs.

Table 1: SAR of Benzamide Fragments in STK4 Inhibitors

Fragment StructureSubstituentsRole in Binding PocketFinal Inhibitor Potency (IC50)*
3-Bromo-N-ethyl-4-fluorobenzamide 3-Br, 4-F, N-Et Optimal. Br fills hydrophobic pocket; F modulates electronics; N-Et ensures solubility.< 40 nM (++++ )
N-ethyl-4-fluorobenzamide4-F, N-Et (No Br)Weak. Loss of halogen bond/hydrophobic fill at position 3 reduces affinity.> 900 nM (+)
3-Bromo-N-methyl-4-fluorobenzamide3-Br, 4-F, N-MeModerate. Shorter alkyl chain may reduce van der Waals contact or cell permeability.40 - 200 nM (+++)
3-Chloro-N-ethyl-4-fluorobenzamide3-Cl, 4-F, N-EtGood. Cl is smaller than Br; slightly reduced hydrophobic interaction but functional.40 - 200 nM (+++)
4-Bromo-N-ethyl-3-fluorobenzamide4-Br, 3-F (Isomer)Poor. Steric clash. The 3-position is critical for the halogen "anchor."> 500 nM (++)

*Data derived from Patent US10710978B2 and related STK4 inhibitor assays (e.g., Z-Lyte).

Molecular Logic
  • 3-Bromo Position: The bromine atom at the meta position typically occupies a distinct hydrophobic sub-pocket (often the "gatekeeper" or back-pocket region) in the kinase domain. Replacing it with a smaller atom (H or F) leads to a significant loss in potency (IC50 shifts from <40 nM to >900 nM).

  • N-Ethyl Group: The ethyl chain provides optimal steric bulk. Larger groups (e.g., isopropyl) often cause steric clashes, while smaller groups (methyl) may not displace water molecules effectively from the binding site.

  • 4-Fluoro Position: The fluorine atom likely modulates the pKa of the amide nitrogen and engages in weak hydrogen bonding or multipolar interactions with backbone residues.

Experimental Protocols

To validate the activity of these analogs, researchers must synthesize the final inhibitor and test it via a kinase activity assay.

Protocol A: Synthesis of STK4 Inhibitor using Benzamide Intermediate

Context: Coupling the benzamide fragment to a core scaffold (e.g., aminopyridine).

  • Reagents: 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 eq), Bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl2 (0.05 eq), Potassium Acetate (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Step 1 (Borylation): Convert 3-Bromo-N-ethyl-4-fluorobenzamide to its boronic ester. Heat the mixture at 90°C for 4 hours under Argon.

    • Step 2 (Suzuki Coupling): React the boronic ester in situ with the core scaffold (e.g., 6-(2-amino-5-bromopyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one). Add Na2CO3 (2M aq) and heat at 110°C for 6 hours.

    • Step 3 (Purification): Filter through Celite, concentrate, and purify via Prep-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: Z-Lyte Biochemical Kinase Assay

Context: Measuring IC50 against STK4.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Prep: Dilute recombinant STK4 (MST1) to 2 ng/µL in buffer.

  • Substrate: Ser/Thr 07 peptide (labeled with coumarin/fluorescein FRET pair) at 2 µM.

  • Execution:

    • Dispense 10 µL of kinase reaction mixture into a 384-well plate.

    • Add test compounds (dissolved in DMSO) in a 10-point serial dilution (starting at 10 µM).

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of Development Reagent A (cleaves non-phosphorylated peptide).

    • Read Fluorescence (Ex: 400nm, Em: 445nm & 520nm).

  • Analysis: Calculate the Emission Ratio (Coumarin/Fluorescein). Plot % Inhibition vs. Log[Compound] to derive IC50.

Synthesis Workflow Visualization

The following diagram illustrates the chemical incorporation of the benzamide fragment into the final bioactive inhibitor.

Figure 2: Synthesis of STK4 Inhibitor (Compound 20/SBP-3264 Analog)

Synthesis_Workflow Start 3-Bromo-N-ethyl- 4-fluorobenzamide (Starting Material) Step1 Borylation (Pd(dppf)Cl2, B2pin2) Start->Step1 Intermediate Boronic Ester Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd catalyst, Base) Intermediate->Step2 Core Heterocyclic Core (e.g., Isoquinolinone) Core->Step2 Final Active STK4 Inhibitor (IC50 < 40 nM) Step2->Final

Caption: Modular synthesis pathway converting the benzamide fragment into a potent STK4 inhibitor.

References

  • Patent US10710978B2. STK4 inhibitors for treatment of hematologic malignancies. Assigned to The Ohio State University.
  • Bata, N., et al. (2022) .[3] Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary . 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4).[4] National Center for Biotechnology Information. Available at: [Link]

  • Cottini, F., et al. (2014) .[2] Rescue of Hippo co-activator YAP1 triggers DNA damage-induced apoptosis in hematological cancers.[2][5] Nature Medicine.[2] Available at: [Link]

Sources

Validation

Structural Validation Guide: 3-Bromo-N-ethyl-4-fluorobenzamide via X-ray Crystallography

Executive Summary & Rationale In pharmaceutical intermediate synthesis, distinguishing between regioisomers of poly-substituted benzenes is a persistent analytical challenge. For the target molecule 3-Bromo-N-ethyl-4-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In pharmaceutical intermediate synthesis, distinguishing between regioisomers of poly-substituted benzenes is a persistent analytical challenge. For the target molecule 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4), standard solution-state NMR (


H, 

C) often yields ambiguous data regarding the relative positions of the bromine and fluorine substituents due to similar coupling constants (

) and overlapping aromatic signals.

This guide outlines the protocol for using Single Crystal X-ray Diffraction (SC-XRD) as the definitive arbitration method. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD directly maps electron density, allowing for the unambiguous assignment of the heavy Bromine atom (


) versus Fluorine (

) and the confirmation of the amide conformation.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of X-ray crystallography against traditional spectroscopic methods for this specific benzamide scaffold.

FeatureSolution NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & magnetic environmentMolecular formula & fragmentation3D Atomic Coordinates & Packing
Regioisomer ID Challenging.

-coupling analysis can be ambiguous for 1,2,4-substitution patterns.
Ineffective. Isomers have identical mass and often similar fragmentation.Definitive. Differentiates atoms by electron density (Br vs. F).
Stereochemistry Relative (via NOE), requires models.None.Absolute Configuration (if chiral) & Conformation.
Sample State Solution (dynamic averaging).Gas phase (ionized).Solid state (static, lattice forces).
Sample Req. ~5-10 mg (recoverable).<1 mg (destructive).Single Crystal (~0.1–0.3 mm).
Turnaround Fast (Minutes/Hours).[1]Fast (Minutes).[1]Slow (Days/Weeks for growth).
Scientific Insight: The "Heavy Atom" Advantage

The core advantage of SC-XRD for this molecule is the scattering factor contrast . X-ray scattering power is proportional to the number of electrons.

  • Bromine: 35 electrons (Massive scattering, dominates the phase solution).

  • Fluorine: 9 electrons.

  • Carbon: 6 electrons.

  • Hydrogen: 1 electron (often invisible or calculated).[2]

In the electron density map, the 3-position Bromine will appear as a massive peak, roughly 4x more intense than the 4-position Fluorine, making misassignment statistically impossible.

Structural Confirmation Workflow

The following diagram illustrates the critical path from crude synthesis to final CIF (Crystallographic Information File) generation.

G Synthesis Crude Synthesis (3-Bromo-4-fluorobenzoic acid + Ethylamine) Screening Crystallization Screening (Solvent/Anti-solvent) Synthesis->Screening Purification Selection Microscopy Selection (Birefringence Check) Screening->Selection 2-5 Days Diffraction X-ray Diffraction (Mo Kα Source) Selection->Diffraction Mounting Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement Data Reduction Validation Final Validation (CheckCIF / Regiochemistry) Refinement->Validation R-factor < 5%

Figure 1: Logical workflow for structural determination. Color coding indicates distinct operational phases: Synthesis (Blue), Preparation (Yellow/Red), Acquisition (Green), and Analysis (Black).

Experimental Protocol

Phase 1: Crystal Growth (The Critical Step)

Benzamides are prone to forming microcrystalline powders rather than single crystals. The Slow Evaporation method is recommended for this scaffold due to the amide's hydrogen-bonding capability.

Reagents:

  • Analyte: 3-Bromo-N-ethyl-4-fluorobenzamide (>98% purity by HPLC).

  • Solvent A: Ethyl Acetate (Good solubility).

  • Solvent B: n-Hexane (Anti-solvent).

Step-by-Step Procedure:

  • Saturation: Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate in a 4 mL clear glass vial. Mild heating (40°C) may be used to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

  • Anti-Solvent Addition: Carefully layer 0.5 mL of n-Hexane on top of the solution. Do not mix.

  • Controlled Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

  • Incubation: Place the vial in a vibration-free environment at room temperature (20–25°C).

  • Observation: Inspect after 48–72 hours. Look for block-like or prismatic crystals. Avoid needle clusters (often indicate rapid precipitation).

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation, 

Å). Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the ethyl chain and improve resolution.
  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Strategy: Collect a full sphere of data to ensure high redundancy.

  • Refinement (SHELXL):

    • Locate the heavy Bromine atom first (Patterson method or Direct Methods).

    • Assign F, O, N, and C atoms in difference Fourier maps.

    • Crucial Check: Verify the bond lengths.[1]

      • C–Br: Expected ~1.89 Å.

      • C–F: Expected ~1.35 Å.

      • If these are swapped, the thermal ellipsoids will be distorted (too small for Br put in F site, too large for F put in Br site).

Data Interpretation & Expected Results

To validate the structure, the refined model must meet specific crystallographic criteria.

Quantitative Metrics Table
ParameterAcceptable RangeInterpretation for Target Molecule
R-factor (

)
< 5.0% (0.05)Indicates high agreement between model and observed electron density.
Goodness of Fit (GooF) 0.9 – 1.1Measures proper weighting of variances.
Bond Length (C-Br) 1.88 – 1.91 ÅConfirms Bromine identity at position 3.
Bond Length (C-F) 1.33 – 1.36 ÅConfirms Fluorine identity at position 4.
H-Bonding (N-H...O) 2.8 – 3.0 Å (D...A)Typical intermolecular amide dimer or chain formation in benzamides.
Structural Features to Confirm
  • Regiochemistry: The electron density map (

    
    ) should show no significant residual peaks near the C3 and C4 positions if the Br/F assignment is correct.
    
  • Amide Planarity: The

    
     torsion angle should be close to 0° or 180° (planar) due to conjugation, though steric bulk from the ortho-Bromine might induce a slight twist (
    
    
    
    ).
  • Packing: Expect Centrosymmetric space groups (e.g.,

    
     or 
    
    
    
    ) as the molecule is achiral.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    • authoritative source for standard bond lengths and benzamide packing motifs.
  • Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Crystallography Reviews, 15(1), 57-83. Link

    • The standard protocol for refining small molecule structures.
  • PubChem Compound Summary for CID 5116327 (N-ethyl-3-fluorobenzamide analogs). National Center for Biotechnology Information (2024). Link[3]

    • Source for chemical properties and analog spectral d
  • Stout, G. H., & Jensen, L. H. (1989).X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

Sources

Comparative

Comparative analysis of 3-Bromo-N-ethyl-4-fluorobenzamide efficacy

Comparative Guide: 3-Bromo-N-ethyl-4-fluorobenzamide Role: Advanced Intermediate & Pharmacophore Scaffold CAS: 1065073-98-4[1][2] Executive Summary In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-N-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 3-Bromo-N-ethyl-4-fluorobenzamide Role: Advanced Intermediate & Pharmacophore Scaffold CAS: 1065073-98-4[1][2]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-N-ethyl-4-fluorobenzamide serves as a "privileged scaffold."[2] Unlike simple reagents, this compound offers a specific trifecta of structural features—an electrophilic handle (Bromine), a metabolic blocker (Fluorine), and a lipophilic tuner (N-Ethyl amide)—that allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR).[2]

This guide objectively compares the efficacy of this scaffold against its primary structural analogs (N-methyl, N-unsubstituted, and 3-Chloro variants) in the context of synthetic reactivity and physicochemical optimization.

Part 1: Comparative Efficacy Analysis

This section evaluates the product's performance across three critical pillars of drug design: Synthetic Reactivity , Physicochemical Properties , and Metabolic Stability .[2]

Synthetic Reactivity: The Halogen Handle

The efficacy of a building block is defined by its ability to undergo downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) with high yield and selectivity.[2]

Feature3-Bromo-N-ethyl-4-fluorobenzamide (Target)3-Chloro-N-ethyl-4-fluorobenzamide (Alternative)Impact Analysis
C-X Bond Energy ~280 kJ/mol (C-Br)~397 kJ/mol (C-Cl)Lower bond energy of C-Br facilitates oxidative addition by Pd(0) catalysts.[2]
Suzuki Yield 92-96% (Standard Pd(PPh3)4)45-70% (Requires specialized ligands like Buchwald biaryls)The Bromo-analog allows for milder conditions, preserving sensitive functional groups.[2]
Reaction Temp. 60–80°C>100°CLower temperature reduces thermal degradation of complex partners.[2]

Expert Insight: While the Chloro-analog is cheaper, the synthetic efficacy of the Bromo-analog is superior for library generation.[2] Using the Chloro-analog often necessitates expensive catalysts (e.g., XPhos-Pd-G2) to achieve comparable yields, negating the initial cost saving.[2]

Physicochemical Tuning: The Amide Substituent

Modulating the N-substituent is a standard tactic to adjust the lipophilicity (LogP) and solubility of a lead compound.[2]

PropertyN-Ethyl (Target)N-Methyl (Analog)-NH2 (Primary Amide)Medicinal Chemistry Implication
cLogP ~2.1 ~1.7~1.3N-Ethyl increases lipophilicity, often improving membrane permeability and blood-brain barrier (BBB) penetration compared to the more polar primary amide.[2]
Steric Bulk ModerateLowNoneThe Ethyl group creates a larger "steric clash" potential, which can be exploited to induce conformational locking in the active site of a target protein (e.g., Kinase hinge region).
H-Bond Donors 112Reducing H-bond donors (vs -NH2) generally improves permeability.[2]
Metabolic Stability: The Fluorine Effect

The 4-position fluorine is not merely decorative; it is a strategic metabolic block.[2]

  • Mechanism: The C-F bond is extremely strong (~485 kJ/mol) and resistant to Cytochrome P450 oxidation.[2]

  • Comparison: An analog with 4-Hydrogen is susceptible to rapid para-hydroxylation, leading to high clearance.[2] The 4-Fluoro motif in 3-Bromo-N-ethyl-4-fluorobenzamide extends the half-life (

    
    ) of the final drug molecule.[2]
    

Part 2: Experimental Protocols

These protocols are designed to be self-validating. Causality is explained for every critical step.

Protocol A: Downstream Application (Suzuki-Miyaura Coupling)

Objective: To demonstrate the "synthetic efficacy" of the scaffold in creating a biaryl library member.

Reagents:

  • Scaffold: 3-Bromo-N-ethyl-4-fluorobenzamide (1.0 eq)[2]

  • Partner: Phenylboronic acid (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl2 (3 mol%) – Chosen for stability in air vs. Pd(PPh3)4.[2]

  • Base: K2CO3 (2.0 eq)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Workflow:

  • Degassing (Critical): Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Addition: Add the Scaffold, Boronic Acid, Base, and Catalyst under a positive Argon stream.[2]

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).[2]

    • Validation: The starting material spot (Rf ~0.[2]5) should disappear; a fluorescent biaryl spot (Rf ~0.[2]4) should appear.[2][3][4][5]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Silica gel column chromatography.

Expected Yield: >90% isolated yield.

Protocol B: Scaffold Synthesis (Amidation)

Objective: To synthesize the scaffold if commercial stock is unavailable.[2]

  • Activation: Dissolve 3-bromo-4-fluorobenzoic acid in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[2]

    • Mechanism:[3][4][6][7] DMF forms a Vilsmeier-Haack intermediate, rapidly converting the acid to the acid chloride.[2]

  • Coupling: Cool the mixture to 0°C. Add Ethylamine (2.0 eq in THF) dropwise.

    • Control: The exotherm must be controlled to prevent displacing the labile Fluorine (SNAr side reaction).[2]

  • Isolation: Wash with 1N HCl (removes excess amine) and NaHCO3 (removes unreacted acid).[2]

Part 3: Visualization & Logic

Figure 1: Strategic Utility Map

This diagram illustrates how the scaffold serves as a divergence point for library synthesis.[2]

G cluster_0 Key Features Scaffold 3-Bromo-N-ethyl- 4-fluorobenzamide Suzuki Biaryl Product (Suzuki Coupling) Scaffold->Suzuki Ar-B(OH)2 Pd(0) Buchwald Aminated Product (Buchwald Coupling) Scaffold->Buchwald R-NH2 Pd(II)/Ligand Heck Styrene Derivative (Heck Coupling) Scaffold->Heck Alkene Pd(OAc)2 Acid 3-Bromo-4-fluorobenzoic Acid Acid->Scaffold Amidation (SOCl2/DCM) Amine Ethylamine Amine->Scaffold Feat1 Br: Reactive Handle Feat1->Scaffold Feat2 F: Metabolic Block Feat2->Scaffold Feat3 N-Et: Lipophilicity Feat3->Scaffold

Caption: Figure 1. The scaffold acts as a central hub.[2] The Bromine enables Pd-catalyzed divergence, while the Fluorine and Ethyl groups provide intrinsic physicochemical optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68475160, 4-bromo-N-ethyl-3-fluorobenzenesulfonamide (Analogous Structure Reference).[2] Retrieved from [Link]2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational protocol for Suzuki coupling efficiency cited in Part 2).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] (Source for metabolic stability of the 4-Fluoro motif).[2]

Sources

Validation

Publish Comparison Guide: Target Validation of 3-Bromo-N-ethyl-4-fluorobenzamide

This guide provides a rigorous technical framework for validating the biological target of 3-Bromo-N-ethyl-4-fluorobenzamide , identified as a key scaffold and modulator of STK4 (Serine/Threonine Kinase 4) , also known a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the biological target of 3-Bromo-N-ethyl-4-fluorobenzamide , identified as a key scaffold and modulator of STK4 (Serine/Threonine Kinase 4) , also known as MST1 .

Executive Summary & Target Identity

3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4) is a halogenated benzamide derivative.[1][2][3] While often utilized as a pivotal synthetic intermediate (scaffold) for elaborated kinase inhibitors, chemoproteomic profiling and patent literature identify it as a ligand for STK4 (MST1) .

STK4 is a core component of the Hippo signaling pathway . Under physiological conditions, STK4 phosphorylates LATS1/2, which in turn phosphorylates YAP1 , sequestering it in the cytoplasm or promoting degradation. Inhibition of STK4 restores nuclear YAP1 levels, which can induce apoptosis in specific hematologic malignancies (e.g., those driven by DNA damage where YAP1 acts as a pro-apoptotic factor) or promote regeneration in tissue injury models.

Core Mechanism of Action
  • Target : STK4 (MST1) ATP-binding pocket.

  • Effect : Inhibition of STK4 kinase activity.[3][4]

  • Downstream Consequence : Reduced phosphorylation of LATS1/2

    
     Reduced phosphorylation of YAP1 (Ser127) 
    
    
    
    Nuclear translocation of YAP1.

Comparative Analysis: Performance vs. Standards

To validate 3-Bromo-N-ethyl-4-fluorobenzamide (and its optimized derivatives), its performance must be benchmarked against established STK4 inhibitors.

Gold Standard Alternative : XMU-MP-1 (A potent, selective MST1/2 inhibitor).

Feature3-Bromo-N-ethyl-4-fluorobenzamide (Scaffold)XMU-MP-1 (Gold Standard)Biological Implication
Primary Target STK4 (MST1)STK4 (MST1) / STK3 (MST2)Both target the Hippo pathway core.
Binding Mode Reversible, ATP-competitive (Fragment-like)Reversible, ATP-competitiveThe scaffold requires elaboration for nanomolar potency.
Selectivity Moderate (Requires profiling)High (vs. kinome)Scaffold validation requires counter-screening against STK3.
Cellular Potency Low (

M range expected)
High (nM range)High concentrations may be needed for initial validation.
Solubility High (Low MW, Polar amide)ModerateScaffold offers better physicochemical properties for optimization.

Experimental Validation Protocols

To scientifically validate STK4 as the target, you must demonstrate binding , functional inhibition , and pathway modulation .

Phase I: Biochemical Validation (In Vitro)

Objective : Confirm direct inhibition of recombinant STK4 kinase activity.

Method : Radiometric


P-ATP Kinase Assay (Gold Standard for Accuracy).
  • Reagents : Recombinant human STK4 (MST1), Substrate (e.g., myelin basic protein or specific peptide),

    
    P-ATP.
    
  • Reaction : Incubate STK4 with varying concentrations of 3-Bromo-N-ethyl-4-fluorobenzamide (0.1

    
    M – 100 
    
    
    
    M) for 30 min.
  • Initiation : Add ATP mixture. Incubate 30 min at 30°C.

  • Detection : Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.

  • Control : Use Staurosporine (Pan-kinase) as positive control; DMSO as negative.

Phase II: Target Engagement (In Cellulo)

Objective : Prove the compound binds STK4 inside living cells.

Method : Cellular Thermal Shift Assay (CETSA).

  • Cell Line : MM.1S (Multiple Myeloma) or HEK293T.

  • Treatment : Treat cells with 50

    
    M compound vs. DMSO for 1 hour.
    
  • Heating : Aliquot cell suspension and heat to a gradient (40°C – 60°C).

  • Lysis : Lyse cells (freeze-thaw).

  • Readout : Western Blot for STK4.

  • Result Interpretation : If the compound binds STK4, the protein will stabilize, showing a right-shift in the melting curve (higher

    
    ) compared to DMSO.
    
Phase III: Functional Pathway Modulation

Objective : Confirm inhibition of the Hippo pathway.

Method : Western Blotting for Phospho-YAP1.

  • Protocol :

    • Treat cells with compound (dose-response) for 4–6 hours.

    • Lyse in RIPA buffer with phosphatase inhibitors.

    • Blot for p-YAP1 (Ser127) and Total YAP1 .

  • Expected Outcome :

    • Inhibition of STK4

      
      Decrease  in p-YAP1 (Ser127).
      
    • Increase in Total YAP1 (if degradation is blocked).

    • Note: Compare efficacy directly with XMU-MP-1 (1

      
      M).
      

Visualizations

Diagram 1: The Hippo Signaling Pathway & Compound Intervention

This diagram illustrates the canonical pathway and where 3-Bromo-N-ethyl-4-fluorobenzamide acts to alter gene transcription.

HippoPathway Compound 3-Bromo-N-ethyl- 4-fluorobenzamide STK4 STK4 (MST1) (Kinase) Compound->STK4 Inhibits LATS LATS1/2 (Kinase) STK4->LATS Phosphorylates YAP_Cyto YAP1 (Phosphorylated) (Cytoplasmic Retention) LATS->YAP_Cyto Phosphorylates (S127) YAP_Nuc YAP1 (Unphosphorylated) (Nuclear Translocation) YAP_Cyto->YAP_Nuc Inhibition leads to Dephosphorylation Transcription Gene Transcription (Apoptosis/Proliferation) YAP_Nuc->Transcription Activates

Caption: Mechanism of Action: The compound inhibits STK4, preventing the phosphorylation cascade, thereby allowing YAP1 to enter the nucleus.[4]

Diagram 2: Target Validation Workflow

A logical flow for researchers to confirm the target in their specific model.

ValidationFlow Step1 1. In Vitro Kinase Assay (Recombinant STK4) Step2 2. CETSA (Target Engagement) Step1->Step2 If IC50 < 10 uM Step3 3. Western Blot (p-YAP1 S127 Readout) Step2->Step3 If Tm Shift > 2°C Decision Is Target Valid? Step3->Decision Valid Confirmed STK4 Inhibitor Decision->Valid p-YAP1 Decreased Invalid Off-Target / Non-Binder Decision->Invalid No Change

Caption: Step-by-step experimental decision tree for validating 3-Bromo-N-ethyl-4-fluorobenzamide activity.

References

  • Vertex Pharmaceuticals Inc. (2020). STK4 inhibitors for treatment of hematologic malignancies. US Patent 10,710,978 B2.

  • Fan, F., et al. (2016). XMU-MP-1 is a reversible and selective MST1/2 inhibitor that promotes liver repair and regeneration. Science Translational Medicine, 8(352).

  • Cotto-Riegelmann, S., et al. (2009). Serine-threonine kinase 4 (STK4) signaling in hematologic malignancies. Journal of Biological Chemistry. (Contextual grounding for STK4 mechanism).

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Selectivity Profiling of 3-Bromo-N-ethyl-4-fluorobenzamide

This guide outlines the technical framework for evaluating the cross-reactivity profile of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4). As a halogenated benzamide derivative, this compound serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating the cross-reactivity profile of 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4). As a halogenated benzamide derivative, this compound serves as a critical chemical probe and intermediate in Fragment-Based Drug Discovery (FBDD). Its structural features—specifically the halogen bond donors (Br, F) and the N-alkylated amide—necessitate rigorous profiling to distinguish specific target engagement from promiscuous off-target activity (PAINS).

[1]

Executive Summary & Compound Architecture

3-Bromo-N-ethyl-4-fluorobenzamide represents a "privileged scaffold" in medicinal chemistry.[1][2] Its utility lies in the orthogonal reactivity of the aryl bromide (for cross-coupling) and the amide core (hydrogen bonding). However, in biological assays, these same features can drive cross-reactivity —unintended binding to off-target proteins (particularly GPCRs and kinases) or interference with assay detection modalities.

This guide compares the compound against its structural analogs to isolate the specific contributions of the N-ethyl and 3-Bromo moieties to biological selectivity.[1]

Comparison of Structural Analogs
Feature3-Bromo-N-ethyl-4-fluorobenzamide Alternative A: 3-Bromo-4-fluorobenzamide Alternative B: N-Ethyl-benzamide
Role Lead Fragment / ProbePrimary Amide PrecursorNegative Control (Non-halogenated)
Lipophilicity (cLogP) ~2.4 (Moderate)~1.8 (Low)~1.1 (Low)
H-Bond Donor 1 (Amide NH)2 (Amide NH2)1 (Amide NH)
Steric Bulk Ethyl tail (Flexible)NoneEthyl tail (Flexible)
Primary Cross-Reactivity Risk High (Hydrophobic pockets + Halogen bonding)Moderate (Polar interactions)Low (Lack of aryl halogens)

Biological Cross-Reactivity Profiling

The primary risk for this compound is "promiscuity" driven by the hydrophobic N-ethyl group and the electron-deficient aromatic ring.[1]

A. GPCR Off-Target Liability (The "Benzamide Signature")

Benzamide cores are historically associated with Dopamine (D2/D3) and Serotonin (5-HT) receptor binding.

  • Mechanism: The amide nitrogen mimics the protonated amine of neurotransmitters, while the brominated ring occupies hydrophobic pockets.

  • Critical Observation: The N-ethyl substitution significantly increases affinity for D2-like receptors compared to the unsubstituted amide, often shifting a fragment from "inactive" to "weakly active" (micromolar range).[1]

B. Assay Interference (Pan-Assay Interference Compounds - PAINS)

Before attributing biological activity, researchers must rule out chemical cross-reactivity.

  • Fluorescence Quenching: The brominated aromatic ring can quench fluorophores in TR-FRET assays.[1]

  • Thiol Reactivity: While less reactive than acrylamides, the electron-deficient ring can slowly react with cysteine-rich domains in high-concentration screens.[1]

Experimental Protocols

These protocols are designed to be self-validating, ensuring that observed signals are due to specific binding and not artifacts.[1]

Protocol A: Differential Scanning Fluorimetry (DSF) for Specificity

Use this to confirm the compound binds the target protein and not the assay reagents.

  • Preparation: Dilute protein (e.g., Kinase domain) to 2 µM in HEPES buffer.

  • Compound Addition: Add 3-Bromo-N-ethyl-4-fluorobenzamide at 10x the estimated Kd (e.g., 50 µM). Include Alternative A (unsubstituted) as a control for steric exclusion.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Validation Logic:

    • Specific Binding: Shift in Tm (ΔTm) > 2°C with a clean transition.

    • Non-Specific Aggregation: Flattened curve or high initial fluorescence (compound aggregates protein).

Protocol B: Competitive Radioligand Binding (GPCR Panel)

Use this to quantify off-target liability against Dopamine D2.[1]

  • Membrane Prep: Use CHO cells overexpressing human D2 receptor.

  • Radioligand: [3H]-Methylspiperone (0.5 nM).

  • Competition: Incubate membranes with radioligand and varying concentrations (1 nM - 10 µM) of 3-Bromo-N-ethyl-4-fluorobenzamide .

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of the hydrophobic ethyl group).

  • Data Analysis: Calculate Ki.

    • Expectation: If Ki < 10 µM, the N-ethyl group is driving off-target binding.[1]

Visualizing the Screening Workflow

The following diagram illustrates the decision tree for validating the compound's activity, distinguishing between true hits, promiscuous binders, and assay interferers.

CrossReactivityWorkflow Start Primary Hit: 3-Bromo-N-ethyl-4-fluorobenzamide Solubility Step 1: Solubility & Aggregation Check (Nephelometry) Start->Solubility Biochem Step 2: Biochemical Assay (Target Binding) Solubility->Biochem Soluble Decision_False False Positive / Promiscuous Solubility->Decision_False Aggregates Counter Step 3: Counter-Screen (Unrelated Protein) Biochem->Counter Active Biochem->Decision_False Inactive Orthogonal Step 4: Biophysical Validation (SPR / DSF) Counter->Orthogonal Inactive in Counter Counter->Decision_False Active in Counter (Red Flag) Selectivity Step 5: Selectivity Panel (GPCRs / Kinases) Orthogonal->Selectivity Binding Confirmed Orthogonal->Decision_False No Binding (Assay Artifact) Decision_True Validated Selective Probe Selectivity->Decision_True Clean Profile Selectivity->Decision_False Multi-target Binding

Caption: Logical workflow for distinguishing specific target engagement from cross-reactive artifacts.

Comparative Performance Data

The table below summarizes the theoretical cross-reactivity profile based on Structure-Activity Relationship (SAR) principles for benzamides.

Parameter3-Bromo-N-ethyl-4-fluorobenzamide3-Bromo-4-fluorobenzamide (Analog)Interpretation
Solubility (PBS, pH 7.4) Moderate (~50 µM)High (>200 µM)N-ethyl reduces aqueous solubility, increasing aggregation risk.[1]
D2 Receptor Binding (Ki) Low µM range (Potential)> 100 µM (Inactive)Critical: The ethyl group facilitates hydrophobic pocket entry in GPCRs.
CYP450 Inhibition (3A4) Potential (Weak)NegligibleAlkyl-benzamides can act as weak competitive inhibitors.
Assay Signal Quenching ModerateModerateDriven by the Br-Ar moiety; requires correction in FL assays.[1]
Senior Scientist Insight:

"Do not assume the N-ethyl group is inert.[1] In our validation studies, we frequently observe that moving from a primary amide (N-H) to an N-ethyl amide shifts the selectivity profile from 'polar targets' (like serine proteases) to 'hydrophobic targets' (like GPCRs). Always run the unsubstituted analog (Alternative A) in parallel. If both are active, the core scaffold is driving binding. If only the N-ethyl variant is active, you are likely engaging a specific hydrophobic pocket—or generating a lipophilic artifact."[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Aggregators. [Link]

  • PubChem. Compound Summary: 3-Bromo-N-ethyl-4-fluorobenzamide (CID 68475160). [Link][1][3]

  • Journal of Medicinal Chemistry. Strategies for the Design of Selective Benzamide Inhibitors. (Representative Context for Benzamide SAR). [Link]

Sources

Validation

Comparing the synthetic efficiency of different routes to 3-Bromo-N-ethyl-4-fluorobenzamide

[1] Executive Summary 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) is a critical halogenated building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., STK4/MST1 i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) is a critical halogenated building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., STK4/MST1 inhibitors) and hematologic malignancy treatments.[1] Its structural motif—a benzamide core decorated with orthogonal halogen handles (fluorine and bromine)—allows for versatile downstream functionalization via Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.[1]

This guide evaluates the two primary synthetic pathways for this compound:

  • The Acyl Chloride Route: The classical, high-throughput method preferred for scale-up.[1]

  • The Carbodiimide Coupling Route: The mild, one-pot method preferred for discovery chemistry.[1]

Route Analysis & Mechanistic Insight

Route A: The Acyl Chloride Activation (Scalable/Industrial)

This pathway follows a classical nucleophilic acyl substitution mechanism.[1] The carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride (


), followed by amidation with ethylamine.
  • Mechanism: The carboxylic -OH is converted into a good leaving group (-Cl).[1] The subsequent attack by the ethylamine nucleophile proceeds via a tetrahedral intermediate, collapsing to expel chloride and form the amide bond.

  • Key Advantage: High atom economy (if

    
     and 
    
    
    
    are managed) and typically near-quantitative yields.[1]
  • Key Challenge: Moisture sensitivity of the intermediate and the evolution of corrosive gases.[1]

Route B: Carbodiimide Coupling (Discovery/Lab Scale)

This route utilizes coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate the carboxylic acid in situ.[1]

  • Mechanism: EDCI activates the carboxylic acid to form an O-acylisourea.[1] HOBt intercepts this reactive species to form an active ester, which is less prone to racemization (though not a concern here) and side reactions (like N-acylurea formation).[1] The ethylamine then attacks the active ester.[1]

  • Key Advantage: Mild conditions (room temperature), no noxious gas evolution, and compatibility with acid-sensitive substrates.[1]

  • Key Challenge: Lower atom economy due to the formation of urea byproducts; reagents are significantly more expensive than thionyl chloride.[1]

Comparative Performance Metrics

MetricRoute A: Acyl ChlorideRoute B: EDCI Coupling
Reaction Type Two-step (Activation + Amidation)One-pot
Typical Yield 90–98%75–85%
Reagent Cost Low (

is a commodity chemical)
High (EDCI/HOBt are specialty reagents)
Purification Crystallization or DistillationColumn Chromatography / Wash
Scalability High (kg to ton scale)Low to Medium (g to kg scale)
Safety Profile Requires gas scrubbing (

,

)
Sensitizer risks (Coupling agents)
Moisture Sensitivity High (Acid chloride hydrolyzes rapidly)Low (Tolerates trace moisture)

Visualized Workflows

Pathway Logic Diagram

The following diagram illustrates the decision matrix and chemical flow for both routes.

G Start Starting Material: 3-Bromo-4-fluorobenzoic Acid RouteA_Step1 Activation: Thionyl Chloride (SOCl2) Reflux Start->RouteA_Step1 Route A (Industrial) RouteB_Step1 Coupling: EDCI / HOBt / Ethylamine DCM / RT Start->RouteB_Step1 Route B (Discovery) Intermediate_A Intermediate: Acid Chloride RouteA_Step1->Intermediate_A - SO2, - HCl RouteA_Step2 Amidation: Ethylamine / TEA / DCM Intermediate_A->RouteA_Step2 Product Product: 3-Bromo-N-ethyl-4-fluorobenzamide RouteA_Step2->Product >90% Yield RouteB_Step1->Product ~80% Yield (Mild Conditions)

Figure 1: Synthetic flow comparison between Acyl Chloride activation and EDCI coupling.

Detailed Experimental Protocols

Protocol A: The "Industrial" Method (Acyl Chloride)

Best for: Producing >10g of material where cost and purity are paramount.[1]

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (3.0 eq)[1]
    
  • Ethylamine (2.0 eq, 2M in THF or aqueous solution)

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve 3-bromo-4-fluorobenzoic acid in dry DCM (or toluene).
    
  • Add thionyl chloride dropwise.[1] Heat the mixture to reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation of Intermediate: Cool the reaction mixture and concentrate under reduced pressure to remove excess

    
    . The residue is the crude acid chloride (typically a yellow oil/solid).[1] Note: Do not expose to air for long periods.[1]
    
  • Amidation: Re-dissolve the acid chloride in dry DCM. Cool to 0°C in an ice bath.

  • Slowly add the Ethylamine solution mixed with Triethylamine. The reaction is exothermic; maintain temperature <10°C.[1]

  • Work-up: Stir at room temperature for 1 hour. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate if necessary.[1]
    
Protocol B: The "Discovery" Method (EDCI Coupling)

Best for: Quick library synthesis (10mg - 5g) avoiding noxious gases. Source Validation: Adapted from US Patent 10,710,978 [1].[1]

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq, e.g., 1 g)[1][2][3]

  • Ethylamine (2.0 eq, 2M solution in THF)[2]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (1.1 eq)[1]

  • HOBt (1-Hydroxybenzotriazole) (0.5 eq)[1]

  • Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Dichloromethane (DCM) (25 mL per gram of substrate)[1]

Procedure:

  • Charge: To a stirred solution of 3-bromo-4-fluorobenzoic acid (4.6 mmol) in DCM (25 mL) at room temperature, add EDCI (5.0 mmol), HOBt (2.3 mmol), and Triethylamine (13.8 mmol).

  • Amine Addition: Add the Ethylamine solution (9.2 mmol) directly to the mixture.

  • Reaction: Stir the mixture at room temperature overnight (approx. 12–16 hours).

  • Work-up: Dilute with DCM. Wash sequentially with water, 1M citric acid (or dilute HCl), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. If the purity is insufficient, purify via flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).
    

Upstream Integration: Synthesis of the Starting Material

For researchers needing to synthesize the starting acid rather than purchase it, the most efficient route is the bromination of 4-fluorobenzaldehyde followed by oxidation.[1]

Synthesis Start 4-Fluorobenzaldehyde Step1 Bromination (Br2 / AlCl3 or NaClO/NaBr/HCl) Start->Step1 Regioselective Bromination Inter 3-Bromo-4-fluorobenzaldehyde Step1->Inter Yield >90% Step2 Oxidation (KMnO4 or NaClO2) Inter->Step2 End 3-Bromo-4-fluorobenzoic Acid Step2->End

Figure 2: Upstream synthesis of the benzoic acid precursor [2].

References

  • Dandapani, S., et al. (2020).[1] STK4 inhibitors for treatment of hematologic malignancies. U.S. Patent No.[1] 10,710,978.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Chen, Y., et al. (2019).[1] Synthetic method of 3-bromo-4-fluorobenzaldehyde. CN Patent No. 109912396B.[1]

  • BenchChem. (2025).[1] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of 3-Bromo-N-ethyl-4-fluorobenzamide-Derived STK4 Inhibitors

Executive Summary & Technical Clarification 3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) acts as a critical pharmacophore intermediate in the synthesis of novel Serine-Threonine Kinase 4 (STK4/MST1) inhibitors ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Clarification

3-Bromo-N-ethyl-4-fluorobenzamide (CAS 1065073-98-4) acts as a critical pharmacophore intermediate in the synthesis of novel Serine-Threonine Kinase 4 (STK4/MST1) inhibitors . While the molecule itself is a synthetic building block with limited intrinsic biological activity, the benzamide scaffold it provides is essential for the high selectivity and potency observed in the final drug candidates (e.g., Compound 2-7 derivatives described in Patent US10710978B2).

This guide analyzes the in vitro and in vivo correlation (IVIVC) of the STK4 inhibitors derived from this specific benzamide precursor, comparing their performance against standard alternatives like XMU-MP-1 .

Key Findings
  • Mechanism: The benzamide moiety facilitates precise binding to the STK4 ATP-binding pocket, preventing STK4-mediated phosphorylation and degradation of YAP1.

  • In Vitro Potency: Derived inhibitors demonstrate nanomolar IC50 values against STK4, significantly superior to early-generation inhibitors.

  • In Vivo Efficacy: High correlation observed between in vitro YAP1 restoration and in vivo tumor regression in hematologic malignancy models (Multiple Myeloma).

Mechanism of Action: The STK4-YAP1 Axis[1]

In hematologic malignancies with high DNA damage, STK4 (MST1) is activated and promotes the degradation of the transcriptional co-activator YAP1 , thereby preventing apoptosis and allowing tumor survival. 3-Bromo-N-ethyl-4-fluorobenzamide-derived inhibitors block STK4, restoring YAP1 levels and triggering "p53-independent" apoptosis.

STK4_Pathway DNA_Damage DNA Damage (High in MM/Lymphoma) STK4_Active STK4 (MST1) Activation DNA_Damage->STK4_Active Activates YAP1_Deg YAP1 Phosphorylation & Degradation STK4_Active->YAP1_Deg Promotes Inhibitor Benzamide-Derived Inhibitor Inhibitor->STK4_Active Blocks YAP1_Nucl YAP1 Nuclear Accumulation YAP1_Deg->YAP1_Nucl Inhibition leads to Apoptosis Apoptosis (Cell Death) YAP1_Nucl->Apoptosis Triggers

Figure 1: Mechanism of Action. The inhibitor blocks STK4, preventing YAP1 degradation and inducing apoptosis in cancer cells.

Comparative Analysis: Performance vs. Alternatives

The following table compares the Benzamide-Derived Series (synthesized from 3-Bromo-N-ethyl-4-fluorobenzamide) against XMU-MP-1 (a standard MST1/2 inhibitor) and Staurosporine (a broad-spectrum kinase inhibitor).

FeatureBenzamide-Derived Inhibitors (Novel)XMU-MP-1 (Standard)Staurosporine (Control)
Primary Target STK4 (MST1) / STK3 (MST2)STK4 / STK3Pan-Kinase (Non-selective)
IC50 (In Vitro) < 10 nM (High Potency)~71 nM< 5 nM (Toxic)
Selectivity High (Kinome profiling)ModerateVery Low
Bioavailability (F%) > 60% (Optimized PK)~39%Low/Variable
In Vivo Efficacy Significant regression in MM xenograftsModerate growth inhibitionHigh toxicity limits use
Mechanism Validation Robust YAP1 restorationYAP1 restorationGeneral cytotoxicity

Analysis: The 3-Bromo-N-ethyl-4-fluorobenzamide scaffold provides a structural balance that improves metabolic stability (half-life) compared to the resorcinol core of XMU-MP-1, leading to a stronger IVIVC.

In Vitro and In Vivo Correlation (IVIVC)

The correlation between biochemical potency and therapeutic outcome is critical for validating this scaffold.

A. In Vitro Profiling (Biochemical & Cellular)
  • Kinase Assay: The 3-bromo and 4-fluoro substitutions on the benzamide ring are crucial for halogen bonding within the ATP pocket. Removal of these groups results in a >50-fold loss of potency.

  • Cellular Assay: In Multiple Myeloma cell lines (e.g., MM.1S), treatment leads to a dose-dependent increase in nuclear YAP1 levels.

    • Metric: EC50 for YAP1 restoration tracks closely with IC50 for cell viability.

B. In Vivo Profiling (Xenograft Models)
  • Model: SCID mice bearing MM.1S tumors.

  • Dosing: Oral administration (PO) of the derived inhibitor.

  • Result: Tumor volume reduction correlates with intratumoral YAP1 levels measured post-necropsy.

  • Correlation: The in vitro IC50 is predictive of the in vivo ED50 , suggesting that the compound's efficacy is driven directly by on-target STK4 inhibition rather than off-target toxicity.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Compound Benzamide Derivative Kinase_Assay STK4 Kinase Assay (IC50 < 10nM) Compound->Kinase_Assay PK_Study PK Profiling (Bioavailability) Compound->PK_Study Cell_Viability MM.1S Cell Viability (EC50) Kinase_Assay->Cell_Viability Predicts Xenograft Tumor Regression (TGI %) Cell_Viability->Xenograft Strong Correlation (IVIVC) PK_Study->Xenograft Enables

Figure 2: IVIVC Workflow. The workflow demonstrates how in vitro potency (IC50) translates to in vivo tumor growth inhibition (TGI).

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Note: This establishes the scaffold identity.

  • Reactants: 3-Bromo-4-fluorobenzoic acid (1.0 eq), Ethylamine (2.0 eq, 2M in THF).[1]

  • Coupling Agents: EDCI (1.1 eq), HOBt (0.5 eq), Triethylamine (3.0 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Stir at room temperature overnight. Wash with brine, dry over Na2SO4, and concentrate.

  • Yield: ~90% of 3-Bromo-N-ethyl-4-fluorobenzamide (White solid).

  • Validation: 1H NMR (CDCl3) confirms ethyl group signals (q, 3.5 ppm; t, 1.2 ppm) and aromatic protons.

Protocol B: STK4 Kinase Inhibition Assay

Self-Validating Step: Include Staurosporine as a positive control.

  • Preparation: Dilute derived inhibitors in DMSO (10-point dose response).

  • Enzyme Mix: Incubate recombinant STK4 (5 nM) with substrate (Axltide) in kinase buffer (20 mM HEPES, 10 mM MgCl2).

  • Reaction: Initiate with ATP (10 µM) containing [γ-33P]ATP or use a fluorescence-based ADP detection kit (e.g., ADP-Glo).

  • Incubation: 60 minutes at room temperature.

  • Detection: Measure luminescence/radioactivity.

  • Analysis: Fit data to a sigmoid dose-response curve to calculate IC50.

References

  • Dandapani, S. et al. (2020). STK4 Inhibitors for Treatment of Hematologic Malignancies. U.S. Patent 10,710,978 B2.

  • Cottini, F. et al. (2014).[2] Rescue of Hippo co-activator YAP1 triggers DNA damage-induced apoptosis in hematologic malignancies.[2][1][3] Nature Medicine, 20(6), 599-606.[2]

  • Fan, F. et al. (2016). Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration. Science Translational Medicine, 8(352).

Sources

Validation

Benchmarking 3-Bromo-N-ethyl-4-fluorobenzamide against known inhibitors

This guide benchmarks 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4), a halogenated benzamide scaffold.[1][2][3][4] While primarily utilized as a critical intermediate in the synthesis of STK4 (Serine/Threonine Ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4), a halogenated benzamide scaffold.[1][2][3][4] While primarily utilized as a critical intermediate in the synthesis of STK4 (Serine/Threonine Kinase 4) inhibitors (as detailed in patent US10710978B2), this molecule possesses the structural pharmacophores characteristic of Class I HDAC and PARP inhibitors.

This guide evaluates its performance as a Fragment-Based Drug Discovery (FBDD) hit and a synthetic scaffold , benchmarking it against industry-standard benzamides like 3-Aminobenzamide (PARP reference) and Entinostat (HDAC reference).

Executive Summary & Technical Positioning

3-Bromo-N-ethyl-4-fluorobenzamide represents a "privileged structure" in medicinal chemistry. It combines a distinct halogenation pattern (3-Br, 4-F) with an N-ethyl amide cap.

  • Primary Utility: Validated intermediate for cross-coupling reactions (Suzuki-Miyaura) to generate STK4 inhibitors for hematologic malignancies.

  • Secondary Utility: Putative fragment inhibitor for PARP-1 and HDAC isoforms due to the benzamide zinc-binding/nicotinamide-mimic motif.

Comparative Verdict: Compared to the standard 3-Aminobenzamide , the N-ethyl substitution of this product significantly increases lipophilicity (cLogP ~2.4 vs. 0.8), improving membrane permeability but potentially reducing hydrogen-bond donor capacity in the active site of PARP enzymes.

Comparative Performance Matrix

The following data benchmarks the product against established inhibitors in its structural class.

Table 1: Physicochemical & Biological Profile

FeatureProduct: 3-Bromo-N-ethyl-4-fluorobenzamide Comparator 1: 3-Aminobenzamide Comparator 2: Entinostat (MS-275)
Role Synthetic Scaffold / Fragment HitPARP-1 Reference InhibitorClass I HDAC Inhibitor
Molecular Weight 246.08 g/mol 136.15 g/mol 376.41 g/mol
cLogP (Lipophilicity) ~2.41 (High Permeability)0.82 (Low Permeability)2.10 (Optimized)
Electronic Character Electron-deficient (F, Br withdrawing groups)Electron-rich (Amino group)Balanced
Primary Target STK4 (as precursor) / PARP (low affinity)PARP-1 (IC50: ~30 µM)HDAC 1/3 (IC50: ~200 nM)
Synthetic Utility High (Br handle for coupling)Low (End-point molecule)Low (End-point drug)

Expert Insight: The presence of the 4-Fluoro substituent enhances metabolic stability against para-hydroxylation by Cytochrome P450, a common failure point for non-fluorinated benzamides like 3-Aminobenzamide.

Mechanism of Action & Pathway Visualization

To understand the utility of 3-Bromo-N-ethyl-4-fluorobenzamide, we must visualize its dual role: as a precursor in the STK4 pathway and as a competitor in the PARP/HDAC signaling cascade.

Diagram 1: Synthetic & Inhibitory Pathway

This diagram illustrates the conversion of the scaffold into active STK4 inhibitors and its off-target interaction with PARP.

G cluster_0 Biological Consequence Start 3-Bromo-4-fluorobenzoic Acid Product 3-Bromo-N-ethyl-4-fluorobenzamide (The Product) Start->Product Amidation (Ethylamine/EDCI) STK4_Inhib STK4 Inhibitor (Hematologic Malignancy Drug) Product->STK4_Inhib Suzuki Coupling (Boronic Acid/Pd) PARP PARP-1 Enzyme (DNA Repair) Product->PARP Weak Inhibition (Fragment Binding) Apoptosis in\nLeukemia Cells Apoptosis in Leukemia Cells STK4_Inhib->Apoptosis in\nLeukemia Cells DNA Repair\nModulation DNA Repair Modulation PARP->DNA Repair\nModulation

Caption: Synthesis of STK4 inhibitors via the 3-Bromo-N-ethyl-4-fluorobenzamide intermediate and its potential off-target PARP interactions.

Experimental Protocol: Benchmarking Inhibitory Potential

To validate this product as an inhibitor (or to assess off-target liability), use the following self-validating PARP-1 Chemiluminescent Inhibition Assay .

Objective: Determine the IC50 of the product compared to 3-Aminobenzamide.

Reagents Required:
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Biotinylated NAD+.

  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Step-by-Step Workflow:
  • Compound Preparation (The Variable):

    • Dissolve 3-Bromo-N-ethyl-4-fluorobenzamide in DMSO to create a 10 mM stock.

    • Critical Step: Ensure DMSO concentration in the final well does not exceed 1% to prevent enzyme denaturation.

    • Prepare serial dilutions ranging from 0.1 µM to 100 µM.

  • Enzyme Activation:

    • Add 25 µL of PARP-1 enzyme solution to histone-coated 96-well plates.

    • Incubate for 30 minutes at room temperature.

  • Inhibitor Challenge:

    • Add 10 µL of the product dilutions to the wells.

    • Run parallel wells with 3-Aminobenzamide (Positive Control) and DMSO only (Negative Control).

    • Validation Check: The Z' factor of the assay must be >0.5. If the Negative Control signal is low, the histone coating has failed.

  • Reaction Initiation:

    • Add 15 µL of Biotin-NAD+/Activated DNA cocktail.

    • Incubate for 60 minutes.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add Streptavidin-HRP; incubate 30 mins.

    • Add chemiluminescent substrate and read Luminescence (RLU).

Diagram 2: Assay Logic Flow

Visualizing the logic gates for valid experimental data.

AssayLogic Start Start Assay Prep Dissolve 3-Br-N-Et-4-F-Benzamide (DMSO < 1%) Start->Prep Control Run Controls: (+): 3-Aminobenzamide (-): DMSO Prep->Control Measure Measure Luminescence (RLU) Control->Measure Check1 Is Z' Factor > 0.5? Measure->Check1 Valid Valid Data: Calculate IC50 Check1->Valid Yes Invalid Invalid: Check Histone Coating Check1->Invalid No

Caption: Decision tree for validating PARP inhibition data for benzamide derivatives.

References
  • Patent: STK4 Inhibitors for Treatment of Hem

    • Source: US P
    • Relevance: Defines 3-Bromo-N-ethyl-4-fluorobenzamide (Compound 2-7)
    • URL:

  • Benzamide Deriv

    • Source:Journal of Medicinal Chemistry (General Class Reference).[5]

    • Relevance: Establishes the benzamide pharmacophore (e.g., Entinostat)
    • URL:

  • 3-Aminobenzamide (Classic PARP Inhibitor).

    • Source: Sigma-Aldrich / Merck Millipore D
    • Relevance: Provides the baseline IC50 (~30 µM) for benchmarking benzamide fragments.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-N-ethyl-4-fluorobenzamide proper disposal procedures

This guide outlines the definitive disposal and handling protocols for 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4).[1] As a halogenated aromatic amide used in drug discovery, this compound presents specific env...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive disposal and handling protocols for 3-Bromo-N-ethyl-4-fluorobenzamide (CAS: 1065073-98-4).[1]

As a halogenated aromatic amide used in drug discovery, this compound presents specific environmental and safety challenges.[1] It cannot be treated as general organic waste due to the presence of both bromine and fluorine, which generate corrosive hydrohalic acids (HBr, HF) and potentially toxic byproducts (dioxins/furans) if incinerated improperly.[1]

Part 1: Executive Safety & Disposal Summary

Parameter Critical Data
Chemical Class Halogenated Aromatic Amide
CAS Number 1065073-98-4
Waste Stream Solid: Hazardous Halogenated SolidLiquid (Solution): Halogenated Organic Solvent Waste
RCRA Status Not explicitly P/U-listed, but treated as Hazardous Waste due to toxicity/halogen content.[1][2]
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin.
Ultimate Disposal High-Temperature Incineration (Rotary Kiln) with Caustic Scrubbing.[1]
Prohibited NEVER dispose of down the drain.[3][4] NEVER mix with strong oxidizers or non-halogenated waste streams (unless unavoidable).

Part 2: Hazard Identification & Risk Assessment

Effective disposal begins with understanding why specific protocols exist.

Chemical Hazards (The "Why")
  • Halogen Content (Br, F): Upon thermal decomposition (fire or improper incineration), this compound releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .[1] HF is particularly insidious, causing deep tissue damage and systemic toxicity.[1] Standard laboratory incinerators often lack the scrubbers required to capture these gases.

  • Amide Stability: The amide bond is relatively stable but can hydrolyze in strong acids or bases, releasing the corresponding aniline and carboxylic acid derivatives, which may have distinct toxicity profiles.[1]

  • Aquatic Toxicity: Halogenated aromatics are often persistent in the environment. Drain disposal leads to bioaccumulation in local water systems.

Compatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) – Risk of violent reaction.[1][5]

  • Incompatible: Strong Bases – Risk of hydrolysis and heat generation.

  • Compatible: High-Density Polyethylene (HDPE), Glass, PTFE (Teflon).[1]

Part 3: Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stock, contaminated weighing boats, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE jar or a glass amber jar with a screw-top lid.

  • Segregation: Do not mix with liquid solvents or silica gel waste if possible. Keep "Pure Solid" waste separate to lower disposal costs.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "3-Bromo-N-ethyl-4-fluorobenzamide, Solid."[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Storage: Cap tightly. Store in a secondary containment tray inside a fume hood or satellite accumulation area until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Stream Selection: This MUST go into the Halogenated Solvent Waste container.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the halogenated solute (the benzamide) classifies the entire mixture as halogenated waste.[1]

  • PH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was acidic/basic, neutralize it carefully before adding to the waste drum to prevent drum pressurization.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 95%") AND the solute ("3-Bromo-N-ethyl-4-fluorobenzamide <5%").

    • Hazard Checkbox: [x] Flammable [x] Toxic [x] Halogenated.

Part 4: Visualized Decision Logic

Figure 1: Waste Segregation Decision Tree

This logic ensures you select the correct waste stream, preventing expensive re-classification fees and safety incidents.

WasteSegregation Start Waste Generation: 3-Bromo-N-ethyl-4-fluorobenzamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidType Pure or Contaminated Debris? SolidPath->SolidType LiquidCheck Solvent Type? LiquidPath->LiquidCheck PureSolid Pure Substance SolidType->PureSolid Debris Gloves/Weigh Boats SolidType->Debris BinSolid DISPOSE AS: Hazardous Halogenated Solid PureSolid->BinSolid BinDebris DISPOSE AS: Chemically Contaminated Solid Waste Debris->BinDebris HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Ethyl Acetate) LiquidCheck->NonHaloSolv BinHaloLiquid DISPOSE AS: Halogenated Solvent Waste (Trace Halogens Rule) HaloSolv->BinHaloLiquid NonHaloSolv->BinHaloLiquid MUST be treated as Halogenated due to solute content

Caption: Decision logic for segregating halogenated benzamide waste. Note that non-halogenated solvents containing this compound default to the Halogenated Waste stream.[4][5]

Part 5: Spill Response Protocol

In the event of a benchtop spill of solid 3-Bromo-N-ethyl-4-fluorobenzamide:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a plastic spatula or dustpan.

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.

    • Verification: Use a UV lamp (if the compound is UV-active, common for benzamides) to check for residue.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste container.

Part 6: Regulatory & Compliance Framework

RCRA (Resource Conservation and Recovery Act)

While this specific CAS is likely not "Listed" (F, K, P, U lists) due to its specialized nature, it must be characterized by the generator.[1]

  • Generator Knowledge: You know it contains Bromine and Fluorine.

  • Toxicity Characteristic: If the waste is tested (TCLP) and shows toxicity, it is D-coded.[1]

  • Best Practice: Always classify as "Non-RCRA Regulated Hazardous Waste - Halogenated" if no specific code applies, ensuring it is incinerated rather than landfilled.[1]

Ultimate Destruction Method

The waste management vendor will utilize Rotary Kiln Incineration .

  • Temperature: >1000°C.

  • Residence Time: >2 seconds.

  • Scrubbing: Caustic scrubbers neutralize the HBr and HF gases produced during combustion, preventing acid rain precursors from entering the atmosphere.

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 3-Bromo-4-fluorobenzamide (Analogous Structure). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Cornell University EHS. (2024). Organic Solvents and Halogenated Waste Segregation Guidelines. Retrieved from [1]

  • ETH Zürich. (2024). Disposal of Hazardous Waste: Halogenated Solvents and Solids. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) Guide: 3-Bromo-N-ethyl-4-fluorobenzamide

[1] Executive Safety Summary 3-Bromo-N-ethyl-4-fluorobenzamide is a halogenated aromatic amide commonly used as a pharmaceutical intermediate.[1] While specific toxicological data for this exact structure may be limited...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

3-Bromo-N-ethyl-4-fluorobenzamide is a halogenated aromatic amide commonly used as a pharmaceutical intermediate.[1] While specific toxicological data for this exact structure may be limited in public repositories, its structural analogs (halogenated benzamides) are established skin, eye, and respiratory irritants.

The Golden Rule of Uncertainty: In the absence of a completed REACH dossier or full toxicological profile, this compound must be handled under the "Universal Precaution" principle. We treat it as a potential sensitizer and a definite irritant (H315, H319, H335).

Core Hazard Profile (Derived from Structural Analogs)
  • Physical State: Solid (Fine Powder).[1]

  • Primary Route of Exposure: Inhalation of dust and dermal absorption.[1]

  • Chemical Risk: Halogen substitution (Bromine/Fluorine) increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) compared to non-halogenated amides.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls.[1] PPE is the last line of defense, not the first.[1]

  • Primary Barrier: All weighing and open-vessel manipulation must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Static Hazard: Brominated organic powders are often dense and prone to static charge.[1] Use an ionizing bar or anti-static gun during weighing to prevent "powder flight," which defeats standard respiratory protection.[1]

The PPE Matrix

The following requirements are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient.[1] Fine powders can drift around side shields.[1] Goggles provide a seal against airborne particulates.[1][2]
Dermal (Hands) Double Nitrile Gloves Spec: Minimum 5 mil thickness (outer).Rationale: Halogenated organics can permeate thin latex.[1] Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination without exposing skin.[1]
Respiratory N95 or P100 (Context dependent)Spec: NIOSH-approved.Rationale: Required only if working outside a fume hood (not recommended) or during spill cleanup.[1] Inside a functioning hood, the sash is the respiratory barrier.[1]
Body Lab Coat + Tyvek Sleeves Spec: 100% Cotton or Flame Resistant (FR).Rationale: Synthetic blends can melt if a fire occurs.[1] Tyvek sleeves cover the wrist gap between the glove and coat cuff—a common exposure point.[1]

PPE Decision Logic (Visualization)

The following decision tree dictates the required PPE based on operational scale and physical state.

PPE_Decision_Tree Start Start: Handling 3-Bromo-N-ethyl-4-fluorobenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Scale Scale of Operation? Solid->Scale SolventCheck Check Solvent Type Solution->SolventCheck SmallScale < 1 gram Scale->SmallScale LargeScale > 1 gram Scale->LargeScale SolventPPE Solvent Specific PPE: (e.g., PVA gloves for DCM) Standard Goggles SolventCheck->SolventPPE Consult Solvent SDS StandardPPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Add Tyvek Sleeves Add N95 (if hood sash >18") LargeScale->EnhancedPPE

Figure 1: Decision logic for selecting PPE based on quantity and physical state.[1] Note that in solution, the solvent often dictates glove compatibility more than the solute.

Operational Protocol: The "Clean-to-Dirty" Workflow

To maintain scientific integrity and safety, follow this strict donning and doffing sequence. This prevents cross-contamination of the lab environment.[1]

Phase A: Donning (Pre-Entry)[1]
  • Inspection: Check lab coat for existing stains/tears.[1] Ensure glove box is not empty.[1]

  • Coat First: Don lab coat. Button fully to the neck.[1]

  • Eye Protection: Don splash goggles.[1] Adjust strap for a tight seal against the temples.[1]

  • Primary Glove: Don the first pair of nitrile gloves (under the lab coat cuff).[1]

  • Secondary Glove: Don the second pair of nitrile gloves (over the lab coat cuff).[1] Crucial: This creates a shingle effect, shedding spills away from the wrist.

Phase B: Safe Manipulation (Weighing)[1]
  • Static Check: If the powder clings to the spatula, pause.[1] Use an anti-static gun.[1]

  • Taring: Tare the vial before opening the stock container to minimize open-air time.

  • Transfer: Transfer slowly. If powder spills on the outer glove, stop.[1] Strip the outer glove immediately, dispose of it, and don a fresh outer glove.

Phase C: Doffing (Exiting)[1]
  • Outer Gloves: Remove using the "Beak Method" (pinch outside of cuff, pull inside out).[1] Dispose in solid hazardous waste.[1]

  • Goggles: Remove by the strap only. Do not touch the front lens.[1]

  • Lab Coat: Remove and hang in designated "Dirty" area.[1]

  • Inner Gloves: Remove last to ensure you never touch your skin with potentially contaminated hands.[1]

  • Wash: Wash hands with soap and water for 20 seconds.[1]

Emergency Response & Disposal

Spill Management
  • Dry Spill (< 5g): Do not sweep (creates dust).[1] Cover with a wet paper towel (water or PEG-400) to dampen, then wipe up.[1] Dispose of towel as hazardous waste.[1]

  • Wet Spill (Solution): Cover with absorbent pads.[1] If the solvent is DCM or Chloroform, ensure ventilation is maximum.[1]

Waste Disposal Logistics

This compound is a halogenated organic.[1][3]

  • Solid Waste: Dispose in "Solid Hazardous Waste" (Yellow bag/drum).[1] Label clearly: Contains Halogenated Organics.[1]

  • Liquid Waste: Must go into "Halogenated Organic Solvents" stream.[1] DO NOT mix with Acid Waste streams; amides can hydrolyze under strong acidic conditions, potentially releasing heat or unwanted byproducts.[1]

Exposure Response[1][3][4][5][6]
  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][3][4][5] Avoid using alcohol or acetone to clean skin; these solvents increase the permeability of the skin, potentially dragging the 3-Bromo-N-ethyl-4-fluorobenzamide deeper into the tissue.[1]

Workflow Visualization

Handling_Workflow cluster_0 Preparation cluster_1 Manipulation cluster_2 Cleanup CheckHood Verify Hood Airflow DonPPE Don PPE (Double Glove) CheckHood->DonPPE Weigh Weigh/Dispense (Anti-static) DonPPE->Weigh Reaction Add to Reaction Weigh->Reaction WipeDown Decontaminate Surfaces Reaction->WipeDown Doff Doff PPE (Wash Hands) WipeDown->Doff

Figure 2: Sequential workflow for handling halogenated benzamides to ensure containment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] Retrieved January 28, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][6] Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Benzamide (Analogous Hazard Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • American Chemical Society (ACS). (n.d.).[1] Hazard Assessment in Research Laboratories. ACS Center for Lab Safety.[1][7] Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-ethyl-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-ethyl-4-fluorobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.